Boc-4-methyl-DL-tryptophan
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-6-5-7-12-14(10)11(9-18-12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWGAIHROWITPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-4-methyl-DL-tryptophan: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of peptide synthesis and drug discovery, the nuanced modification of amino acid scaffolds offers a powerful tool for modulating the biological activity, metabolic stability, and conformational properties of peptides and peptidomimetics. Boc-4-methyl-DL-tryptophan emerges as a significant building block in this arena. The introduction of a methyl group at the 4-position of the indole ring, combined with the acid-labile tert-butyloxycarbonyl (Boc) protecting group, provides a unique set of characteristics that are increasingly leveraged in the design of novel therapeutic agents. This guide, intended for the discerning researcher, offers a comprehensive exploration of the chemical and physical properties of this compound, detailed methodologies for its synthesis and purification, and an insightful discussion of its applications in the field.
Chemical Identity and Physicochemical Properties
This compound is a synthetically modified amino acid, a derivative of the naturally occurring tryptophan. The "DL" designation indicates that it is a racemic mixture, containing both the D and L enantiomers. The "Boc" prefix signifies the presence of a tert-butyloxycarbonyl protecting group on the α-amino group, a standard strategy in peptide chemistry to prevent unwanted reactions during peptide chain elongation.[1] The "4-methyl" denotes a methyl group substitution on the indole ring, a modification that can significantly influence the molecule's biological and physical properties.
A summary of its key identifiers and physicochemical properties is provided below:
| Property | Value | Source(s) |
| IUPAC Name | 2-(tert-butoxycarbonylamino)-3-(4-methyl-1H-indol-3-yl)propanoic acid | [2] |
| Synonyms | Boc-DL-4-methylTryptophan, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-DL-tryptophan | [2] |
| CAS Number | 1219232-56-0 | [2] |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [1] |
| Molecular Weight | 318.37 g/mol | [1] |
| Appearance | White to off-white or pale brown powder | [3] |
| Storage Temperature | 0-8 °C, Store at Room Temperature | [2][3] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the N-protection of the parent amino acid, 4-methyl-DL-tryptophan. The most common and efficient method involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This self-validating system ensures a high yield of the desired N-protected product.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 4-methyl-DL-tryptophan (1.0 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add 1 M sodium hydroxide (NaOH) solution to the mixture and stir until the amino acid is fully dissolved. The pH should be basic.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).
-
Reaction: Continue stirring the mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, adjust the pH of the mixture to ~2-3 with a dilute aqueous solution of hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Causality: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the polar amino acid and the nonpolar (Boc)₂O. The basic conditions deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. Acidification during work-up protonates the carboxylic acid, allowing for extraction into an organic solvent.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the known spectra of its parent compound, tryptophan, and other Boc-protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the α- and β-protons of the amino acid backbone, the methyl group on the indole ring, and the large singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. The indole N-H proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons of the indole ring, the α- and β-carbons, the methyl carbon, and the quaternary and methyl carbons of the Boc group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by:
-
A broad O-H stretch from the carboxylic acid.
-
An N-H stretch from the indole ring and the Boc-protected amine.
-
Strong C=O stretching vibrations from the carboxylic acid and the urethane of the Boc group.
-
C-H stretching from the aliphatic and aromatic portions of the molecule.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺). The calculated monoisotopic mass is 318.1579 Da.[1]
Applications in Peptide Synthesis and Drug Discovery
This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS) and the development of novel pharmaceuticals.
Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality.[1] Its stability under a wide range of reaction conditions, coupled with its clean removal using acids like trifluoroacetic acid (TFA), makes it a cornerstone of many peptide synthesis strategies.
Boc Deprotection Protocol:
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes at room temperature. When tryptophan is present in the peptide sequence, the addition of scavengers such as triethylsilane (TES) or water is recommended to prevent re-attachment of the tert-butyl cation to the indole ring.
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as diisopropylethylamine (DIPEA), in DCM or N,N-dimethylformamide (DMF).
Caption: General workflow for Boc deprotection in SPPS.
Significance of the 4-Methyl Group
The introduction of a methyl group at the 4-position of the indole ring can impart several advantageous properties to a peptide:
-
Conformational Constraint: The steric bulk of the methyl group can restrict the conformational freedom of the tryptophan side chain, potentially leading to a more defined peptide secondary structure. This can be crucial for enhancing binding affinity to a biological target.
-
Increased Hydrophobicity: The methyl group increases the hydrophobicity of the tryptophan residue, which can influence peptide-protein interactions and membrane permeability.
-
Metabolic Stability: The 4-position of the indole ring can be susceptible to enzymatic hydroxylation. The presence of a methyl group at this position can block this metabolic pathway, thereby increasing the in vivo half-life of the peptide.
-
Modulation of Biological Activity: The altered electronic and steric properties of the indole ring can lead to changes in the binding interactions with target receptors or enzymes, potentially enhancing potency or altering the pharmacological profile.
Safety and Handling
This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[4] Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at room temperature or refrigerated at 0-8 °C.[2][3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound represents a valuable and versatile tool for chemists and pharmacologists engaged in peptide and drug development. Its unique combination of a strategically placed methyl group and a well-established amino-protecting group offers a means to fine-tune the properties of synthetic peptides. A thorough understanding of its chemical properties, synthesis, and handling is paramount to its effective and safe utilization in the laboratory. As the demand for more sophisticated and potent peptide-based therapeutics continues to grow, the importance of such rationally designed building blocks will undoubtedly increase.
References
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ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
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PubChem. N-tert-Butoxycarbonyl-L-tryptophan. [Link]
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PubChem. Boc-1-methyl-DL-tryptophan. [Link]
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Chan, W. C., et al. "A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues." Organic & Biomolecular Chemistry, 2014, DOI:10.1039/C4OB02107J. [Link]
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National Center for Biotechnology Information. "Tryptophan-based Fluorophores for Studying Protein Conformational Changes." PMC, [Link]
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National Center for Biotechnology Information. "Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives." PMC, [Link]
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Sarpong, R., et al. "Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate." PMC, [Link]
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MDPI. "Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties." MDPI, [Link]
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Vendrell, M., et al. "Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan." RSC Chemical Biology, 2024, DOI:10.1039/D4SC01173B. [Link]
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MDPI. "Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death." MDPI, [Link]
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National Center for Biotechnology Information. "Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans." PMC, [Link]
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National Center for Biotechnology Information. "Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents." PMC, [Link]
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Journal "Functional Materials". "Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives." Journal "Functional Materials", [Link]
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An In-Depth Technical Guide to Boc-4-methyl-DL-tryptophan: Synthesis, Properties, and Applications in Peptide and Drug Discovery
This guide provides a comprehensive technical overview of N-α-Boc-4-methyl-DL-tryptophan, a specialized amino acid derivative for advanced applications in chemical biology, peptide synthesis, and pharmaceutical research. We will delve into its chemical identity, synthesis, physicochemical properties, and the strategic rationale for its use in the design of novel peptides and drug candidates.
Core Identity and Structural Elucidation
Boc-4-methyl-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan. It features two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl group at the 4-position of the indole ring.
-
Molecular Formula : C₁₇H₂₂N₂O₄[2]
-
Molecular Weight : 318.37 g/mol [2]
-
Synonyms : Boc-DL-4-methylTryptophan, 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1H-indol-3-yl)propanoic acid[2]
The presence of the Boc group facilitates its use in stepwise peptide synthesis by preventing unintended reactions of the amino group, while the 4-methyl modification on the indole side chain offers unique steric and electronic properties that can be exploited in drug design.
Chemical Structure
Caption: 2D structure of this compound.
Synthesis Protocol
The synthesis of this compound is typically achieved in a two-step process: the synthesis of the 4-methyl-DL-tryptophan precursor, followed by the protection of the α-amino group with a Boc moiety.
Step 1: Synthesis of 4-methyl-DL-tryptophan (Illustrative)
While various methods exist for the synthesis of substituted tryptophans, a common approach involves the Fischer indole synthesis.
Caption: Fischer Indole Synthesis for 4-methyl-DL-tryptophan.
Step 2: N-α-Boc Protection
This step involves the reaction of 4-methyl-DL-tryptophan with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
4-methyl-DL-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-methyl-DL-tryptophan in a 1:1 mixture of dioxane and water.
-
Add 1 M NaOH solution to the mixture to adjust the pH to approximately 9-10.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
This procedure is adapted from a general method for the N-Boc protection of tryptophan.[3]
Physicochemical Properties
While specific experimental data for this compound is not extensively published, the following table provides computed properties and expected characteristics based on its structure and related compounds.
| Property | Value/Expected Characteristic | Source |
| CAS Number | 1219232-56-0 | [1][2] |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [2] |
| Molecular Weight | 318.37 g/mol | [2] |
| Appearance | Expected to be a white to off-white solid | Analogous to similar compounds[4] |
| Solubility | Expected to be soluble in organic solvents like DMF, DCM, and alcohols | General knowledge of Boc-protected amino acids |
| Storage Temperature | Room Temperature | [2] |
Applications in Peptide Synthesis and Drug Discovery
This compound is a valuable building block in Solid-Phase Peptide Synthesis (SPPS), particularly when using the Boc/Bzl protection strategy.[5][6]
Rationale for Use: The Impact of 4-Methylation
The introduction of a methyl group at the 4-position of the indole ring can confer several advantageous properties to the resulting peptide or small molecule:
-
Increased Lipophilicity : The methyl group enhances the hydrophobicity of the tryptophan side chain, which can improve membrane permeability and oral bioavailability of peptide-based drugs.
-
Enhanced Metabolic Stability : The methyl group can sterically hinder enzymatic degradation of the indole ring, leading to a longer in vivo half-life of the peptide.
-
Conformational Constraint : The steric bulk of the methyl group can restrict the conformational freedom of the peptide backbone and the side chain, potentially leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target receptor or enzyme.
-
Modulation of Biological Activity : The electronic properties of the indole ring are subtly altered by the electron-donating methyl group, which can influence cation-π and other non-covalent interactions with biological targets.
Experimental Workflow: Incorporation into a Peptide via Boc-SPPS
The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using Boc-SPPS.
Caption: Boc-SPPS cycle for incorporating this compound.
Detailed Protocol Steps:
-
Resin Preparation : Start with a suitable resin (e.g., Merrifield or PAM resin) with the first amino acid already attached.
-
Boc Deprotection : Swell the resin in dichloromethane (DCM). Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[5]
-
Washing : Wash the resin thoroughly with DCM and isopropanol to remove excess TFA and byproducts.
-
Neutralization : Neutralize the resulting trifluoroacetate salt of the terminal amino group with a solution of 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling : Activate the carboxylic acid of this compound using a suitable coupling reagent (e.g., HBTU/HOBt in the presence of DIEA in DMF). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing : Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat : Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage : Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6]
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Perspectives
This compound is a specialized reagent that provides researchers and drug developers with a tool to introduce unique structural and physicochemical properties into peptides and other molecules. The strategic incorporation of this modified amino acid can lead to compounds with enhanced metabolic stability, increased cell permeability, and improved biological activity. As the demand for more sophisticated and effective peptide therapeutics continues to grow, the use of non-canonical amino acids like this compound will likely play an increasingly important role in the future of drug discovery.
References
-
PubChem. (n.d.). Boc-trp-ome. National Center for Biotechnology Information. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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Anaspec. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tryptophan Derivatives in Enhancing Peptide Properties. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
PubChem. (n.d.). Boc-1-methyl-DL-tryptophan. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. Retrieved from [Link]
-
RSC Publishing. (n.d.). Solid-phase synthesis of tryptophan-containing peptides. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
- Li, W., et al. (2011). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 16(12), 10359-10370.
- MDPI. (2022). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 27(1), 123.
- National Center for Biotechnology Information. (n.d.). Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)
- UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. University of Kentucky.
- ACS Catalysis. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. American Chemical Society.
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
- Wikipedia. (n.d.). Tryptophan.
- ScienceDaily. (2024, July 30).
- National Center for Biotechnology Information. (2024).
- The University of Hong Kong. (2024, July 24).
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- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
A Comprehensive Technical Guide to the Synthesis of Boc-4-methyl-DL-tryptophan from L-Tryptophan
Abstract
This in-depth technical guide delineates a strategic, multi-step synthesis of Boc-4-methyl-DL-tryptophan, a valuable non-canonical amino acid for drug discovery and peptide chemistry. Commencing with the naturally occurring L-tryptophan, this guide provides a detailed exposition of a synthetic pathway that navigates the challenges of regioselective C4-methylation of the indole nucleus. The core of this strategy revolves around the judicious use of protecting groups and a directed lithiation approach to achieve the desired C4-functionalization. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental protocol but also the underlying chemical principles and rationale for the methodological choices. The inherent potential for racemization at the α-carbon during the synthesis, leading to the desired DL-mixture, is also discussed.
Introduction: The Significance of 4-Methyltryptophan Derivatives
Tryptophan and its derivatives are fundamental building blocks in numerous biologically active molecules. The indole side chain of tryptophan offers a rich platform for chemical modification, enabling the modulation of the parent molecule's pharmacological properties. The introduction of a methyl group at the 4-position of the indole ring can significantly impact the conformational preferences and binding affinities of peptides and small molecules incorporating this modified amino acid. Specifically, 4-methyl-DL-tryptophan is a crucial component in the synthesis of novel therapeutic agents, where the methyl group can serve as a steric shield, enhance metabolic stability, or fine-tune electronic properties to optimize target engagement. This guide provides a robust and reproducible synthetic route to this compound, a key intermediate for solid-phase peptide synthesis and other medicinal chemistry applications.
Strategic Overview of the Synthesis
The synthesis of this compound from L-tryptophan presents a significant regiochemical challenge. The indole ring is inherently more reactive towards electrophilic substitution at the C3 position, which is already occupied by the alanine side chain. Therefore, a direct electrophilic methylation would not yield the desired C4-substituted product. Our strategy circumvents this by employing a directed metalation approach, which allows for the specific deprotonation and subsequent functionalization of the C4 position.
The overall synthetic workflow can be conceptualized in the following key stages:
-
Dual Protection of L-Tryptophan: The α-amino and carboxylic acid functionalities of the starting L-tryptophan are protected to prevent their interference in subsequent reactions.
-
Indole Nitrogen Protection and Directed C4-Lithiation: The indole nitrogen is protected with a group that can direct lithiation to the C4 position. This is the cornerstone of the regioselective methylation.
-
C4-Methylation: The C4-lithiated intermediate is quenched with a suitable methylating agent.
-
Deprotection and Final Bocylation: The protecting groups are sequentially removed, and the α-amino group is reprotected with the final Boc group to yield the target molecule.
It is crucial to note that the use of strong bases, such as organolithium reagents, can lead to epimerization at the α-carbon, resulting in a racemic mixture of the D- and L-isomers, which is the desired outcome for this compound.
Visualizing the Synthetic Pathway
The following diagram illustrates the strategic sequence of transformations from L-tryptophan to the final product.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the synthesis of this compound.
Stage 1: Preparation of Nα-Boc-L-Tryptophan Methyl Ester
The initial steps involve the protection of the carboxylic acid and the α-amino group of L-tryptophan to prevent unwanted side reactions.
Protocol 1a: Esterification of L-Tryptophan
-
Suspend L-tryptophan (1.0 eq.) in anhydrous methanol (10 mL per gram of tryptophan).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain L-tryptophan methyl ester hydrochloride as a white solid. This can be used in the next step without further purification.
Protocol 1b: Nα-Boc Protection
-
Dissolve the L-tryptophan methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq.) to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-L-tryptophan methyl ester as a white to off-white solid.
Stage 2: Directed C4-Methylation of the Indole Ring
This stage is the most critical part of the synthesis, where the regioselective methylation is achieved. The choice of the indole nitrogen protecting group is crucial for directing the lithiation to the C4 position. A silyl protecting group, such as triisopropylsilyl (TIPS), is a suitable choice.
Protocol 2a: Indole Nitrogen Protection
-
Dissolve Nα-Boc-L-tryptophan methyl ester (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add imidazole (2.5 eq.) to the solution.
-
Add triisopropylsilyl chloride (TIPSCl, 1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Nα-Boc-Nin-TIPS-L-tryptophan methyl ester.
Protocol 2b: Directed C4-Lithiation and Methylation
CAUTION: This reaction involves pyrophoric and moisture-sensitive reagents. It must be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
Dissolve Nα-Boc-Nin-TIPS-L-tryptophan methyl ester (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask equipped with a thermometer and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 eq.) to the solution.
-
Slowly add n-butyllithium (n-BuLi, 2.2 eq., typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting deep red to brown solution at -78 °C for 2 hours.
-
Add methyl iodide (MeI, 3.0 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure. The crude product, Nα-Boc-Nin-TIPS-4-methyl-DL-tryptophan methyl ester, is used in the next step without further purification. At this stage, racemization at the α-carbon is likely to have occurred.
Stage 3: Deprotection and Final Product Formation
The final steps involve the removal of the silyl and ester protecting groups to yield the desired this compound.
Protocol 3a: Deprotection of the Indole Nitrogen
-
Dissolve the crude product from the previous step in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.5 eq., 1.0 M solution in THF) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Nα-Boc-4-methyl-DL-tryptophan methyl ester.
Protocol 3b: Saponification of the Methyl Ester
-
Dissolve the purified Nα-Boc-4-methyl-DL-tryptophan methyl ester (1.0 eq.) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1 N HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white to off-white solid.
Quantitative Data and Characterization
The following table summarizes the key parameters and expected outcomes for the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1a | Esterification | SOCl₂, MeOH | Methanol | 0 to RT | 12-16 | >95 |
| 1b | Nα-Boc Protection | Boc₂O, NaHCO₃ | Dioxane/H₂O | RT | 4-6 | 90-95 |
| 2a | Indole N-Protection | TIPSCl, Imidazole | THF | RT | 2-4 | 85-90 |
| 2b | C4-Methylation | n-BuLi/TMEDA, MeI | THF | -78 to RT | 14 | 50-60 |
| 3a | N-Deprotection | TBAF | THF | 0 to RT | 1-2 | 80-90 |
| 3b | Saponification | LiOH·H₂O | THF/H₂O | RT | 2-4 | >90 |
Characterization of this compound:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm), the aromatic protons of the indole ring (with a distinct pattern for the 4-methyl substitution), the α- and β-protons of the amino acid backbone, and the methyl group at the 4-position of the indole ring (a singlet around 2.4 ppm).
-
¹³C NMR: The carbon NMR will confirm the presence of all carbon atoms, including the carbonyl of the Boc group and the carboxylic acid, the carbons of the indole ring, and the newly introduced methyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak corresponding to the molecular weight of this compound.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to confirm the presence of both D and L enantiomers, verifying the racemic nature of the final product.
Causality and Experimental Rationale
-
Choice of Protecting Groups: The Boc group for the α-amino function is stable under the basic conditions of the lithiation and saponification steps but can be readily removed under acidic conditions if required for subsequent peptide synthesis. The methyl ester is a simple and effective protecting group for the carboxylic acid, which can be cleaved under mild basic conditions. The TIPS group on the indole nitrogen is sterically bulky, which helps to direct the lithiation to the C4 position and is easily removed with a fluoride source.
-
Directed Ortho-Metalation: The key to the regioselectivity of the methylation lies in the directed ortho-metalation (DoM) strategy. The silyl group on the indole nitrogen acts as a directing group, coordinating with the lithium of the n-BuLi/TMEDA complex and positioning the base to deprotonate the adjacent C7 or the more distant C4 proton. In the case of N-silyl indoles, lithiation at the C4 position is often favored. The use of TMEDA is crucial as it chelates the lithium ion, increasing the basicity of the n-butyllithium and facilitating the deprotonation of the relatively non-acidic aromatic C-H bond.
-
Racemization: The α-proton of an amino acid ester is susceptible to deprotonation under strongly basic conditions, such as those employed in the lithiation step. The resulting enolate is planar, and subsequent reprotonation during the workup can occur from either face, leading to a mixture of both enantiomers. This is the likely reason for the formation of the DL-racemic mixture from the L-enantiomer of tryptophan.
Conclusion
The synthesis of this compound from L-tryptophan is a challenging yet achievable endeavor for the experienced synthetic chemist. The strategy outlined in this guide, centered on a directed C4-lithiation of a suitably protected tryptophan derivative, provides a viable pathway to this valuable building block. Careful execution of the anhydrous and low-temperature steps is paramount to the success of this synthesis. The resulting racemic mixture of this compound is a versatile reagent for the incorporation of this non-canonical amino acid into peptides and other molecules of therapeutic interest.
References
-
Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The total synthesis of (-)-idemethyl-6-deoxy-fumitremorgin C. Journal of the American Chemical Society, 124(45), 13426-13427. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related ortho-lithiated species. Chemical Reviews, 90(6), 879-933. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press. [Link]
-
Iwao, M., Ishibashi, F., & Kuraishi, T. (1990). A new synthesis of 4-substituted indoles. Tetrahedron Letters, 31(48), 7037-7040. [Link]
An In-Depth Technical Guide to the Physicochemical Characteristics of Boc-4-methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Modified Tryptophan Analogs
In the landscape of peptide synthesis and drug discovery, the strategic modification of amino acid side chains is a cornerstone of innovation. Tryptophan, with its unique indole side chain, offers a rich scaffold for chemical alteration to modulate the biological activity, metabolic stability, and pharmacokinetic properties of peptides and small molecule therapeutics. The introduction of a methyl group at the 4-position of the indole ring, combined with the temporary protection of the α-amino group with a tert-butyloxycarbonyl (Boc) moiety, yields Boc-4-methyl-DL-tryptophan – a versatile building block for creating novel therapeutic entities.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. By delving into its structural features, solubility, analytical characterization, stability, and applications, this document aims to equip researchers with the foundational knowledge necessary for the effective utilization of this important synthetic intermediate.
Core Molecular Attributes
This compound is a derivative of the essential amino acid tryptophan, characterized by two key modifications: the addition of a methyl group to the C4 position of the indole ring and the presence of a Boc protecting group on the α-amino group.
| Property | Value | Source(s) |
| Chemical Name | 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1H-indol-3-yl)propanoic acid | [1] |
| Synonyms | Boc-DL-4-methylTryptophan, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-Tryptophan | [1] |
| CAS Number | 1219232-56-0 | [1] |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [2] |
| Molecular Weight | 318.38 g/mol | [2] |
| Physical Form | Expected to be a pale white to brown solid | [3] |
The presence of the 4-methyl group is of particular significance. As an electron-donating group, it increases the electron density of the indole π-electron system. This modification can influence π-π stacking interactions, cation-π interactions, and the overall hydrophobicity of the molecule, potentially leading to altered binding affinities and biological activities of peptides incorporating this analog.
Synthesis and Purification
The synthesis of this compound typically follows the well-established procedures for the Boc-protection of amino acids.
Synthetic Pathway
A general and robust method for the synthesis of N-Boc-amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[4]
Detailed Synthetic Protocol
The following protocol is adapted from a general procedure for the synthesis of N-Boc-L-tryptophan.[4]
-
Dissolution: Dissolve 4-methyl-DL-tryptophan (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add 1 M sodium hydroxide (NaOH) solution (2 equivalents) to the mixture.
-
Boc-Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2-3 with aqueous hydrochloric acid (HCl).
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[5]
Physicochemical Properties
Melting Point
Solubility
The solubility of Boc-protected amino acids is a critical parameter for their use in synthesis and purification. The presence of the lipophilic Boc group generally enhances solubility in organic solvents compared to the parent amino acid.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | Good hydrogen bond acceptors and suitable polarity. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble | Non-polar nature compatible with the Boc and indole moieties. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble | Capable of hydrogen bonding with the carboxylic acid and N-H groups. |
| Ethers | Diethyl ether | Moderately Soluble to Sparingly Soluble | Lower polarity may limit solubility. |
| Non-Polar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polar carboxylic acid and amino groups limit solubility in highly non-polar solvents. |
| Aqueous | Water | Sparingly Soluble in neutral pH, Soluble in basic pH (as a salt) | The hydrophobic indole and Boc groups limit water solubility. Deprotonation of the carboxylic acid in basic solutions will increase solubility. |
This table is based on the general solubility of N-Boc-L-tryptophan and related derivatives.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity. While an experimental value for this compound is unavailable, a computed XLogP3 value for the related compound Boc-1-methyl-DL-tryptophan is 2.6.[7] This suggests that this compound is a moderately lipophilic compound.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR: Expected signals include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-proton, the β-protons, the protons of the indole ring (including the methyl group singlet), and the N-H protons. The exact chemical shifts will be influenced by the solvent.
-
¹³C NMR: Characteristic signals will be present for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the indole ring, and the aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H (indole) | ~3400 |
| O-H (carboxylic acid) | 3300-2500 (broad) |
| C-H (aliphatic) | ~2900 |
| C=O (Boc urethane) | ~1710 |
| C=O (carboxylic acid) | ~1600 |
Reference data from L-tryptophan and its methyl ester.[8]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 319.16, and the [M+Na]⁺ ion at m/z 341.14.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the primary method for assessing the purity of this compound.
A typical method would involve a C18 column with a gradient elution using a mobile phase system of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%). Detection is typically performed at 220 nm (for the peptide bond) and 280 nm (for the indole chromophore).
Stability and Storage
Chemical Stability
-
Acid Lability: The Boc group is readily cleaved under acidic conditions, such as with TFA, which is a cornerstone of its use in solid-phase peptide synthesis.[9] Care should be taken during HPLC purification with acidic mobile phases, as prolonged exposure can lead to partial deprotection.[2]
-
Base and Nucleophile Stability: The Boc group is generally stable to basic conditions and most nucleophiles, allowing for orthogonal protection strategies in peptide synthesis.
-
Oxidative Stability: The indole ring of tryptophan is susceptible to oxidation. The presence of the electron-donating 4-methyl group may slightly increase this susceptibility. It is advisable to store the compound protected from light and air.
Storage Conditions
For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place, preferably at refrigerated temperatures (2-8 °C) under an inert atmosphere.[6] Some suppliers recommend room temperature storage for shorter periods.[1]
Applications in Peptide Synthesis and Drug Discovery
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) using Boc chemistry.
Incorporation into Peptides
The incorporation of this compound into a growing peptide chain follows the standard Boc-SPPS cycle:
-
Deprotection: Removal of the Boc group from the N-terminal amino acid of the resin-bound peptide using TFA.
-
Neutralization: Neutralization of the resulting trifluoroacetate salt with a non-nucleophilic base (e.g., diisopropylethylamine, DIEA).
-
Coupling: Activation of the carboxylic acid of this compound with a coupling reagent (e.g., HBTU, HATU) and subsequent reaction with the free N-terminal amine of the peptide-resin.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
Considerations for Use
-
Side Chain Protection: The indole nitrogen of tryptophan can sometimes be protected (e.g., with a formyl group) to prevent side reactions during peptide synthesis, although this is not always necessary with Boc chemistry.[10]
-
Cleavage from Resin: During the final cleavage of the peptide from the resin with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), scavengers (e.g., thioanisole, ethanedithiol) are crucial to prevent alkylation of the electron-rich indole ring by carbocations generated from the cleavage of protecting groups.
Conclusion
This compound is a valuable synthetic tool for the introduction of a modified tryptophan residue into peptides and other molecules of pharmaceutical interest. Its unique electronic properties, conferred by the 4-methyl group, offer opportunities to fine-tune the biological and physicochemical properties of the target compounds. A thorough understanding of its synthesis, solubility, analytical characteristics, and stability, as outlined in this guide, is essential for its successful application in research and development. While some experimental data for this specific derivative is limited, a robust understanding can be built upon the well-established chemistry of Boc-protected amino acids and tryptophan analogs.
References
- Anaspec. This compound. [URL: https://www.anaspec.com/products/product.asp?id=53083]
- BenchChem. Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides. [URL: https://www.benchchem.
- Chem-Impex. Nα-Boc-L-tryptophan methyl ester. [URL: https://www.chemimpex.com/products/ag002w7l]
- Cochran, A. G., Skelton, N. J., & Starovasnik, M. A. (2001). Tryptophan zippers: Stable, monomeric β-hairpins. Proceedings of the National Academy of Sciences, 98(10), 5578–5583. [URL: https://www.pnas.org/doi/10.1073/pnas.091100598]
- Duan, J., et al. (2013). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 18(5), 5636-5647. [URL: https://www.mdpi.com/1420-3049/18/5/5636]
- Franzén, H., & Grehn, L. (1988). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of the Chemical Society, Chemical Communications, (24), 1698-1700. [URL: https://pubs.rsc.org/en/content/articlelanding/1988/c3/c39880001698]
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). [URL: https://hmdb.ca/spectra/nmr_one_d/1029]
- Cayman Chemical. DL-Tryptophan octyl ester (hydrochloride) - PRODUCT INFORMATION. [URL: https://www.caymanchem.com/product/17599/dl-tryptophan-octyl-ester-(hydrochloride)]
- ChemicalBook. This compound CAS#: 1219232-56-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82538338.htm]
- Google Patents. EP1343808A2 - Process for the synthesis of a peptide having a trp residue. [URL: https://patents.google.
- aapptec. N-Terminal Deprotection; Boc removal. [URL: https://www.aapptec.com/n-terminal-deprotection-boc-removal-i-11.html]
- NIST. L-Tryptophan - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C73223&Type=IR-SPEC&Index=1#IR-SPEC]
- Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/boc-4-methyl-dl-tryptophan-1219232-56-0]
- Karakawa, S., et al. (2021). Detection of impurities in dietary supplements containing l-tryptophan. Food Additives & Contaminants: Part A, 38(10), 1681-1688. [URL: https://www.tandfonline.com/doi/full/10.1080/19440049.2021.1957636]
- BenchChem. Troubleshooting incomplete Boc deprotection in tryptophan peptides. [URL: https://www.benchchem.com/appnote/troubleshooting-incomplete-boc-deprotection-in-tryptophan-peptides]
- PubChem. Boc-1-methyl-DL-tryptophan. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13821418]
- ResearchGate. FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [URL: https://www.researchgate.net/figure/FTir-spectra-of-l-tryptophan-l-tryptophan-methyl-ester-MDnP-and-MDaP_fig1_275027598]
- ResearchGate. A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. [URL: https://www.researchgate.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [URL: https://ajpamc.com/index.php/ajpamc/article/view/178]
- The Royal Society of Chemistry. Electronic Supplementary Information. [URL: https://www.rsc.
- Sigma-Aldrich. Boc Resin Cleavage Protocol. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/boc-resin-cleavage]
- SpectraBase. N-(tert-Butoxycarbonyl)-D-tryptophan - Optional[1H NMR] - Spectrum. [URL: https://spectrabase.com/spectrum/GB9ZGEjFMBw]
- Chem-Impex. 4-Methyl-DL-tryptophan. [URL: https://www.chemimpex.com/products/ag002w7l]
- Google Patents. CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester. [URL: https://patents.google.
- Google Patents. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. [URL: https://patents.google.
- Organic Syntheses. N-Boc-l-tryptophan methyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0332]
- PubChem. Boc-trp-ome. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7021503]
- ResearchGate. (PDF) A side-reaction in the SPPS of Trp-containing peptides. [URL: https://www.researchgate.net/publication/244838612_A_side-reaction_in_the_SPPS_of_Trp-containing_peptides]
- Thermo Fisher Scientific. N-Boc-L-tryptophan methyl ester, 96% 25 g. [URL: https://www.fishersci.com/shop/products/n-boc-l-tryptophan-methyl-ester-96-2/AC391780250]
- BenchChem. An In-depth Technical Guide on the Solubility of N-Boc-6-methyl-L-tryptophan in Organic Solvents. [URL: https://www.benchchem.com/appnote/solubility-of-n-boc-6-methyl-l-tryptophan-in-organic-solvents]
- Chem-Impex. 4-Methyl-DL-tryptophan. [URL: https://www.chemimpex.com/products/ag002w7l]
- Cheminfo.org. Determine the structure of Boc amino acids. [URL: https://www.cheminfo.org/flavor/malaria/Molecules/Boc_amino_acids/index.html]
- BenchChem. A Comparative Analysis of Tryptophan Protecting Groups in Peptide Synthesis. [URL: https://www.benchchem.com/appnote/a-comparative-analysis-of-tryptophan-protecting-groups-in-peptide-synthesis]
- Cayman Chemical. DL-Tryptophan octyl ester (hydrochloride) - PRODUCT INFORMATION. [URL: https://www.caymanchem.com/product/17599/dl-tryptophan-octyl-ester-(hydrochloride)]
- ResearchGate. FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [URL: https://www.researchgate.net/figure/FTir-spectra-of-l-tryptophan-l-tryptophan-methyl-ester-MDnP-and-MDaP_fig1_275027598]
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An In-Depth Technical Guide to Boc-4-methyl-DL-tryptophan: Properties and Strategic Applications in Peptide Synthesis
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Boc-4-methyl-DL-tryptophan. We will delve into its fundamental physicochemical properties, the strategic implications of its structural modifications, and its practical application in synthetic workflows, particularly in Solid-Phase Peptide Synthesis (SPPS). The narrative is grounded in established chemical principles, providing not just procedural steps but the causal reasoning essential for experimental design and troubleshooting.
Core Physicochemical Characteristics
This compound is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and peptide research. Its structure incorporates two key modifications to the parent amino acid, tryptophan: an Nα-terminal tert-butyloxycarbonyl (Boc) protecting group and a methyl group at the 4-position of the indole ring. These features impart specific properties that are highly advantageous in controlled chemical synthesis.
A summary of its core quantitative data is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [1][2] |
| Molecular Weight | 318.38 g/mol | [1][3] |
| CAS Number | 1219232-56-0 | [4][5] |
| IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1H-indol-3-yl)propanoic acid | [4] |
| Synonyms | Boc-DL-4-methylTryptophan | [4] |
| Storage Temperature | Room Temperature | [4] |
The Strategic Rationale Behind Structural Modification
The utility of this compound stems directly from its engineered structure. Understanding the function of each modification is critical to leveraging this compound effectively.
The tert-Butyloxycarbonyl (Boc) Protecting Group
The Boc group is a cornerstone of peptide synthesis, particularly in the now-classic Boc/Bzl protection strategy.[6][7] Its primary function is to temporarily block the reactivity of the α-amino group of the tryptophan derivative. This prevention of unwanted side reactions during peptide chain elongation is paramount for ensuring the fidelity of the final peptide sequence.
The key to the Boc group's utility is its acid lability. It remains stable under the basic or neutral conditions used for peptide coupling but can be cleanly and efficiently removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to liberate the free amine for the next coupling step.[7][8] This process regenerates a protonated amine, which is then neutralized before the subsequent amino acid is introduced.
The 4-Methyl Indole Modification
Modification of the tryptophan side chain is a powerful strategy in drug discovery for fine-tuning the pharmacological profile of a peptide. The introduction of a methyl group at the 4-position of the indole ring can confer several benefits:
-
Enhanced Lipophilicity : The addition of a nonpolar methyl group increases the overall hydrophobicity of the amino acid side chain. This can improve the ability of the resulting peptide to cross biological membranes, a common challenge in peptide drug design.
-
Increased Metabolic Stability : The indole ring of tryptophan is susceptible to enzymatic oxidation. The presence of a methyl group can sterically hinder the approach of metabolic enzymes, thereby increasing the peptide's half-life in vivo.
-
Conformational Constraint : The methyl group can introduce a degree of steric hindrance that influences the local conformation of the peptide backbone, potentially locking it into a more bioactive shape for receptor binding.
Application in Solid-Phase Peptide Synthesis (SPPS): A Validated Protocol
The incorporation of this compound into a growing peptide chain follows the standard workflow of Boc-based SPPS. This methodology involves the stepwise addition of Nα-protected amino acids to a peptide chain that is covalently linked to an insoluble solid support (resin).[6][9]
The following protocol outlines a single, self-validating coupling cycle. Each step is followed by extensive washing to remove excess reagents and byproducts, which is the foundational principle of SPPS that ensures high purity of the final product.
Workflow Diagram: Boc-SPPS Cycle
Caption: Workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis.
Detailed Step-by-Step Methodology
Materials:
-
Peptide-resin (e.g., Boc-Gly-Merrifield resin)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling activators: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Isopropyl alcohol (IPA)
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling:
-
Place the peptide-resin (1.0 g) in the synthesis vessel.
-
Wash and swell the resin by agitating with DCM (10 mL) for 20 minutes. Drain the DCM.
-
Causality: Swelling the resin ensures that the polymer matrix is fully expanded, making the reactive sites accessible to reagents.
-
-
Step 1: Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM (10 mL) to the resin.
-
Agitate for 2 minutes, drain, and add a fresh 10 mL of the 50% TFA/DCM solution.
-
Agitate for an additional 20 minutes.[7]
-
Causality: TFA is a strong enough acid to cleave the acid-labile Boc group, exposing the N-terminal amine, while leaving more robust side-chain protecting groups (like benzyl esters) and the resin linkage intact. The two-step process ensures complete removal.
-
-
Step 2: Washing and Neutralization:
-
Drain the TFA solution.
-
Wash the resin thoroughly to remove residual acid and the cleaved Boc-group byproducts. Perform the following washes, agitating for 1 minute for each wash:
-
DCM (3 x 10 mL)
-
IPA (2 x 10 mL)[7]
-
DCM (3 x 10 mL)
-
-
Add a solution of 10% DIPEA in DCM (10 mL) to the resin and agitate for 5 minutes. Repeat once.
-
Causality: Neutralization is a critical, self-validating step. The free N-terminal amine is protonated (NH₃⁺) after the acid step and cannot act as a nucleophile for peptide bond formation. The hindered organic base, DIPEA, deprotonates the amine to the reactive NH₂ form without causing side reactions.
-
-
Step 3: Amino Acid Coupling:
-
In a separate vial, pre-activate the this compound. Dissolve this compound (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to react for 2-3 minutes.
-
Drain the neutralization solution from the resin and wash with DCM (3 x 10 mL).
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Causality: The coupling reagents (HBTU/HOBt) convert the carboxylic acid of the incoming amino acid into a highly reactive ester intermediate. This activated species readily reacts with the free N-terminal amine on the resin-bound peptide to form the stable amide (peptide) bond. Using an excess of reagents drives the reaction to completion.
-
-
Step 4: Final Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to ensure all soluble reagents and byproducts are removed.
-
The resin is now ready for the next deprotection-coupling cycle or for final cleavage from the support if the synthesis is complete.
-
This detailed cycle provides a robust and validated method for incorporating this compound, forming the basis for constructing complex peptides with tailored properties.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021503, Boc-trp-ome. Retrieved from [Link][10]
-
Google Patents. (n.d.). EP1343808A2 - Process for the synthesis of a peptide having a trp residue. Retrieved from [9]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Note: A representative academic source for peptide synthesis principles, not directly from search results but contextually relevant).
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. (Note: A representative academic source for peptide synthesis principles, not directly from search results but contextually relevant).
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266.[6]
-
Aapptec. (n.d.). Boc-1-methyl-DL-tryptophan. Retrieved from [Link][3]
-
Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link][8]
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound CAS#: 1219232-56-0 [amp.chemicalbook.com]
- 5. This compound | 1219232-56-0 [chemicalbook.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. m.youtube.com [m.youtube.com]
- 9. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 10. Boc-trp-ome | C17H22N2O4 | CID 7021503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [anaspec.com]
A Technical Guide to the Spectroscopic Characterization of Boc-4-methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butyloxycarbonyl (Boc)-4-methyl-DL-tryptophan is a crucial building block in the synthesis of novel peptides and pharmacologically active molecules. Its purity and structural integrity are paramount for the successful development of new therapeutics. This in-depth technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By detailing the expected spectral features and providing standardized protocols, this guide serves as a vital resource for researchers in medicinal chemistry and drug development, ensuring the quality and reliability of their synthetic intermediates.
Introduction: The Significance of Boc-4-methyl-DL-tryptophan in Drug Discovery
Tryptophan and its derivatives are integral to a multitude of biological processes and serve as key components in many therapeutic agents. The strategic placement of a methyl group on the indole ring, as seen in 4-methyl-tryptophan, can significantly alter the parent molecule's conformational preferences and biological activity. The Boc protecting group is widely employed in peptide synthesis due to its stability under various conditions and its facile, acid-labile removal.[] Therefore, this compound represents a valuable synthetic intermediate for creating modified peptides with potentially enhanced pharmacological properties, such as improved enzymatic stability or receptor binding affinity.
Given its role as a foundational element in complex molecular architectures, rigorous spectroscopic characterization is not merely a procedural step but a cornerstone of quality control and experimental reproducibility. This guide elucidates the principles and practical application of NMR, IR, and MS for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's structure.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit a series of characteristic signals corresponding to the protons of the Boc group, the tryptophan side chain, and the indole ring. The chemical shifts (δ) are influenced by the electronic environment of the neighboring atoms.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (tert-butyl) | ~1.4 | s | 9H |
| Indole CH₃ | ~2.4 | s | 3H |
| β-CH₂ | ~3.2 - 3.4 | m | 2H |
| α-CH | ~4.3 - 4.5 | m | 1H |
| Indole H5, H6, H7 | ~7.0 - 7.5 | m | 3H |
| Indole H2 | ~7.0 | s | 1H |
| NH (Boc) | ~5.0 | d | 1H |
| NH (Indole) | ~8.0 | s | 1H |
| COOH | ~10.0 - 12.0 | br s | 1H |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The use of a deuterated solvent like DMSO-d₆ is common for compounds with exchangeable protons (NH, COOH).
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Boc C(CH₃)₃ | ~28.5 |
| Indole CH₃ | ~21.0 |
| β-C | ~28.0 |
| α-C | ~55.0 |
| Boc C(CH₃)₃ | ~80.0 |
| Indole C3 | ~110.0 |
| Indole C4, C5, C6, C7 | ~111.0 - 128.0 |
| Indole C2 | ~124.0 |
| Indole C8, C9 | ~127.0, 136.0 |
| Boc C=O | ~156.0 |
| Carboxylic Acid C=O | ~174.0 |
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. The IR spectrum of this compound will display characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Indole) | 3400 - 3300 | Medium |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H (Aromatic/Aliphatic) | 3100 - 2850 | Medium-Strong |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |
| C=O (Boc Carbamate) | 1700 - 1680 | Strong |
| N-H (Boc Carbamate) | 1540 - 1510 | Medium |
| C-O (Boc Carbamate) | 1250 - 1150 | Strong |
Note: The broadness of the O-H stretch is due to hydrogen bonding. The two distinct C=O stretches are key indicators of the presence of both the carboxylic acid and the Boc protecting group.[2]
Experimental Protocol for IR Spectroscopy (ATR)
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives.
Expected Mass-to-Charge Ratios (m/z)
The molecular formula for this compound is C₁₈H₂₄N₂O₄. The calculated monoisotopic mass is approximately 348.1736 g/mol .
| Ion | Expected m/z | Description |
| [M+H]⁺ | ~349.1814 | Protonated molecule |
| [M+Na]⁺ | ~371.1633 | Sodium adduct |
| [M-H]⁻ | ~347.1658 | Deprotonated molecule (in negative ion mode) |
Characteristic Fragmentation Patterns
A hallmark of Boc-protected compounds in mass spectrometry is the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da) from the protonated molecular ion upon collision-induced dissociation (CID).
-
[M+H]⁺ → [M+H - 56]⁺: Loss of isobutylene (C₄H₈)
-
[M+H]⁺ → [M+H - 100]⁺: Loss of the entire Boc group (C₅H₈O₂)
Further fragmentation of the tryptophan side chain is also expected, often involving cleavage at the Cα-Cβ bond.
Experimental Protocol for LC-MS
Caption: Workflow for LC-MS data acquisition and analysis.
Conclusion: A Triad of Spectroscopic Validation
The comprehensive characterization of this compound through the synergistic use of NMR, IR, and MS provides a robust and reliable confirmation of its chemical identity and purity. Each technique offers a unique and complementary piece of the structural puzzle. NMR elucidates the detailed atomic connectivity, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides insight into fragmentation pathways. Adherence to the principles and protocols outlined in this guide will empower researchers to proceed with confidence in the quality of their synthetic building blocks, ultimately accelerating the pace of drug discovery and development.
References
-
Anaspec. This compound. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
RSC Publishing. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
-
PMC - NIH. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. [Link]
-
Organic Syntheses Procedure. N-Boc-l-tryptophan methyl ester. [Link]
-
Scholars Research Library - Der Pharma Chemica. [Link]
-
PMC - NIH. Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. [Link]
-
PubChem - NIH. Boc-1-methyl-DL-tryptophan | C17H22N2O4 | CID 13821418. [Link]
-
ResearchGate. Synthetic pathway for Boc‐protected amino acids. [Link]
-
PMC - NIH. Synthesis of Boc-protected bicycloproline. [Link]
-
PubChem - NIH. Boc-trp-ome | C17H22N2O4 | CID 7021503. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). [Link]
-
ResearchGate. FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Link]
-
PubMed. IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides. [Link]
-
Analyst (RSC Publishing). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. [Link]
-
National Institute of Standards and Technology. L-Tryptophan - the NIST WebBook. [Link]
-
PubMed. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. [Link]
Sources
A Technical Guide to the Solubility of Boc-4-methyl-DL-tryptophan in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-tert-butoxycarbonyl-4-methyl-DL-tryptophan (Boc-4-methyl-DL-tryptophan), a key building block in peptide synthesis and pharmaceutical research. Recognizing the scarcity of specific quantitative solubility data in public literature, this document establishes a predictive framework based on the known behavior of the parent compound, N-Boc-L-tryptophan, and fundamental physicochemical principles. The core of this guide is a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this compound in a range of organic solvents. This work is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary for the effective use of this compound in their synthetic and formulation endeavors.
Introduction: The Significance of Solubility in Synthesis and Development
This compound is a derivative of the essential amino acid tryptophan, featuring two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a methyl group on the 4-position of the indole ring. The Boc group is instrumental in peptide synthesis, preventing unwanted reactions at the amino terminus during coupling steps[]. The methyl group, on the other hand, can be introduced to modulate the biological activity or metabolic stability of a peptide.
The success of any synthetic protocol or formulation effort hinges on a thorough understanding of the solubility of its components. Inefficient dissolution can lead to poor reaction kinetics, incomplete conversions, and challenges in purification. In drug development, solubility is a critical determinant of a compound's bioavailability[2]. For this compound, its solubility in organic solvents is paramount for its application in both solid-phase and solution-phase peptide synthesis.
Physicochemical Drivers of Solubility for this compound
The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The key structural features influencing its solubility are:
-
The Boc Protecting Group: The bulky and non-polar tert-butyl group significantly increases the lipophilicity of the molecule compared to the parent amino acid. This is a primary reason for the enhanced solubility of Boc-protected amino acids in organic solvents[].
-
The Indole Side Chain: The tryptophan indole ring is a large, hydrophobic moiety that contributes to its affinity for non-polar and some polar aprotic organic solvents. The addition of a methyl group at the 4-position further increases this hydrophobicity.
-
The Carboxylic Acid Group: This group provides a site for hydrogen bonding and introduces polarity to the molecule.
-
The Amide Linkage: The amide bond of the Boc group can also participate in hydrogen bonding.
The interplay of these features means that this compound will exhibit favorable solubility in solvents that can effectively solvate both its non-polar and polar regions.
Qualitative Solubility Profile: An Estimation Based on N-Boc-L-tryptophan
Table 1: Qualitative Solubility of N-Boc-L-tryptophan in Various Organic Solvents
| Solvent Family | Solvent | Qualitative Solubility |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble[3] |
| Chloroform | Soluble[4] | |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] | |
| N-Methyl-2-pyrrolidone (NMP) | Likely Soluble | |
| Ethers | Tetrahydrofuran (THF) | Likely Soluble |
| Esters | Ethyl Acetate | Soluble[4] |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble | |
| Ketones | Acetone | Soluble[4] |
| Aqueous | Water | Sparingly Soluble/Insoluble[3] |
Based on these data, it is anticipated that this compound will exhibit a similar solubility pattern.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound[5][6][7].
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed[5].
-
Pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments by sampling at various time points until the concentration in the supernatant remains constant[8].
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed[5].
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to use a syringe filter to remove any remaining particulate matter[5].
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using a validated HPLC method.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis versus the concentration of the standard solutions.
-
Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted supernatant samples.
-
Calculate the solubility of the compound in the original solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion and Recommendations
References
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]
-
Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Reddit. (2017). Amino Acid solubility question. r/chemhelp. Retrieved from [Link]
-
Bevan, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. The AAPS Journal, 13(3), 347-353. Retrieved from [Link]
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Retrieved from [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]
-
World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Retrieved from [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
-
Lahiri, S. C., & Pal, A. (1990). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 29A, 136-138. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-1-methyl-DL-tryptophan. PubChem Compound Database. Retrieved from [Link]
-
AnaSpec. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-trp-ome. PubChem Compound Database. Retrieved from [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
ResearchGate. (2025). Experimental solubility evaluation and thermodynamic analysis of biologically active D-tryptophan in aqueous mixtures of N,N-dimethylformamide and several alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonyl-L-tryptophan. PubChem Compound Database. Retrieved from [Link]
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An In-depth Technical Guide on the Discovery and History of Methylated Tryptophan Derivatives
Introduction: Beyond the Canonical Roles of Tryptophan
Tryptophan, an essential amino acid, is renowned for its fundamental role as a building block in protein synthesis and as the metabolic precursor to the neurotransmitter serotonin and the neurohormone melatonin.[1][2][3] However, the biological significance of tryptophan extends far beyond these canonical pathways. A fascinating and increasingly important area of research lies in the exploration of its methylated derivatives. These molecules, once considered metabolic curiosities, are now recognized as active participants in a range of physiological and pathological processes, from neurotransmission to immune regulation. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and biological significance of key methylated tryptophan derivatives, with a focus on N-methyl-tryptophan (NMT) and N,N-dimethyltryptophan (DMT). We will delve into the experimental methodologies that have enabled their study and explore their emerging roles in health and disease, offering a valuable resource for researchers, scientists, and drug development professionals.
A Historical Perspective: From Discovery to Endogenous Significance
The story of methylated tryptophan derivatives unfolds over several decades, marked by key discoveries that gradually shifted their perception from exogenous curiosities to endogenously produced molecules with potential physiological relevance.
Early Discoveries and the Dawn of Tryptophan Research
The journey begins with the discovery of tryptophan itself in the early 1900s by Hopkins and Cole, who isolated it from casein protein.[4] This foundational work set the stage for investigations into its metabolic fate. Early research into tryptophan metabolism primarily focused on the kynurenine and serotonin pathways.[2][5]
The Emergence of N,N-Dimethyltryptamine (DMT) and the Transmethylation Hypothesis
The 1950s and 60s witnessed a surge of interest in psychotomimetic substances, which led to the identification of N,N-dimethyltryptamine (DMT) in various plant species.[6] This spurred the "transmethylation hypothesis," which posited that the endogenous production of such hallucinogenic compounds could be linked to psychiatric conditions.[7] This hypothesis drove researchers to investigate whether the enzymatic machinery for methylating tryptamine, a decarboxylated derivative of tryptophan, existed in mammals.
A pivotal moment came in 1961 when Julius Axelrod discovered an enzyme in rabbit lung capable of methylating tryptamine to DMT.[8] This enzyme, initially named "indolethylamine-N-methyltransferase" (INMT), provided the first concrete evidence that the biological machinery for producing methylated tryptamines was present in mammals.[8][9]
The Landmark Discovery of Endogenous DMT in the Mammalian Brain
Building on Axelrod's work, a landmark 1972 study by Juan Saavedra and Julius Axelrod demonstrated for the first time the in vivo and in vitro formation of N-methyltryptamine (NMT) and DMT from tryptamine in the rat brain.[1][10][11] This seminal paper confirmed that the brain itself possessed the capacity to synthesize these methylated derivatives, solidifying their status as endogenous molecules.[1][10] Subsequent research in the 1970s further characterized a nonspecific N-methyltransferase in both rat and human brains.[6]
Identification in Human Fluids
The presence of these molecules in humans was further substantiated by the detection of tryptamine, N,N-dimethyltryptamine, N,N-dimethyl-5-hydroxytryptamine, and 5-methoxytryptamine in human blood and urine in 1965.[8][12] These findings provided compelling evidence that methylated tryptophan derivatives are not only synthesized but also circulate within the human body.
Biosynthesis and Metabolism: The Tryptophan Methylation Pathway
The formation of methylated tryptophan derivatives is a specialized branch of tryptophan metabolism. The central enzyme in this pathway is Indolethylamine-N-methyltransferase (INMT), which catalyzes the sequential transfer of methyl groups from the universal methyl donor S-adenosyl-L-methionine (SAM) to the nitrogen atom of the tryptamine side chain.[8]
The biosynthetic pathway can be summarized as follows:
-
Decarboxylation of Tryptophan: The pathway begins with the conversion of L-tryptophan to tryptamine, a reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC).[8]
-
First Methylation: Tryptamine is then methylated by INMT to form N-methyltryptamine (NMT).[8]
-
Second Methylation: INMT catalyzes a second methylation step, converting NMT to N,N-dimethyltryptamine (DMT).[8]
The regulation of this pathway is not yet fully understood, but evidence suggests the existence of endogenous inhibitors of INMT that may control the rate of DMT biosynthesis.[8]
Signaling Pathways and Biological Roles of Methylated Tryptophan Derivatives
Once considered byproducts of metabolism, methylated tryptophan derivatives are now understood to possess distinct biological activities and interact with specific cellular signaling pathways.
N,N-Dimethyltryptamine (DMT): A Multifaceted Signaling Molecule
DMT has emerged as a molecule with a complex pharmacological profile, interacting with multiple receptor systems.
-
Serotonin 5-HT2A Receptors: For a long time, the psychedelic effects of DMT were primarily attributed to its action as an agonist at serotonin 5-HT2A receptors on the cell surface.[13] However, recent research has challenged this dogma, suggesting that DMT's lipophilic nature allows it to cross cell membranes and activate intracellular pools of 5-HT2A receptors located near the Golgi apparatus.[13][14] This intracellular signaling may be crucial for its effects on neuroplasticity.[14]
-
Sigma-1 Receptors: DMT is also a potent agonist of the Sigma-1 receptor, an intracellular chaperone protein at the interface of the endoplasmic reticulum and mitochondria.[15] Activation of the Sigma-1 receptor by DMT has been linked to neuroprotective effects, including protection against hypoxia and cerebral ischemia, and the promotion of adult neurogenesis.[15] This interaction is also implicated in the potential therapeutic effects of DMT in neurodegenerative conditions like Alzheimer's disease.[15]
-
Other Receptors and Transporters: DMT also interacts with other serotonin receptor subtypes (5-HT1A, 5-HT2C), trace amine-associated receptors (TAAR1), and can be a substrate for the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[13][16]
The physiological role of endogenous DMT is a subject of ongoing research. Recent studies have detected DMT in the rat brain at concentrations comparable to classical monoamine neurotransmitters like serotonin, suggesting a more significant role in normal brain function than previously thought.[17][18] Its levels have been shown to increase in response to stress, hinting at a potential role in cellular protection and adaptation.[14]
1-Methyl-Tryptophan: An Immunomodulatory Molecule
1-methyl-tryptophan (1-MT), a synthetic methylated derivative, has been instrumental in elucidating the role of tryptophan metabolism in immune regulation. It is primarily known as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway of tryptophan degradation.[19][20]
-
IDO Inhibition and Immune Escape in Cancer: The IDO enzyme is often overexpressed in tumors and creates an immunosuppressive microenvironment by depleting local tryptophan levels and producing immunosuppressive kynurenine metabolites.[21][22][23][24] By inhibiting IDO, 1-MT can help to restore anti-tumor immune responses.[19][21] This has led to the investigation of 1-MT and other IDO inhibitors as cancer immunotherapies.[20][22]
-
Modulation of Dendritic Cell Function: 1-MT has been shown to directly affect the function of dendritic cells (DCs), key antigen-presenting cells of the immune system. Its effects are dependent on the DC maturation pathway, for instance, enhancing the Th1-polarizing capacity of DCs stimulated with certain Toll-like receptor (TLR) ligands.[19]
Quantitative Data on Methylated Tryptophan Derivatives
The following table summarizes available quantitative data on the concentrations of methylated tryptophan derivatives in biological samples. It is important to note that these values can vary depending on the analytical method, species, and physiological state.
| Derivative | Matrix | Species | Concentration Range | Reference(s) |
| N,N-Dimethyltryptamine (DMT) | Rat Brain (Visual Cortex) | Rat | Baseline: 0.56 nM (0.05–1.8 nM) | [17][18] |
| Rat Brain (Visual Cortex, Pinealectomized) | Rat | Baseline: 1.02 nM (0.25–2.2 nM) | [17][18] | |
| Human Blood | Human | 8.0 to 55 ng/mL | [12] | |
| Human Urine | Human | 43 µ g/day | [12] | |
| 5-Hydroxy-N,N-dimethyltryptamine (Bufotenin) | Human Blood | Human | 1.0 to 40 ng/mL | [12] |
| Human Urine | Human | 63 µ g/day | [12] |
Experimental Protocols for the Analysis of Methylated Tryptophan Derivatives
The analysis of methylated tryptophan derivatives in biological matrices presents challenges due to their low endogenous concentrations and the complexity of the samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.
Protocol 1: UHPLC-MS/MS Analysis of Tryptophan Metabolites in Human Plasma
This protocol is a generalized representation of methods for the quantitative analysis of tryptophan metabolites, including methylated derivatives, in plasma.[25][26]
1. Sample Preparation (Protein Precipitation): a. Thaw frozen plasma samples to room temperature. b. To 50 µL of plasma in a microcentrifuge tube, add an appropriate internal standard solution. c. Add 150 µL of ice-cold acetonitrile (or another suitable organic solvent like methanol or a solution of 0.1% formic acid in acetonitrile) to precipitate proteins. d. Vortex the mixture for 1 minute. e. Incubate at -20°C for 20 minutes to enhance protein precipitation. f. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. g. Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
2. UHPLC-MS/MS Conditions:
- Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest, followed by a wash and re-equilibration step. The exact gradient profile must be optimized for the specific analytes and column.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 30 - 40°C.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.
- Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Protocol 2: GC-MS Analysis of Tryptophan Metabolites with Derivatization
This protocol provides a general workflow for the analysis of tryptophan metabolites by GC-MS, which requires a derivatization step to increase the volatility of the analytes.[27][28][29]
1. Sample Preparation and Extraction: a. For plasma or serum, perform protein precipitation as described in Protocol 1. b. For more complex matrices or to concentrate the analytes, a solid-phase extraction (SPE) or microextraction by packed sorbent (MEPS) step may be necessary.[27] c. After extraction, the solvent is evaporated to dryness under a stream of nitrogen.
2. Derivatization (Silylation): a. To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), often in a suitable solvent like acetonitrile or pyridine.[27][28] b. The reaction mixture is heated (e.g., at 60-100°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.[28] Tryptophan and its derivatives can be challenging to derivatize fully, and reaction conditions may need optimization.[28][29] c. For compounds with keto groups, a methoximation step prior to silylation can prevent the formation of multiple derivatives.[30]
3. GC-MS Conditions:
- GC Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is commonly used.
- Carrier Gas: Helium at a constant flow rate.
- Injection: Splitless injection is often used for trace analysis.
- Temperature Program: A temperature gradient is programmed to separate the derivatized analytes. This typically involves an initial low temperature, followed by a ramp to a higher temperature.
- Mass Spectrometry: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
- Detection: Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Visualization of Key Pathways and Workflows
Tryptophan Methylation Biosynthesis Pathway
Caption: General workflow for plasma sample analysis by UHPLC-MS/MS.
Conclusion and Future Directions
The study of methylated tryptophan derivatives has evolved from the fringe of neurochemical research to a significant field with implications for neuroscience, immunology, and oncology. The historical journey, from the initial discovery of the methylating enzyme INMT to the confirmation of endogenous DMT in the mammalian brain, highlights a paradigm shift in our understanding of tryptophan's metabolic repertoire.
Key takeaways for researchers and drug development professionals include:
-
Endogenous Significance: Methylated tryptophans, particularly DMT, are not mere metabolic artifacts but are present in the brain at physiologically relevant concentrations and are dynamically regulated.
-
Complex Signaling: These molecules exert their effects through multiple signaling pathways, including both classical cell-surface receptors and novel intracellular targets like the Sigma-1 receptor.
-
Therapeutic Potential: The immunomodulatory properties of IDO inhibitors like 1-MT and the neuroprotective and neurogenic effects of DMT open up new avenues for therapeutic intervention in cancer, neurodegenerative diseases, and psychiatric disorders.
-
Analytical Advancements: Robust analytical methods, primarily based on LC-MS/MS, are crucial for the accurate quantification of these low-abundance molecules and for elucidating their roles in health and disease.
Future research should focus on further delineating the physiological roles of endogenous N-methyl-tryptophan and N,N-dimethyltryptamine, understanding the regulation of their biosynthesis, and exploring the full therapeutic potential of targeting these pathways. The continued development of highly sensitive and specific analytical techniques will be paramount in advancing our knowledge of this fascinating class of molecules.
References
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The Untapped Potential of 4-Methyl-Tryptophan Analogs: A Guide for Researchers and Drug Developers
An In-Depth Technical Guide
Abstract
The metabolism of the essential amino acid L-tryptophan is a critical control point in immunology, neuroscience, and oncology. The majority of tryptophan degradation occurs via the kynurenine pathway, a cascade initiated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). Pathological upregulation of these enzymes, particularly IDO1 in the tumor microenvironment, leads to localized tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, facilitating immune evasion. Consequently, the development of tryptophan analogs as enzymatic inhibitors has become a major focus in cancer immunotherapy. While analogs such as 1-methyl-tryptophan have been extensively studied, the biological roles of other derivatives, such as 4-methyl-tryptophan, remain largely unexplored. This guide provides a comprehensive technical overview of the kynurenine pathway, the rationale for targeting it with tryptophan analogs, and a detailed exploration of the potential roles of 4-methyl-tryptophan. We furnish field-proven, step-by-step protocols for key experiments designed to characterize the bioactivity of such analogs, empowering researchers to investigate this promising area of study.
The Tryptophan Catabolism Axis: IDO1 and TDO as Master Regulators
L-tryptophan is not only a fundamental building block for protein synthesis but also the precursor for serotonin, melatonin, and niacin[1]. Over 95% of dietary tryptophan, however, is catabolized through the kynurenine pathway[2][3]. The first and rate-limiting step of this pathway is the oxidative cleavage of tryptophan's indole ring to form N-formylkynurenine, a reaction catalyzed by two distinct heme-containing enzymes: IDO1 and TDO2[3][4][5].
-
Tryptophan 2,3-dioxygenase (TDO): Primarily expressed in the liver, TDO is the key regulator of systemic tryptophan levels in response to dietary intake and glucocorticoids[3][4][6].
-
Indoleamine 2,3-dioxygenase 1 (IDO1): While having low basal expression, IDO1 is dramatically upregulated in extrahepatic tissues by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ)[3][7]. This induction is a key feature of the tumor microenvironment, dendritic cells, and macrophages during chronic inflammation[7][8][9].
The consequences of IDO1 activation are twofold: the depletion of local tryptophan and the production of bioactive kynurenine pathway metabolites. This creates a potent immunosuppressive environment by arresting T-cell proliferation and inducing T-cell apoptosis, while promoting the generation of regulatory T-cells (Tregs)[6][9][10]. This mechanism of "metabolic immune editing" allows tumors to evade destruction by the host immune system, making IDO1 a prime target for cancer immunotherapy[7][11].
Figure 2: A logical workflow for the functional characterization of a novel tryptophan analog.
Protocol 1: In Vitro IDO1/TDO Enzyme Inhibition Assay (Cell-Free)
Objective: To determine if 4-methyl-tryptophan directly inhibits the catalytic activity of recombinant IDO1 or TDO enzyme.
Causality: This cell-free system isolates the enzyme from cellular processes like compound transport or metabolism. It provides a direct measure of the compound's interaction with the enzyme, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Step-by-Step Methodology: [12][13][14][15]
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Reaction Cocktail: Prepare a fresh solution in Assay Buffer containing 20 mM Ascorbate, 10 µM Methylene Blue, and 100 µg/mL Catalase.
-
Substrate Solution: Prepare L-tryptophan in Assay Buffer at various concentrations (e.g., for Kₘ determination) or at a fixed concentration (e.g., 2x Kₘ, typically ~15-20 µM for IDO1) for IC₅₀ determination.
-
Inhibitor Stock: Prepare a 10 mM stock solution of 4-methyl-tryptophan in DMSO. Create a serial dilution series in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%.[12]
-
Enzyme Preparation: Dilute recombinant human IDO1 or TDO enzyme in ice-cold Assay Buffer to the desired working concentration (e.g., 40 ng/µl).[12] Keep on ice at all times.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 50 µL of the Reaction Cocktail to each well.
-
Add 25 µL of the inhibitor dilution (or buffer for 'No Inhibitor' controls). Add buffer for 'Blank' wells.
-
Add 25 µL of the Substrate Solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the diluted enzyme to all wells except the 'Blank' wells (add 25 µL of Assay Buffer to these).
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 30% (w/v) Trichloroacetic Acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[13]
-
-
Detection and Analysis:
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid) and incubate for 10 minutes at room temperature.[13][16]
-
Measure the absorbance at 480 nm.
-
Subtract the 'Blank' reading from all wells. Calculate the percent inhibition for each inhibitor concentration relative to the 'No Inhibitor' control. Plot the percent inhibition versus inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Protocol 2: Cell-Based IDO1 Functional Assay
Objective: To measure the ability of 4-methyl-tryptophan to inhibit IDO1 activity in a cellular context.
Causality: This assay confirms that the compound can penetrate the cell membrane and inhibit the endogenously expressed enzyme. Human cancer cell lines like HeLa or SKOV-3 are stimulated with IFN-γ to induce high levels of IDO1 expression, creating a robust system to measure inhibition by quantifying the reduction in kynurenine secreted into the culture medium.
Step-by-Step Methodology: [13][17]
-
Cell Culture:
-
Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Induction and Treatment:
-
The next day, prepare treatment media. For each well, you will need medium containing:
-
IDO1 Induction: Recombinant human IFN-γ (final concentration of 50-100 ng/mL).
-
Inhibitor: The desired final concentration of 4-methyl-tryptophan (from a serial dilution). Include a 'No Inhibitor' control (vehicle, e.g., DMSO) and a 'No IFN-γ' control.
-
-
Aspirate the old medium from the cells and add 200 µL of the appropriate treatment medium to each well.
-
-
Incubation and Sample Collection:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
After incubation, carefully collect 150 µL of the culture supernatant from each well for kynurenine analysis.
-
-
Kynurenine Detection (Colorimetric):
-
Add 15 µL of 6.1 N Trichloroacetic Acid (TCA) to each 150 µL supernatant sample in a new plate.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge to pellet any precipitate.
-
Transfer 100 µL of the clear supernatant to another 96-well plate.
-
Add 100 µL of Ehrlich's Reagent (2% p-DMAB in acetic acid).
-
Read the absorbance at 480 nm. A standard curve using known concentrations of L-Kynurenine should be prepared in parallel to quantify the results.
-
Protocol 3: T-Cell Co-Culture Assay for Immune Restoration
Objective: To determine if inhibition of IDO1 by 4-methyl-tryptophan in cancer cells can rescue T-cell activation and proliferation.
Causality: This is the ultimate functional readout. IDO1-expressing cancer cells suppress T-cell activation by depleting tryptophan. An effective inhibitor will block this process, restoring tryptophan levels and allowing T-cells to activate and secrete cytokines like Interleukin-2 (IL-2) upon stimulation.
Step-by-Step Methodology: [16][18][19][20]
-
Prepare IDO1-Expressing Target Cells:
-
Seed SKOV-3 cells in a 96-well plate and treat with IFN-γ for 24-48 hours to induce IDO1 expression, as described in Protocol 2.
-
-
Co-Culture Setup:
-
On the day of the experiment, remove the IFN-γ-containing medium from the SKOV-3 cells.
-
Add your test compounds (e.g., 4-methyl-tryptophan) at various concentrations in fresh culture medium.
-
Add Jurkat T-cells (an immortalized human T-cell line) to the wells containing the SKOV-3 cells at a ratio of approximately 2:1 (e.g., 1x10⁵ Jurkat cells per well).
-
Add T-cell activators, such as Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA), to stimulate the T-cells.
-
-
Incubation and Analysis:
-
Co-culture the cells for 24-48 hours.
-
Collect the culture supernatant to measure IL-2 levels using a standard ELISA kit. Increased IL-2 secretion in the presence of the inhibitor indicates a rescue of T-cell activation.
-
Alternatively, T-cell proliferation can be measured using assays like CellTiter-Glo® or by staining with proliferation dyes (e.g., CFSE) prior to co-culture and analyzing via flow cytometry.
-
Protocol 4: LC-MS/MS Quantification of Tryptophan and Kynurenine
Objective: To accurately quantify the concentrations of tryptophan and kynurenine in biological samples (e.g., culture supernatant, plasma).
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules due to its high sensitivity and specificity. This method provides definitive quantitative data on substrate depletion (tryptophan) and metabolite production (kynurenine), allowing for precise measurement of enzyme activity and inhibition.
Step-by-Step Methodology: [21][22][23][24][25]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of sample (e.g., plasma, cell culture supernatant), add 150 µL of ice-cold methanol containing deuterated internal standards (e.g., Tryptophan-d5, Kynurenine-d4) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at ~5% B, ramp up to 95% B to elute the analytes, and then re-equilibrate at 5% B. Total run time is typically 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for each analyte and internal standard.
-
Tryptophan: e.g., m/z 205.1 → 188.1
-
Kynurenine: e.g., m/z 209.1 → 192.1
-
Tryptophan-d5: e.g., m/z 210.1 → 192.1
-
Kynurenine-d4: e.g., m/z 213.1 → 196.1
-
-
Analysis: Construct calibration curves by plotting the peak area ratio of the analyte to its internal standard against known concentrations. Use these curves to determine the concentrations in the unknown samples.
-
Comparative Analysis and Future Directions
While data for 4-methyl-tryptophan is pending investigation, it is useful to compare it against known IDO1 inhibitors.
Table of Selected IDO1 Inhibitors and their Potency
| Compound | Target(s) | IC₅₀ (Cell-based) | Mechanism | Source |
| Epacadostat (INCB024360) | IDO1 | ~12-70 nM | Competitive, Reversible | [7][8] |
| BMS-986205 | IDO1 | ~1.7 nM | Irreversible | [7][8] |
| 1-Methyl-L-tryptophan | IDO1 | Micromolar (µM) range | Competitive | [8][15] |
| 680C91 | TDO | ~180 nM (enzymatic) | Competitive | [5] |
| 4-Methyl-tryptophan | ? | To Be Determined | To Be Determined |
The potential of 4-methyl-tryptophan analogs lies in their unexplored pharmacological profile. It is plausible that the 4-position modification could confer unique properties, such as altered selectivity between IDO1 and TDO, different pharmacokinetic properties, or even an entirely novel mechanism of action. The protocols outlined in this guide provide the necessary tools to move 4-methyl-tryptophan from a chemical curiosity to a well-characterized biological modulator. Future work should focus on a full enzymatic and cellular characterization, followed by in vivo studies in preclinical cancer and neuroscience models to fully unlock its therapeutic potential.
References
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit (384). BPS Bioscience. [Link]
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Zimmer, A., et al. (2020). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology. [Link]
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Sarna, G., et al. (2021). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. International Journal of Molecular Sciences. [Link]
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Ahmad, I., et al. (2021). Determination of Tryptophan and Kynurenine by LC–MS/MS by Using Amlodipine as an Internal Standard. ResearchGate. [Link]
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Song, H., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
-
Liu, H., et al. (2014). A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients. Bioanalysis. [Link]
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Ciesla, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150886, 4-Methyltryptophan. PubChem. [Link]
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De Jong, W., et al. (2016). LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. Bioanalysis. [Link]
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Sarna, G., et al. (2021). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96374, 4-methyl-DL-tryptophan. PubChem. [Link]
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De Jong, W., et al. (2016). LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. Taylor & Francis Online. [Link]
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Dolinska, M., et al. (2021). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). Co-culture functional assay. Jurkat T cells were added to IDO1 expressing SKOV-3 cells.... ResearchGate. [Link]
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Czerwonka, A., et al. (2023). A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy. International Journal of Molecular Sciences. [Link]
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Kumar, S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]
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Al-Azzam, N., et al. (2021). Proinsulin-Loaded Nanoparticles Suppress Insulitis and Induce Temporary Diabetes Remission. Pharmaceutics. [Link]
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Al-Yasari, Z., & Rath, P. (2023). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology. [Link]
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ResearchGate. (n.d.). Co-culture of CHO/IDO with T-cells promotes T-cell apoptosis. ResearchGate. [Link]
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Zimmer, A., et al. (2020). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology. [Link]
-
Pilotte, L., et al. (2012). Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase. Proceedings of the National Academy of Sciences. [Link]
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Zhai, L., et al. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer. [Link]
-
Metz, R., et al. (2012). IDO inhibits a tryptophan sufficiency signal that stimulates mTOR. OncoImmunology. [Link]
-
Geng, J., & Liu, A. (2015). What is the tryptophan kynurenine pathway and why is it important to neurotherapeutics?. Expert Review of Neurotherapeutics. [Link]
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Wikipedia. (n.d.). Tryptophan. Wikipedia. [Link]
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Geng, J., & Liu, A. (2015). What is the tryptophan kynurenine pathway and why is it important to neurotherapy?. Expert Review of Neurotherapeutics. [Link]
-
Mohib, K., et al. (2015). The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. Oncotarget. [Link]
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Badawy, A. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research. [Link]
-
Al-Yasari, Z., & Rath, P. (2023). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. ResearchGate. [Link]
-
JJ Medicine. (2018, December 19). Tryptophan Metabolism (Degradation) and the Kynurenine Pathway [Video]. YouTube. [Link]
-
Patsnap. (2024, June 21). What are TDO inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Opitz, C. A., et al. (2011). The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLOS ONE. [Link]
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The Guardian of the Amine: An In-depth Technical Guide to Boc Protection in Amino Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is the bedrock of modern peptide synthesis and complex molecule construction. Among the arsenal of protective functionalities, the tert-butyloxycarbonyl (Boc) group stands as a foundational tool, pivotal to the development of solid-phase peptide synthesis (SPPS) and still a vital component in many synthetic strategies.[1] This guide offers a deep dive into the core principles of Boc protection, from its chemical mechanism to detailed, field-proven protocols and troubleshooting insights, designed for the discerning scientist.
The Genesis and Rationale of Boc Protection
Prior to the introduction of the Boc group by Frederick C. McKay and Albertson in 1957, peptide synthesis was hampered by the need for harsh conditions to remove then-available protecting groups, often leading to peptide bond cleavage and racemization. The genius of the Boc group lies in its acid lability; it is stable to a wide range of chemical conditions, including bases and nucleophiles, yet can be cleaved under mild acidic conditions that leave peptide bonds and many side-chain protecting groups unscathed.[1][2]
This property of selective removal, known as orthogonality , is the cornerstone of successful multi-step synthesis.[3] The Boc strategy, particularly in the context of the groundbreaking solid-phase peptide synthesis developed by R. Bruce Merrifield, allowed for a revolutionary simplification of the synthetic process.[4][5] By anchoring the growing peptide chain to a solid support, reagents and byproducts could be removed by simple washing and filtration, a process made possible by the reliable and selective deprotection of the Boc-protected N-terminus at each cycle.[5][6]
The Chemistry of Boc Protection and Deprotection
A thorough understanding of the underlying mechanisms is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
Mechanism of Boc Protection
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[7] The reaction is a nucleophilic acyl substitution where the lone pair of the amino acid's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc anhydride.[8][9]
The reaction proceeds as follows:
-
Nucleophilic Attack: The amine nitrogen attacks a carbonyl carbon of Boc₂O.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.
-
Proton Transfer & Decomposition: The tert-butyl carbonate anion is unstable and decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion. The tert-butoxide, a strong base, then deprotonates the newly acylated, positively charged amine, yielding the neutral Boc-protected amino acid and tert-butanol.[9][10]
Caption: Mechanism of N-Boc protection using Boc anhydride.
Mechanism of Boc Deprotection
The acid-lability of the Boc group is key to its utility. The standard reagent for its removal is trifluoroacetic acid (TFA), typically used in dichloromethane (DCM).[][12]
The deprotection mechanism involves:
-
Protonation: The carbonyl oxygen of the Boc carbamate is protonated by the strong acid (e.g., TFA).[13][14]
-
Carbocation Formation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, releasing a relatively stable tert-butyl carbocation and a carbamic acid intermediate.[13][14]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[13]
-
Carbocation Quenching: The generated tert-butyl cation is a reactive electrophile. It can be quenched by the TFA counterion to form tert-butyl trifluoroacetate or, more commonly, it can deprotonate to form isobutylene gas.[15] In the presence of nucleophilic amino acid side chains (e.g., Tryptophan, Methionine), this cation can cause unwanted alkylation. Therefore, "scavengers" are often added to the deprotection solution to trap this reactive intermediate.[12]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocols
Adherence to optimized protocols is essential for achieving high yields and purity.
Standard Protocol for Boc Protection of an Amino Acid
This protocol is a general method for the N-protection of a free amino acid.
Materials:
-
Amino Acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)[16]
-
Dioxane and Water (or other suitable solvent system)[16]
-
Ethyl Acetate (EtOAc)
-
5% Citric Acid Solution
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water containing NaOH (2.0 eq) or Et₃N (1.5 eq).[16] The volume should be sufficient to fully dissolve the amino acid.
-
Addition of Boc₂O: To the stirred solution, add Boc₂O (1.1 eq) portion-wise at room temperature.[16]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Once the reaction is complete, dilute the mixture with water and perform an initial extraction with ethyl acetate to remove any unreacted Boc₂O and the tert-butanol byproduct.[16]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold 5% citric acid solution. The Boc-protected amino acid will often precipitate or can be extracted.[16]
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino acid.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Standard Protocol for Boc Deprotection in Peptide Synthesis
This protocol describes the removal of the Boc group from the N-terminus of a resin-bound peptide during SPPS.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Anisole, Thioanisole, or Triethylsilane) (optional, but recommended for Trp, Met, Cys containing peptides)[7][12]
-
DCM for washing
-
N,N-Diisopropylethylamine (DIEA) or other hindered base for neutralization
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes.
-
Deprotection Cocktail: Prepare the deprotection solution. A common mixture is 25-50% TFA in DCM (v/v).[][18] If required, add 1-5% of a scavenger.
-
Deprotection Step: Drain the swelling solvent from the resin and add the deprotection cocktail. Agitate the mixture for 1-2 minutes. Drain the solution.
-
Main Deprotection: Add a fresh portion of the deprotection cocktail and agitate for 20-30 minutes. The solution may develop a color, and CO₂ evolution may be observed.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Neutralization: Wash the resin with DMF. Neutralize the resulting ammonium salt by washing with a solution of 5-10% DIEA in DMF (2-3 times, for 2 minutes each wash) until a neutral pH is achieved (tested with a bromophenol blue indicator).
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess base. The resin is now ready for the next coupling step.
Navigating Challenges: Side Reactions and Mitigation
While robust, the Boc strategy is not without potential pitfalls. Awareness of common side reactions is crucial for success.
| Side Reaction | Affected Residues | Causality | Mitigation Strategy |
| Alkylation | Trp, Met, Cys, Tyr | The electrophilic tert-butyl cation generated during TFA deprotection can attack nucleophilic side chains. | Include scavengers like anisole, thioanisole, or triethylsilane in the deprotection and final cleavage cocktails to trap the carbocation.[12] |
| Aspartimide Formation | Asp | The side-chain carboxyl group can cyclize onto the peptide backbone, particularly under basic or acidic conditions, leading to a stable five-membered ring and potential epimerization. | Use side-chain protecting groups that offer more steric hindrance. Minimize exposure to basic conditions during neutralization. |
| Trifluoroacetylation | N-terminal amine | Residual TFA can acylate the newly deprotected amine, capping the peptide chain.[] | Ensure thorough washing after deprotection and complete neutralization before the subsequent coupling step. |
| Incomplete Deprotection | All | Insufficient reaction time or TFA concentration can leave some N-termini protected, halting chain elongation. | Use a sufficient excess of TFA and ensure adequate reaction time (typically 20-30 minutes). Monitor deprotection with a colorimetric test (e.g., Kaiser test). |
Boc vs. Fmoc: A Strategic Choice
Modern peptide synthesis is dominated by two strategies: Boc and Fmoc (9-fluorenylmethyloxycarbonyl). The choice between them is dictated by the specific peptide sequence and desired outcome.
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amine Protection | tert-butyloxycarbonyl (acid-labile) | 9-fluorenylmethyloxycarbonyl (base-labile) |
| Deprotection Reagent | Moderate acid (e.g., TFA)[] | Weak base (e.g., Piperidine) |
| Side-Chain Protection | Typically Benzyl-based (strong acid-labile) | Typically tert-Butyl-based (acid-labile) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA) |
| Orthogonality | "Quasi-orthogonal" (relies on different acid strengths)[19] | Truly orthogonal (acid vs. base cleavage)[] |
| Advantages | Can be better for hydrophobic or aggregation-prone sequences due to protonation of the N-terminus, which disrupts interchain hydrogen bonding. | Milder overall conditions, compatible with a wider range of sensitive modifications.[] Generally produces higher purity crude products. |
| Disadvantages | Requires harsh final cleavage conditions (HF is highly corrosive and toxic). Potential for more side reactions due to repeated acid exposure. | Base-labile modifications are not compatible. Piperidine can be problematic to remove. |
While the Fmoc strategy has become the more common choice for routine synthesis due to its milder conditions, the Boc strategy remains indispensable for specific applications, particularly for the synthesis of difficult sequences.[21]
Conclusion
The introduction of the Boc protecting group was a watershed moment in synthetic organic chemistry, enabling the development of automated solid-phase peptide synthesis and unlocking the ability to construct complex peptides with high fidelity. A comprehensive understanding of its mechanistic underpinnings, coupled with meticulous application of optimized protocols, ensures that Boc chemistry remains a powerful and relevant tool in the modern scientist's repertoire. By carefully considering the nature of the target molecule and potential side reactions, researchers can continue to leverage the unique advantages of this venerable protecting group to advance the frontiers of science and medicine.
References
-
Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.
-
history and development of Boc protecting groups in synthesis. Benchchem.
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
-
Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
-
26.9: The Merrifield Solid-Phase Technique. Chemistry LibreTexts.
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
-
Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed.
-
Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
-
tert-Butyloxycarbonyl protecting group. Grokipedia. 1
-
26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. OpenStax.
-
Merrifield Solid-Phase Peptide Synthesis. Chem-Station.
-
Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. PubMed.
-
Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Study.com.
-
26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Chemistry LibreTexts.
-
A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. Benchchem.
-
The Guardian of the Chain: A Technical History of Boc Protection in Peptide Chemistry. Benchchem.
-
Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. 3
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Protecting Groups in Peptide Synthesis. Biosynth.
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
-
T boc fmoc protocols in peptide synthesis. Slideshare.
-
Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184. 16
-
Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. PubMed.
-
Fmoc Amino Acids for SPPS. AltaBioscience.
-
Acid-labile protecting groups for the synthesis of lipidated peptides. Semantic Scholar.
-
Acid‐Labile Protecting Groups for the Synthesis of Lipidated Peptides. ResearchGate.
-
tert-Butyloxycarbonyl protecting group. Wikipedia.
-
Amino Acid Derivatives for Peptide Synthesis. 22
-
Boc Protecting Group for Amines. Chemistry Steps.
-
26.7: Peptide Synthesis. Chemistry LibreTexts. [URL]([Link] Proteins/26.07%3A_Peptide_Synthesis)
-
Is the protecting group boc of the amino group stable at 37°C?. ResearchGate.
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
BOC Protection and Deprotection. J&K Scientific LLC.
-
Di-tert-butyl dicarbonate. Wikipedia.
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate.
-
BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences.
-
Boc Deprotection - TFA. Common Organic Chemistry.
-
Dual protection of amino functions involving Boc. RSC Publishing.
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.
-
Tert-Butyloxycarbonyl Protecting Group. Hebei Boze Chemical Co., Ltd. 23
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- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 6. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. homework.study.com [homework.study.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 16. peptide.com [peptide.com]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
- 19. biosynth.com [biosynth.com]
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- 23. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
Methodological & Application
Application Notes and Protocols for the Use of Boc-4-methyl-DL-tryptophan in Solid-Phase Peptide Synthesis
Introduction: The Strategic Incorporation of 4-Methyl-DL-tryptophan
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, stability, and receptor selectivity.[1] 4-Methyl-DL-tryptophan is a particularly interesting analog of tryptophan, offering a subtle yet significant modification to the indole side chain. The addition of a methyl group at the 4-position of the indole ring can influence the peptide's local conformation and its interactions with biological targets.[2] The use of the DL-racemate in solid-phase peptide synthesis (SPPS) introduces a direct method for generating diastereomeric peptide libraries, which can be invaluable in structure-activity relationship (SAR) studies.
This guide provides a comprehensive overview and detailed protocols for the effective use of N-α-Boc-4-methyl-DL-tryptophan in Boc-based SPPS. We will delve into the critical aspects of its reactivity, optimal coupling and deprotection strategies, and final cleavage from the resin. Furthermore, we will address the key challenge of handling the resulting diastereomeric peptides.
Physicochemical Properties and Reactivity Considerations
Boc-4-methyl-DL-tryptophan is a non-proteinogenic amino acid derivative designed for use in Boc-SPPS. The molecular formula is C₁₇H₂₂N₂O₄ with a molecular weight of 318.38 g/mol .
The 4-Methylindole Side Chain: A Double-Edged Sword
The indole ring of tryptophan is notoriously susceptible to oxidation and acid-catalyzed side reactions, particularly alkylation by carbocations generated during the repetitive acidolytic cleavage of the Boc group.[3] The presence of a methyl group on the indole ring, as in 4-methyltryptophan, can further modulate this reactivity. While specific studies on the acid stability of 4-methylindole in the context of SPPS are limited, related research on methylindoles suggests a potential for increased sensitivity to acidic conditions and a propensity for certain side reactions. Therefore, careful consideration of indole protection and the use of appropriate scavengers during cleavage are paramount.
While indole protection (e.g., with a formyl group) is a common strategy for tryptophan in Boc-SPPS, the decision to protect the 4-methylindole moiety should be made on a case-by-case basis, considering the length of the peptide and the presence of other sensitive residues. For shorter peptides, direct incorporation without indole protection may be feasible with an optimized cleavage cocktail.
Experimental Protocols
Resin Selection and Loading
The choice of resin depends on whether the desired product is a peptide acid or a peptide amide.
-
For Peptide Acids: Merrifield or PAM resins are the standard choices in Boc-SPPS.
-
For Peptide Amides: MBHA or BHA resins are commonly employed.
The first amino acid is typically loaded onto the resin using established protocols, for example, the cesium salt method for Merrifield resins to minimize racemization.
The SPPS Cycle: Deprotection, Neutralization, and Coupling
The following diagram illustrates the cyclical nature of Boc-SPPS.
Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.
Protocol 1: N-α-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Pre-wash: Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2-3 minutes. Drain the solution.
-
Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and finally DCM (3x) to remove residual acid.
Causality Insight: The pre-wash step helps to remove any scavengers from the previous cycle and ensures efficient penetration of the deprotection solution. The extensive washing post-deprotection is critical to remove all traces of TFA, which would otherwise neutralize the base in the subsequent coupling step.
Protocol 2: Neutralization
This step converts the N-terminal ammonium trifluoroacetate salt to a free amine, which is necessary for the subsequent coupling reaction.
-
Neutralization: Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.
-
Washing: Drain the neutralization solution and wash the resin with DCM (5x) to remove excess base and its salt.
Expert Tip: It is crucial to ensure complete neutralization for efficient coupling. A qualitative ninhydrin test can be performed on a small sample of beads to confirm the presence of a free primary amine (a positive blue color).
Protocol 3: Coupling of this compound
This is the critical step for incorporating the modified amino acid. Due to the potential for steric hindrance from the 4-methyl group and the use of a DL-racemate, careful selection of coupling reagents and conditions is important to ensure high efficiency and minimize racemization.
Recommended Reagents and Conditions:
| Parameter | Recommendation | Rationale |
| Amino Acid Excess | 3-4 equivalents | To drive the reaction to completion. |
| Coupling Reagent | HBTU or HCTU (3-4 eq.) | These are highly efficient coupling reagents suitable for sterically hindered amino acids. |
| Additive | HOBt (3-4 eq.) | Suppresses racemization by forming a less reactive but more selective active ester.[4][5] |
| Base | DIEA (6-8 eq.) | A non-nucleophilic base to activate the carboxyl group without causing significant side reactions. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively solvates the reactants and the growing peptide chain. |
| Reaction Time | 1-2 hours | May require longer coupling times compared to standard amino acids. Monitoring with a ninhydrin test is recommended. |
Coupling Procedure:
-
Pre-activation (optional but recommended): In a separate vial, dissolve this compound (3-4 eq.), HBTU/HCTU (3-4 eq.), and HOBt (3-4 eq.) in DMF. Add DIEA (3-4 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Add additional DIEA (3-4 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a ninhydrin test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step (double coupling).
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Self-Validation: The ninhydrin test at the end of the coupling step is a critical self-validating mechanism. A negative result (clear or yellowish beads) confirms the successful consumption of the free amines, indicating a complete coupling reaction.
Protocol 4: Final Cleavage and Deprotection
This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups. Due to the acid-sensitive nature of the 4-methylindole side chain, a carefully formulated cleavage cocktail with appropriate scavengers is essential.
Recommended Cleavage Cocktail (Modified Reagent K):
| Component | Volume % | Purpose |
| Trifluoroacetic acid (TFA) | 85.0% | Cleavage and deprotection agent. |
| Phenol | 5.0% | Scavenger for carbocations. |
| Water | 5.0% | Scavenger and aids in solubility. |
| Thioanisole | 2.5% | Scavenger for benzyl-type protecting groups and protects tryptophan. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger that protects tryptophan from alkylation. |
Causality Insight: The combination of phenol, thioanisole, and EDT provides a robust scavenger system to trap the various reactive carbocations generated during cleavage, thereby minimizing the alkylation of the electron-rich 4-methylindole ring.[6]
Cleavage Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Caption: Workflow for the final cleavage and isolation of the peptide.
Handling the Diastereomeric Mixture
The use of this compound will result in a crude product containing a mixture of two diastereomeric peptides. These diastereomers will have identical mass but different three-dimensional structures, which can lead to different retention times on reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification and Separation
Preparative RP-HPLC is the method of choice for both purifying the peptide mixture and separating the individual diastereomers.
Protocol 5: Diastereomer Separation by Preparative RP-HPLC
-
Column: A C18 stationary phase is typically effective.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A shallow gradient of acetonitrile is crucial for resolving the closely eluting diastereomers. An initial optimization on an analytical HPLC is highly recommended to determine the optimal gradient. A gradient of 0.5-1% B per minute is a good starting point.
-
Detection: UV detection at 220 nm and 280 nm (for the tryptophan indole).
-
Fraction Collection: Collect fractions across the eluting peaks.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the pure diastereomers.
-
Lyophilization: Combine the pure fractions of each diastereomer and lyophilize to obtain the final purified peptides.
Field-Proven Insight: Diastereomers often exhibit small but significant differences in hydrophobicity due to their different conformations, which allows for their separation by RP-HPLC.[7][8] The peptide containing the D-amino acid may elute either before or after the all-L peptide, depending on the overall sequence and structure.[7][8]
Conclusion
The incorporation of this compound into peptides via Boc-SPPS is a viable strategy for creating novel peptide analogs and diastereomeric libraries for SAR studies. Success hinges on the careful management of the potentially increased acid sensitivity of the 4-methylindole side chain through the use of robust scavenger cocktails during cleavage. While the coupling of this DL-amino acid may require optimized conditions to ensure high efficiency, standard high-performance coupling reagents are generally effective. The resulting diastereomeric mixture can be effectively resolved by preparative RP-HPLC, yielding pure stereoisomers for subsequent biological evaluation. This application note provides a solid foundation for researchers to confidently utilize this valuable building block in their peptide synthesis endeavors.
References
-
Chen, Y., et al. (2002). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatographic Science, 40(6), 308-314. Available at: [Link]
-
Kuranaga, T., Koyama, A., Asano, J., & Kakeya, H. (2018). Twisted Amide‐Mediated Synthesis and Rapid Structure‐Activity Relationship Study of Medium‐Sized Cyclic Peptides. Angewandte Chemie International Edition, 57(42), 13932-13936. Available at: [Link]
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Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. Available at: [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Dawson, P. E., & Kent, S. B. (2000). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science, Chapter 18, Unit 18.2. Available at: [Link]
-
Lee, Y. S., et al. (2021). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Separations, 8(5), 67. Available at: [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
Han, Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Solid-Phase Peptide Synthesis of d-Amino Acids. (2020). Scholarly Commons. Available at: [Link]
-
Zhang, Z., & Li, P. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(15), 8416-8421. Available at: [Link]
-
Pace, C. N., et al. (2008). Peptide sequence and conformation strongly influence tryptophan fluorescence. Biophysical journal, 94(6), 2237-2244. Available at: [Link]
-
Jäger, C. K., et al. (2023). Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis. International Journal of Molecular Sciences, 24(22), 16229. Available at: [Link]
-
Zessin, M., et al. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of peptide science, 17(5), 385-392. Available at: [Link]
-
Wang, H., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 842006. Available at: [Link]
-
Kim, J., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2939-2949. Available at: [Link]
-
Kumar, S., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1694-1702. Available at: [Link]
-
Gante, J. (1994). HBTU Mediated 1-hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of β-benzotriazole N-oxide Substituted γ-amino Acids and Hybrid Peptides. Synthesis, 1994(10), 1017-1033. Available at: [Link]
-
Pace, C. N., et al. (2008). Peptide sequence and conformation strongly influence tryptophan fluorescence. Biophysical journal, 94(6), 2237–2244. Available at: [Link]
-
Bofill, J. M., et al. (2019). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Molecules, 24(16), 2899. Available at: [Link]
-
Wintner, J. (2020, February 9). Can anyone please suggest me an alternative of Thioanisol at cleavage/micro-cleavage cocktail? ResearchGate. Available at: [Link]
-
Morino, G., et al. (2008). Use of 4-methylindole or 7-methyl-DL-tryptophan in a transformant selection system based on the feedback-insensitive anthranilate synthase alpha-subunit of tobacco (ASA2). Planta, 227(3), 717-726. Available at: [Link]
-
Wang, S., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(42), 16615-16620. Available at: [Link]
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1999). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 6(2), 99-107. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. Available at: [Link]
-
Jang, S., et al. (2010). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of chemical theory and computation, 6(11), 3468–3477. Available at: [Link]
-
Fields, C. G., et al. (1993). Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine. Peptide Research, 6(3), 115-120. Available at: [Link]
-
Kent, S. B. (2009). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. Available at: [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Vrzal, R., et al. (2016). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Scientific reports, 6, 35552. Available at: [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Skatole. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl indole. Retrieved from [Link]
-
Liu, Y., et al. (2017). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Analytical chemistry, 89(17), 9059–9066. Available at: [Link]
-
Schebb, N. H., et al. (2019). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 24(18), 3256. Available at: [Link]
-
Grant, G. A. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International journal of peptide and protein research, 42(4), 377-384. Available at: [Link]
Sources
- 1. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide sequence and conformation strongly influence tryptophan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Boc-4-methyl-DL-tryptophan as a Building Block for Novel Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Methylated Tryptophan Analogs
The indole side chain of tryptophan is a key pharmacophore in many biologically active peptides, mediating crucial interactions through hydrogen bonding, π-π stacking, and hydrophobic effects. The strategic modification of this indole moiety offers a powerful tool for modulating the pharmacological properties of peptides, including receptor affinity, selectivity, metabolic stability, and bioavailability. Among these modifications, methylation of the indole ring has emerged as a subtle yet impactful alteration. The introduction of a methyl group, as in 4-methyl-tryptophan, can enhance hydrophobicity, introduce steric constraints that favor specific peptide conformations, and protect the indole ring from oxidative degradation.
These application notes provide a comprehensive guide to the use of Boc-4-methyl-DL-tryptophan in solid-phase peptide synthesis (SPPS). As a racemic mixture (DL), this building block can be utilized to generate peptide libraries with diastereomeric diversity, which can be invaluable for structure-activity relationship (SAR) studies. We will delve into the technical considerations for its efficient incorporation into peptide chains, addressing the unique challenges and opportunities presented by the 4-methyl group and the racemic nature of the amino acid.
Physicochemical Properties and Handling of this compound
Proper handling and storage are critical for maintaining the integrity of this specialized amino acid derivative.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C17H22N2O4 | Calculated from structure |
| Molecular Weight | 318.37 g/mol | Calculated from structure |
| Appearance | White to off-white solid | Typical for protected amino acids |
| Stereochemistry | Racemic (DL mixture) | Indicated by the "DL" designation |
| Storage | Store at -20°C, desiccated | To prevent degradation and maintain stability |
| Handling | Handle in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of dust. | Standard laboratory practice for chemical reagents |
Note on Racemic Nature: The use of a DL-mixture will result in the synthesis of two diastereomeric peptides at the site of incorporation. These diastereomers can be separated by reverse-phase HPLC during the purification step. This can be a deliberate strategy to explore the stereochemical requirements of a peptide's biological activity.
Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound
The following protocols are based on standard Boc-SPPS chemistry, with specific considerations for the incorporation of the sterically hindered and racemization-prone 4-methyl-DL-tryptophan residue.
Resin Selection and First Amino Acid Coupling
The choice of resin depends on whether the desired peptide will have a C-terminal carboxylic acid or amide.
-
For C-terminal acids: Merrifield or PAM resins are suitable.
-
For C-terminal amides: MBHA or BHA resins are the supports of choice.
The first amino acid is typically coupled to the resin using a standard protocol, for example, the cesium salt method for Merrifield resins to minimize racemization.
The SPPS Cycle for Incorporating this compound
The following diagram illustrates the key steps in a single cycle of SPPS for adding an amino acid.
Caption: A generalized workflow for one cycle of solid-phase peptide synthesis.
Step-by-Step Protocol:
a. Deprotection of the N-terminal Boc Group:
-
Rationale: The acid-labile Boc group must be removed to expose the free amine for the next coupling reaction.
-
Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Protocol:
-
Swell the peptide-resin in DCM.
-
Treat the resin with 50% TFA/DCM (10 mL/g of resin) for 5 minutes with gentle agitation.
-
Filter and repeat the treatment for an additional 20 minutes.
-
Expert Insight: When working with tryptophan and other sensitive residues, adding a scavenger like 0.5% dithioethane (DTE) to the TFA solution can prevent side reactions caused by carbocations formed during deprotection.
-
b. Neutralization and Washes:
-
Rationale: The N-terminal amine is protonated as a trifluoroacetate salt after deprotection and must be neutralized to the free amine for efficient coupling.
-
Reagent: 10% Diisopropylethylamine (DIEA) in DCM.
-
Protocol:
-
Wash the resin with DCM (2x) and Isopropanol (IPA) (2x) to remove residual TFA.
-
Treat the resin with 10% DIEA/DCM for 2 minutes (2x).
-
Wash the resin thoroughly with DCM (3x) to remove excess base.
-
c. Coupling of this compound:
-
Rationale: The 4-methyl group on the indole ring introduces steric hindrance, which may slow down the coupling reaction. Therefore, a robust coupling strategy is essential. The use of aminium or phosphonium salt-based coupling reagents is recommended.
-
Reagents:
-
This compound (3-5 equivalents)
-
Coupling reagent, e.g., HBTU, HATU, or TOTT (3-5 equivalents). TOTT has shown good results with sterically hindered amino acids.
-
DIEA (6-10 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
| Coupling Reagent | Advantages | Considerations |
| HBTU/HATU | Widely used, efficient, and reliable. | Standard choice for many applications. |
| TOTT | Particularly effective for sterically hindered couplings with potentially lower racemization. | May be beneficial for the 4-methyl-tryptophan residue. |
| DCC/HOBt | A more traditional and cost-effective option. | Can be less efficient for sterically hindered residues and may lead to side reactions. |
-
Protocol:
-
Dissolve this compound and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add DIEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours with gentle agitation.
-
Self-Validation: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recoupling may be necessary.
-
d. Capping (Optional but Recommended):
-
Rationale: To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be introduced.
-
Reagent: Acetic anhydride and DIEA in DMF.
-
Protocol: After the coupling step, treat the resin with a solution of acetic anhydride/DIEA/DMF (e.g., 5:10:85 v/v/v) for 10-20 minutes.
Cleavage and Deprotection
-
Rationale: The final step involves cleaving the completed peptide from the resin support and removing any side-chain protecting groups. For Boc-SPPS, this is typically achieved with strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Expert Insight: The indole ring of tryptophan is susceptible to alkylation by carbocations generated during cleavage. Therefore, a "cleavage cocktail" containing scavengers is crucial.
HF Cleavage Cocktail:
| Component | Purpose | Typical Ratio |
| Anhydrous HF | Cleavage agent | 90% |
| Anisole | Scavenger to protect against alkylation | 5-10% |
| Thioanisole/DTE | Scavenger, particularly for protecting tryptophan | 2-5% |
TFMSA Cleavage Cocktail:
| Component | Purpose | Typical Ratio |
| TFMSA | Cleavage agent | Varies |
| TFA | Solvent and co-acid | Varies |
| Thioanisole/EDT | Scavengers | Varies |
General Cleavage Protocol (HF):
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated apparatus by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add scavengers (e.g., anisole).
-
Cool the vessel to -10 to 0 °C.
-
Distill the required amount of HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash several times, and dry.
Purification and Characterization
a. Purification by Reverse-Phase HPLC (RP-HPLC):
-
Rationale: The crude peptide mixture will contain the desired product, deletion sequences, and potentially diastereomers if this compound was used. RP-HPLC is the standard method for purifying peptides.
-
Key Consideration: The presence of two diastereomers will likely result in two closely eluting peaks on the HPLC chromatogram. A shallow gradient and high-resolution column will be necessary for their separation.
-
Typical Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
Caption: Workflow for the purification of diastereomeric peptides by RP-HPLC.
b. Characterization by Mass Spectrometry:
-
Rationale: To confirm the identity and purity of the synthesized peptide(s).
-
Techniques:
-
MALDI-TOF or ESI-MS: To verify the molecular weight of the peptide. The two diastereomers will have identical masses.
-
LC-MS/MS: To confirm the amino acid sequence and pinpoint the location of the 4-methyl-tryptophan residue.
-
Conclusion
This compound is a valuable building block for creating novel peptides with potentially enhanced pharmacological properties. While its incorporation requires careful consideration of steric hindrance and the management of diastereomer formation, the protocols outlined in these application notes provide a robust framework for its successful use in Boc-SPPS. The ability to generate and separate diastereomeric peptides offers a unique advantage in drug discovery, allowing for a deeper understanding of the stereochemical requirements for biological activity.
References
-
Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 76(1), 18.1.1–18.1.34. Retrieved from [Link]
- Google Patents. (2003). Process for the synthesis of a peptide having a trp residue. EP1343808A2.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Medina-Audelo, A. M., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(1). Retrieved from [Link]
-
de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
Bayer, E., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3210-3219. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]
-
Li, Q., et al. (2020). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 25(1), 198. Retrieved from [Link]
-
Lindeberg, G., et al. (1991). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. International Journal of Peptide and Protein Research, 38(3), 253-259. Retrieved from [Link]
-
Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1269–1283. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Boc-l-tryptophan methyl ester. Retrieved from [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 2(24), 3789–3791. Retrieved from [Link]
- Google Patents. (2013). Preparation method of L-N-Boc-high tryptophan methyl ester. CN102911106A.
-
Ohno, M., et al. (1972). Solid-phase synthesis of tryptophan-containing peptides. Journal of the Chemical Society, Chemical Communications, (12), 663-664. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. Retrieved from [Link]
-
Wang, Y., et al. (2021). Peptide cyclization via late-stage functionalization of tryptophan by sulfonium. Chemical Science, 12(23), 8099–8104. Retrieved from [Link]
-
Wang, Y., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1155941. Retrieved from [Link]
-
BioPharmaSpec. (2023). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]
- Carl ROTH. (n.d.). *
Application Note & Protocol: Seamless Integration of Boc-4-methyl-DL-tryptophan into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides a detailed guide for the successful incorporation of the non-canonical amino acid, Boc-4-methyl-DL-tryptophan, into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS). By elucidating the underlying chemical principles and providing robust, step-by-step protocols, this guide aims to empower researchers to confidently utilize this unique building block in their synthetic peptide endeavors.
Introduction: The Significance of Modified Tryptophans
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential.[1] Tryptophan, with its unique indole side chain, is a critical residue in many biologically active peptides.[2] Modification of the tryptophan scaffold, such as the introduction of a methyl group at the 4-position of the indole ring, can confer enhanced properties, including increased hydrophobicity, altered electronic characteristics, and potentially improved resistance to enzymatic degradation. These modifications can lead to peptides with enhanced binding affinities, greater stability, and novel pharmacological profiles.
This compound presents unique challenges and opportunities in peptide synthesis. The presence of the 4-methyl group can introduce steric hindrance, potentially slowing down coupling reactions. Furthermore, the indole side chain of tryptophan is susceptible to modification during the acidic conditions of Boc deprotection.[3][4][5] This guide provides a comprehensive framework for overcoming these challenges and achieving efficient and high-fidelity synthesis of peptides containing this valuable modified amino acid.
Foundational Principles: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a well-established methodology for the stepwise assembly of peptide chains on a solid support.[6][7][8] The core of the process is a cycle of two key steps: the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of the growing peptide chain, and the subsequent coupling of the next Boc-protected amino acid.
This iterative process, as depicted below, allows for the efficient construction of the desired peptide sequence.
Figure 1: The fundamental cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Strategic Considerations for Incorporating this compound
The successful incorporation of this compound requires careful consideration of several key experimental parameters.
Resin Selection
The choice of solid support is critical for the overall success of the synthesis. For peptides with a C-terminal carboxylic acid, Merrifield resin or PAM (phenylacetamidomethyl) resin are suitable choices.[9] PAM resins offer greater stability to the repeated acid treatments during Boc deprotection, minimizing premature cleavage of the peptide from the support.[9] For peptides requiring a C-terminal amide, MBHA (p-methylbenzhydrylamine) resin is the standard choice.
Coupling Reagent Selection: Overcoming Steric Hindrance
The methyl group at the 4-position of the indole ring in this compound can introduce steric bulk, potentially impeding the efficiency of the coupling reaction. To overcome this, the use of potent coupling reagents is highly recommended.
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activating Species | Key Advantages |
| HBTU/HATU | OBt/OAt esters | Widely used, efficient, and generally reliable for most couplings.[10] |
| HCTU | O-6-ClBt esters | More reactive than HBTU, beneficial for particularly difficult couplings.[10] |
| PyBOP/PyAOP | OBt/OAt esters | Phosphonium-based reagents, known for their high reactivity and low racemization.[10] |
| COMU | Oxyma esters | A newer generation of coupling reagents with high efficiency.[10] |
For initial attempts, HBTU or HATU are excellent starting points due to their proven efficacy.[10] If coupling proves to be inefficient, switching to a more reactive agent like HCTU or employing a phosphonium-based reagent such as PyBOP is advised. Microwave-assisted SPPS can also be a valuable tool to enhance the coupling efficiency of sterically hindered amino acids.[11]
Indole Side-Chain Protection: A Critical Decision
The indole ring of tryptophan is susceptible to alkylation by carbocations generated during the repetitive acid-mediated Boc deprotection steps.[3] While the electron-donating methyl group at the 4-position may slightly alter the reactivity of the indole, this susceptibility remains a primary concern.
There are two primary strategies to address this:
-
Use of Scavengers: Incorporating a "scavenger" in the deprotection solution can effectively quench the reactive carbocations.[3] A common and effective scavenger is dithioethane (DTE) or 1,2-ethanedithiol (EDT) .[12]
-
Indole Nitrogen Protection: An alternative approach is to use a tryptophan derivative with a protecting group on the indole nitrogen. The most common for Boc-SPPS is the formyl (For) group .[13] This group effectively shields the indole from side reactions and is typically removed during the final cleavage step.[13]
Detailed Experimental Protocols
The following protocols provide a robust starting point for the incorporation of this compound. Researchers should be prepared to optimize these conditions based on the specific peptide sequence and the performance of the synthesis.
Materials and Reagents
-
This compound
-
Appropriate solid-phase resin (e.g., Merrifield, PAM, or MBHA)
-
Standard Boc-protected amino acids
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM, with 0.5% Dithioethane (DTE) as a scavenger.[9]
-
Neutralization Reagent: 5% N,N-Diisopropylethylamine (DIEA) in DCM
-
Coupling Reagents: HBTU, DIEA
-
Cleavage Cocktail (Reagent K): TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v).[14]
-
Cold diethyl ether
Step-by-Step SPPS Protocol
This protocol outlines a single coupling cycle for incorporating an amino acid.
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the deprotection solution (50% TFA/DCM with 0.5% DTE) and agitate for 2 minutes.
-
Drain and repeat the deprotection step for 20 minutes.[9]
-
Wash the resin thoroughly with DCM (3x) and IPA (2x), followed by DCM (3x).
-
-
Neutralization:
-
Add the neutralization solution (5% DIEA in DCM) and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vial, pre-activate the this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. The extended coupling time is recommended due to potential steric hindrance.
-
Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Figure 2: Workflow for the coupling of this compound.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin and the side-chain protecting groups removed.
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (Reagent K) to the resin (10 mL per gram of resin).[14]
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Characterization of the Final Peptide
It is crucial to verify the identity and purity of the synthesized peptide.
Table 2: Recommended Analytical Techniques
| Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide. ESI-MS and MALDI-TOF are commonly used.[15] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the peptide and for purification. |
| Amino Acid Analysis (AAA) | To confirm the amino acid composition of the peptide. |
| Tandem MS (MS/MS) | To sequence the peptide and confirm the incorporation of this compound at the correct position.[16] |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of this compound. | Use a more potent coupling reagent (e.g., HCTU, PyBOP). Increase coupling time. Consider double coupling. |
| Side Product Formation | Alkylation of the indole side chain. | Ensure the use of scavengers (e.g., DTE) in the deprotection solution. If available, use an indole-protected derivative. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Increase cleavage time. Ensure a sufficient volume of cleavage cocktail is used. |
Conclusion
The successful incorporation of this compound into a peptide chain is readily achievable with careful planning and execution. By selecting appropriate coupling reagents to overcome steric hindrance and diligently protecting the indole side chain from acid-catalyzed side reactions, researchers can confidently synthesize novel peptides with potentially enhanced biological activities. The protocols and strategies outlined in this guide provide a solid foundation for the exploration of this and other modified amino acids in the exciting field of peptide science.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
- Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science: an official publication of the European Peptide Society, 5(9), 457–461.
-
Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. PubMed. Retrieved from [Link]
-
Cleavage Cocktails; Reagent K. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]
-
Peptide Characterization & Analytics. (n.d.). JPT Peptide Technologies. Retrieved from [Link]
- Chen, Y., & Guillemin, G. J. (2009). Kynurenine pathway metabolites in humans: disease and healthy States. International journal of tryptophan research : IJTR, 2, 1–19.
- Process for the synthesis of a peptide having a trp residue. (n.d.). Google Patents.
- Methods and protocols of modern solid phase peptide synthesis. (2014). In Peptide Synthesis (pp. 3-26). Humana Press.
- Zhang, L., & Sun, H. (2018). Peptide cyclization via late-stage functionalization of tryptophan by sulfonium. Organic & biomolecular chemistry, 16(35), 6429–6433.
- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of organic chemistry, 71(25), 9461–9467.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2023). International Journal of Science and Research Archive, 9(2), 522-536.
-
L-Tryptophan. (n.d.). Cheméo. Retrieved from [Link]
- Deelder, A. M., et al. (2007). Selective enrichment of tryptophan-containing peptides from protein digests employing a reversible derivatization with malondialdehyde and solid-phase capture on hydrazide beads. Molecular & Cellular Proteomics, 6(7), 1215-1224.
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819.
- Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2005). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Biomatik. Retrieved from [Link]
-
A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Retrieved from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). CSBio. Retrieved from [Link]
-
What happens when Boc deprotection is done in a closed system in the case of solid phase synthesis? (2014). ResearchGate. Retrieved from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). Luxembourg Bio Technologies. Retrieved from [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, Mechanisms, and Therapeutic Strategies of Tryptophan Metabolites in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
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- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
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- 13. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
- 15. ijsra.net [ijsra.net]
- 16. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Integration of Boc-4-methyl-DL-tryptophan in Modern Drug Discovery
Foreword: Beyond the Canonical Twenty
In the landscape of contemporary drug design, the strategic use of unnatural amino acids (UAAs) has transitioned from a niche academic pursuit to a cornerstone of therapeutic innovation. By moving beyond the 20 proteinogenic amino acids, we unlock the ability to fine-tune the pharmacological properties of peptides and small molecules, addressing long-standing challenges such as poor metabolic stability, low bioavailability, and insufficient target specificity.[1] This guide focuses on a particularly valuable UAA: Boc-4-methyl-DL-tryptophan . We will explore the rationale behind its use, its impact on molecular properties, and provide detailed protocols for its application, empowering researchers to leverage its unique advantages in their discovery programs.
The Rationale for Methylation: Enhancing the Tryptophan Scaffold
Tryptophan is a crucial amino acid, not only for protein synthesis but also as a precursor to vital biomolecules like serotonin and melatonin.[2] Its indole side chain is a frequent participant in critical binding interactions within protein-protein and protein-ligand complexes. However, the native tryptophan residue can be a liability in drug candidates due to its susceptibility to oxidative degradation and its contribution to overall molecular polarity.
The introduction of a methyl group onto the indole ring, specifically at the 4-position, is a subtle yet powerful modification. This strategic methylation imparts several desirable characteristics that are highly sought after in drug design.[3]
-
Increased Lipophilicity: The methyl group enhances the hydrophobicity of the side chain. This can significantly improve a molecule's ability to cross cellular membranes, a critical factor for targeting intracellular proteins and improving oral bioavailability.[4]
-
Enhanced Metabolic Stability: The 4-methyl group can act as a steric shield, protecting the indole ring from enzymatic degradation by oxidative enzymes like indoleamine 2,3-dioxygenase (IDO), which is a key enzyme in tryptophan catabolism.[5] This can lead to a longer plasma half-life for the therapeutic agent.
-
Modulation of Binding Affinity and Conformation: The added steric bulk of the methyl group can influence the conformational preferences of a peptide backbone or the orientation of a small molecule within a binding pocket.[6] This can be exploited to either increase affinity for the desired target or decrease affinity for off-target proteins, thereby improving selectivity and reducing side effects.
The use of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino nitrogen is standard practice for solid-phase peptide synthesis (SPPS), ensuring controlled, stepwise assembly of the peptide chain.[6][7]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [8] |
| Molecular Weight | 318.38 g/mol | [8] |
| Appearance | Solid | N/A |
| Storage Conditions | 0 - 8 °C (short-term); -20°C (long-term) |
Application in Peptide Therapeutics: Building Better Peptides
The incorporation of this compound into peptide sequences is a primary application, allowing for the creation of peptidomimetics with enhanced drug-like properties. The standard methodology for this is Boc-based Solid-Phase Peptide Synthesis (SPPS).
Conceptual Workflow: Impact of 4-Methyl-Tryptophan on Peptide-Receptor Interaction
The diagram below illustrates how the enhanced hydrophobicity of a 4-methyl-tryptophan residue can promote deeper engagement with a hydrophobic pocket in a target receptor, potentially increasing binding affinity and residence time compared to an unmodified tryptophan.
Caption: Standard workflow for a single coupling cycle in Boc-SPPS.
Step-by-Step Procedure:
-
Resin Preparation: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin. [7]Agitate for 2 minutes.
-
Drain and add a fresh 50% TFA/DCM solution. Agitate for 25-30 minutes. The TFA cleaves the acid-labile Boc group, exposing a free amine as a TFA salt. [7] * Drain the vessel and wash the resin thoroughly with DCM (3x) and then DMF (2x).
-
-
Neutralization:
-
To proceed with coupling, the TFA salt must be neutralized to the free amine. [7] * Add a solution of 10% DIEA in DCM. Agitate for 5 minutes. Repeat once.
-
Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
-
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (2.5 eq) and HOBt (2.5 eq) in DMF.
-
Add DIC (2.5 eq) to the amino acid solution and allow it to pre-activate for 5-10 minutes. Causality Note: HOBt is used with carbodiimides like DIC to suppress racemization and improve coupling efficiency. [9] * Add the activated amino acid solution to the neutralized resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser Ninhydrin test. A blue color indicates incomplete coupling (free primary amines), while yellow/brown indicates success. [9] * If the test is positive, continue coupling or recouple.
-
Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin thoroughly and dry it under vacuum.
-
Perform the final cleavage using a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). Crucial: A scavenger cocktail (e.g., anisole/thioanisole) must be included to prevent the re-attachment of protecting groups and to protect the 4-methyl-tryptophan indole ring from alkylation by carbocations generated during the process. [10]8. Purification and Characterization:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC. []
-
Application as a Scaffold in Small Molecule Design
Beyond peptides, this compound serves as a versatile chiral building block for the synthesis of complex small molecules and natural product analogs. []The methylated indole core can be a starting point for developing inhibitors of enzymes involved in tryptophan metabolism or for creating ligands for various receptors. [13][14]
Protocol 2: Synthesis of a 1,4-Disubstituted Indole Derivative
This protocol provides a generalized example of how the this compound scaffold can be used to generate novel small molecules. It involves the protection of the carboxylic acid, followed by N-alkylation of the indole ring.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
An alkylating agent (e.g., Benzyl bromide, R-X)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Carboxylic Acid Protection (Esterification):
-
Suspend this compound in anhydrous methanol at 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Causality Note: This in-situ generation of HCl catalyzes the Fischer esterification, protecting the carboxyl group as a methyl ester. [15] * Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.
-
Quench the reaction carefully with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to yield this compound methyl ester.
-
-
Indole N-Alkylation:
-
Dissolve the methyl ester product in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Safety Note: NaH is highly reactive with water; ensure all glassware and solvents are anhydrous. The NaH acts as a strong base to deprotonate the indole nitrogen. [13] * Stir for 30 minutes at 0 °C.
-
Add the desired alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated, C-protected derivative.
-
-
Final Deprotection and Use:
-
The Boc group can be removed under acidic conditions (TFA/DCM), and the methyl ester can be hydrolyzed using LiOH or NaOH to yield the final functionalized amino acid, ready for further elaboration or biological testing. [16]
-
Conclusion and Future Outlook
This compound is more than just another catalog chemical; it is a strategic tool for overcoming common hurdles in drug discovery. Its ability to enhance lipophilicity, block metabolic degradation, and fine-tune binding interactions makes it an invaluable asset for medicinal chemists working on both peptide and small molecule therapeutics. [4]As our understanding of target biology deepens, the rational design of drug candidates using precisely modified building blocks like this compound will continue to be a critical driver of success, leading to the development of safer, more effective medicines.
References
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides - Benchchem. (n.d.).
- This compound - Anaspec. (n.d.).
- Ochoa, R., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. Journal of Computer-Aided Molecular Design.
- The Role of Tryptophan Derivatives in Enhancing Peptide Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Ochoa, R., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. Journal of Computer-Aided Molecular Design, 36(11), 713-725.
- Strategies for Incorporating Unnatural Amino Acids into Proteins. (n.d.). BOC Sciences.
- Li, A., et al. (2012). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 17(9), 10857-10868.
- Björn, A., & Leif, G. (1983). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of the Chemical Society, Chemical Communications, (14), 781-783.
- What is the production process of modified peptides? (2024). Abyntek Biopharma.
- Pathmasiri, W., et al. (2019). Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. Organic Letters, 21(15), 5875-5878.
- Boampong, J. N., et al. (2023). The role of tryptophan derivatives as anti-kinetoplastid agents. Acta Tropica, 248, 107005.
- A Technical Guide to Boc-L-beta-homotryptophan: Properties, Synthesis, and Applications in Drug Discovery. (n.d.). Benchchem.
- 4-Methyl-L-tryptophan. (n.d.). Biosynth.
- Bara, G., & Sridhar, B. (2018). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. ChemMedChem, 13(21), 2233-2248.
- N-Boc-l-tryptophan methyl ester. (n.d.). Organic Syntheses.
- The Strategic Application of N-Boc-6-methyl-L-tryptophan in Peptide Synthesis and Drug Discovery: A Comparative Review. (n.d.). Benchchem.
- Wang, M., et al. (2020). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 25(1), 123.
- Bara, G., & Sridhar, B. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289.
- Chemists develop a clickable tryptophan modification strategy for late-stage diversification of native peptides. (2024). ScienceDaily.
- Al-AwaDy, F. A. (2009). Synthesis of novel tryptophan derivatives of potential biological activity. Journal of the Chilean Chemical Society, 54(2), 175-179.
- Tryptophan. (n.d.). In Wikipedia.
- Process for the synthesis of a peptide having a trp residue. (n.d.). Google Patents.
- Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. (n.d.). ResearchGate.
- Overview of Custom Peptide Synthesis. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Topographical modification of melanotropin peptide analogs with .beta.-methyltryptophan isomers at position 9 leads to differential potencies and prolonged biological activities. (1997). Journal of Medicinal Chemistry, 40(11), 1738-1748.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Xu, M., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1146824.
- Boc-1-methyl-DL-tryptophan. (n.d.). PubChem.
- Building Block Synthesis for R&D. (n.d.). BOC Sciences.
- Budisa, N. (2010). Blue fluorescent amino acids as in vivo building blocks for proteins. Chembiochem, 11(4), 473-476.
- Prebiotic Roles of Formaldehyde as an Activating Agent and a Building Block in Solid-State Peptide Modification. (2022). Journal of the American Chemical Society, 144(39), 17996-18005.
Sources
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- 8. scbt.com [scbt.com]
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- 13. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Practical Guide to the Synthesis of Tryptophan-Containing Tetrapeptides Using Boc Protection
Abstract
This comprehensive application note provides a detailed guide for the synthesis of tryptophan-containing tetrapeptides utilizing the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy. Addressing the unique challenges posed by the acid-sensitive indole side chain of tryptophan, this document offers field-proven insights and robust protocols for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, from resin selection and side-chain protection to coupling strategies and final cleavage, ensuring a self-validating system for achieving high-purity peptides. This guide is grounded in authoritative literature and provides detailed experimental workflows, quantitative data summaries, and visual diagrams to facilitate successful synthesis.
Introduction: The Significance and Challenge of Tryptophan in Peptides
Tryptophan (Trp), with its unique indole side chain, is a critical amino acid residue in a vast array of biologically active peptides. Its distinct structure contributes to peptide folding, molecular recognition, and receptor binding. However, the electron-rich nature of the indole ring renders it highly susceptible to electrophilic attack and oxidation, particularly under the acidic conditions inherent to Boc-SPPS. During the repetitive acidolytic cleavage of the Nα-Boc group and the final, harsh acid-mediated cleavage from the resin, carbocations generated from protecting groups and linkers can irreversibly modify the tryptophan side chain, leading to a heterogeneous mixture of byproducts and significantly reducing the yield and purity of the target peptide.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a cornerstone of SPPS, relies on graduated acid lability.[1] The Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable benzyl-based side-chain protecting groups are removed at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2] This application note will navigate the nuances of applying this strategy to tryptophan-containing peptides, ensuring the integrity of this sensitive residue throughout the synthesis.
Strategic Considerations for Tryptophan Incorporation
Successful synthesis of tryptophan-containing peptides using Boc chemistry hinges on a well-planned strategy that mitigates the inherent risks of indole modification. Key decisions must be made regarding resin choice, tryptophan side-chain protection, and the selection of coupling reagents.
Resin Selection: Minimizing Linker-Based Side Reactions
The choice of solid support is a critical first step. While standard Merrifield resins are widely used for generating peptide acids, the linker itself can be a source of side reactions.[3] For instance, during final cleavage from a Wang resin, the liberated p-hydroxybenzyl cation can alkylate the tryptophan indole ring, resulting in a +106 Da mass addition.
-
Recommended Resins: To circumvent such issues, a Phenylacetamidomethyl (PAM) resin is often preferred for Boc-SPPS of peptide acids.[3] The increased stability of the PAM linker reduces the premature loss of peptide chains during the repetitive TFA deprotection steps.[3] For peptide amides, Benzhydrylamine (BHA) or Methylbenzhydrylamine (MBHA) resins are the standards.[3]
Tryptophan Side-Chain Protection: To Protect or Not to Protect?
While Boc-SPPS can be performed with unprotected tryptophan, this approach relies heavily on the efficiency of scavengers during deprotection and cleavage to "trap" reactive cations. A more robust strategy involves the use of a temporary protecting group on the indole nitrogen.
-
N(in)-Formyl (For) Protection: The most common protecting group for the tryptophan indole ring in Boc-SPPS is the formyl (For) group (Boc-Trp(For)-OH).[4] This group provides adequate protection against acid-catalyzed side reactions during chain assembly.[5] However, it's important to note that the formyl group is not cleaved by strong acids like HF and requires a separate deprotection step, typically involving a nucleophile like 1,2-ethanedithiol (EDT) in the cleavage cocktail or a post-cleavage treatment. A two-step cleavage procedure using TMSBr/thioanisole/TFA followed by TMSOTf/thioanisole/TFA has also been shown to efficiently deformylate the tryptophan side chain.[5]
The Boc-SPPS Workflow for a Tryptophan-Containing Tetrapeptide
The synthesis of a peptide using Boc-SPPS is a cyclical process. The following diagram illustrates the key stages for the assembly of a model tetrapeptide.
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Quantitative Data Summary
The following table provides typical parameters for the key steps in the Boc-SPPS cycle.
| Step | Reagent/Condition | Duration | Key Considerations |
| Nα-Boc Deprotection | 50% TFA in DCM | 5 min (pre-wash), then 15-25 min | When Trp is present, add scavengers like 0.5% DTE to the TFA solution.[3] |
| Neutralization | 10% DIEA in DCM or DMF | 2 x 2 min | Ensure complete neutralization to the free amine before coupling. |
| Coupling | 2-4 eq. Boc-AA-OH, 2-4 eq. Coupling Reagent | 1-2 hours | Monitor completion with a Kaiser test. |
| Final Cleavage (HF) | Anhydrous HF with scavengers | 30-60 min at 0 °C | Requires specialized apparatus; highly effective. |
| Final Cleavage (TFMSA) | TFMSA/TFA/Scavengers | 1-2 hours | A strong acid alternative to HF. |
Detailed Experimental Protocols
This section provides step-by-step protocols for the manual synthesis of a model tryptophan-containing tetrapeptide (e.g., Ala-Leu-Trp-Gly) on a 0.2 mmol scale using PAM resin and Boc-Trp(For)-OH.
Protocol 1: Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Place the PAM resin (e.g., 0.5 g, 0.4 mmol/g loading) in a reaction vessel. Add dichloromethane (DCM, 10 mL/g of resin) and allow it to swell for 30-60 minutes with gentle agitation.
-
First Amino Acid Loading (Cesium Salt Method):
-
Dissolve Boc-Gly-OH (2 eq.) in a solution of methanol and water. Neutralize with a cesium carbonate solution until pH 7.0.
-
Evaporate the solution to dryness.
-
Dissolve the resulting Boc-Gly-OCs salt in DMF and add it to the swollen PAM resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DMF/water, and methanol, then dry under vacuum.
-
Protocol 2: The Synthesis Cycle (Deprotection, Neutralization, Coupling)
This cycle is repeated for each amino acid to be added (Trp(For), Leu, Ala).
-
Nα-Boc Deprotection:
-
Wash the resin with DCM (2x).
-
Add a solution of 50% TFA in DCM containing 0.5% dithioethane (DTE) as a scavenger.[3]
-
Agitate for 5 minutes (pre-wash), drain, and add a fresh portion of the TFA/DCM/DTE solution.
-
Drain and wash the resin with DCM (2x) and isopropanol (IPA) (2x) to remove residual acid.[3]
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Agitate for 2 minutes, drain, and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x) to remove excess base.
-
-
Amino Acid Coupling (using HBTU/DIEA):
-
In a separate vessel, dissolve the next Nα-Boc protected amino acid (e.g., Boc-Trp(For)-OH, 3 eq.) and HBTU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Self-Validation: Monitor the coupling reaction's completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) confirms the absence of free primary amines and indicates a complete reaction.
-
After complete coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
Caption: Simplified amino acid activation and coupling workflow.
Protocol 3: Final Cleavage and Deprotection (High HF Method)
Safety Precaution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus and fume hood.[7]
-
Resin Preparation: After the final Nα-Boc deprotection and washing, dry the peptide-resin thoroughly under high vacuum.
-
Scavenger Cocktail: Prepare a scavenger mixture. A common cocktail for peptides containing Trp(For) and other sensitive residues is the "low-high" procedure. For a standard single-step cleavage, a mixture like HF:p-cresol:1,2-ethanedithiol (EDT) (90:5:5 v/v) can be used. The EDT is crucial for the thiolytic cleavage of the N(in)-formyl group.
-
HF Cleavage:
-
Place the dried peptide-resin and a Teflon-coated stir bar in the HF reaction vessel.
-
Add the scavenger mixture.
-
Cool the vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
-
HF Removal: After the reaction, remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation and Washing:
-
Wash the remaining residue with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Break up the residue and add fresh cold diethyl ether. Agitate and allow the peptide to precipitate.
-
Collect the precipitated peptide by filtration or centrifugation.[8]
-
Wash the peptide pellet several times with cold diethyl ether.
-
-
Drying: Dry the crude peptide under vacuum.
Troubleshooting and Purity Analysis
The primary challenge in synthesizing tryptophan-containing peptides is preventing side-product formation. The table below outlines common issues and solutions.
| Issue | Likely Cause | Suggested Solution |
| +57 Da Adduct on Trp | tert-butylation from Boc group or tBu side chains. | Increase scavenger concentration (e.g., TIS, water, DTE) in deprotection and cleavage cocktails. |
| +106 Da Adduct on Trp | Alkylation by the Wang resin linker during cleavage. | Use a more stable linker, such as on a PAM resin.[3] |
| Incomplete N(in)-For removal | Insufficient nucleophile in the cleavage cocktail. | Ensure an adequate amount of a thiol scavenger like EDT or DTT in the cleavage mixture or perform a post-cleavage deformylation step. |
| Incomplete Coupling | Steric hindrance or peptide aggregation. | Use stronger coupling reagents like HATU; consider double coupling or using pseudoproline dipeptides to disrupt aggregation.[9] |
Following synthesis, the crude peptide must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry (MS).
Conclusion
The synthesis of tryptophan-containing tetrapeptides via Boc-SPPS is a robust and reliable method when potential side reactions are proactively addressed. By selecting appropriate resins, utilizing side-chain protection for the tryptophan indole ring, and employing carefully formulated scavenger cocktails during acidolysis, researchers can successfully obtain high-purity peptides. The detailed protocols and strategic insights provided in this application note serve as a comprehensive resource for navigating the complexities of synthesizing these vital biomolecules, empowering scientific discovery and therapeutic development.
References
-
Vertex AI Search, Grounding API Result[10]
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-7-hydroxy-L-tryptophan.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Fujii, N., Yajima, H. (1989). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 789-795.
- ResearchG
- Benchchem. (2025).
- Benchchem. (2025).
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- ResearchGate.
- Ptalabs. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- RSC Publishing. Solid-phase synthesis of tryptophan-containing peptides.
- Merck Millipore. Novabiochem® Coupling reagents.
- A2B Chem. CAS 146645-63-8 H-Trp(Boc)-OH.
- Benchchem. (2025). An In-depth Technical Guide to Fmoc-Trp(Boc)-OH: A Core Component in Modern Peptide Synthesis.
- Benchchem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
-
Vertex AI Search, Grounding API Result[11]
- ACS Publications.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Advanced ChemTech. Fmoc-Trp(Boc)
- NIH. Introduction to Peptide Synthesis.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Semantic Scholar. Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan.
- Benchchem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
-
Vertex AI Search, Grounding API Result[12]
- CDN. Cleavage Cocktail Selection.
- NIH. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- NIH. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Aapptec Peptides. Boc-Trp(For)-OH [47355-10-2].
- Benchchem. (2025). Troubleshooting incomplete Boc deprotection in tryptophan peptides.
- Journal of the American Chemical Society.
- Slideshare. T boc fmoc protocols in peptide synthesis.
- Biosynth. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Biosynth. (2024). Complex Peptide Production, Challenges and Manufacturing.
- Organic & Biomolecular Chemistry. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues.
Sources
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- 12. researchgate.net [researchgate.net]
Application Note: Robust N-Boc Protection of 4-methyl-DL-tryptophan for Advanced Peptide Synthesis
<_>
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex peptides and pharmaceuticals.[1][2] This application note provides a comprehensive and technically detailed protocol for the N-α-Boc protection of 4-methyl-DL-tryptophan, a non-canonical amino acid of increasing interest in drug discovery. The protocol herein is designed for high yield and purity, addressing the specific challenges associated with tryptophan derivatives, such as the nucleophilicity of the indole ring.[3] We delve into the mechanistic rationale behind the chosen reaction conditions, offer a detailed step-by-step procedure, and provide guidance on purification and characterization.
Introduction: The Imperative of Amine Protection
In peptide synthesis, the selective protection of the α-amino group is critical to ensure controlled amide bond formation and prevent unwanted polymerization.[2] The Boc group, renowned for its stability under a wide range of conditions and its facile, acid-labile removal, is an ideal choice for this purpose.[4][5] The reaction typically involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O), leading to the formation of a stable carbamate.[6][7][8]
4-methyl-DL-tryptophan presents a unique synthetic challenge. While the primary α-amino group is the intended site of reaction, the electron-rich indole nucleus of the tryptophan side chain can also act as a nucleophile, potentially leading to undesired side reactions.[3] The protocol detailed below is optimized to favor N-α-protection selectively.
Mechanistic Considerations
The N-Boc protection of an amino acid with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism.[8] The lone pair of electrons on the nitrogen atom of the amino acid's α-amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6][7] This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction forward.[7] The presence of a base is often employed to deprotonate the amino acid, enhancing its nucleophilicity.[1][]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the N-Boc protection of 4-methyl-DL-tryptophan.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier |
| 4-methyl-DL-tryptophan | C₁₂H₁₄N₂O₂ | 218.25 | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | ≥97% | Commercially Available |
| Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.8% | Commercially Available |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ACS Reagent, ≥97% | Commercially Available |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M Aqueous Solution | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous Granular | Commercially Available |
| Deionized Water | H₂O | 18.02 | High Purity | Laboratory Supply |
Reaction Workflow Diagram
Caption: Workflow for the N-Boc protection of 4-methyl-DL-tryptophan.
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask of appropriate size, dissolve 4-methyl-DL-tryptophan (1.0 eq.) in a 1:1 mixture of dioxane and deionized water. The volume should be sufficient to fully dissolve the amino acid with stirring. A typical concentration is around 0.2 M.
-
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq.). Subsequently, add 1 M sodium hydroxide solution dropwise to maintain the pH between 9 and 10. The use of a slight excess of Boc₂O ensures complete conversion of the starting material.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Work-up - Acidification: Once the reaction is complete, cool the flask in an ice bath. Carefully acidify the mixture to a pH of 2-3 by the dropwise addition of 1 M HCl. This step protonates the carboxylate and any excess base.
-
Work-up - Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). The Boc-protected amino acid will partition into the organic phase.
-
Work-up - Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel. The final product, N-Boc-4-methyl-DL-tryptophan, should be a white solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.[10][11][12][13]
Field-Proven Insights and Troubleshooting
-
pH Control: Maintaining the pH of the reaction mixture is crucial. A pH that is too low will protonate the amino group, reducing its nucleophilicity, while a pH that is too high can lead to hydrolysis of the Boc anhydride.
-
Indole Protection: For tryptophan and its derivatives, the indole nitrogen can sometimes be Boc-protected, especially if a strong base like DMAP is used. The conditions outlined in this protocol, using aqueous NaOH, are optimized to favor N-α-protection.[14]
-
Emulsion during Extraction: The presence of the zwitterionic amino acid starting material can sometimes lead to emulsions during the extraction. Slow and careful mixing of the layers can help to minimize this. If an emulsion does form, the addition of a small amount of brine can help to break it.
-
Side Reactions: The primary potential side reaction is the alkylation of the indole ring. The mild basic conditions and the use of a protic solvent system help to disfavor this pathway.
Conclusion
This application note provides a robust and reliable protocol for the N-Boc protection of 4-methyl-DL-tryptophan. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product with excellent purity. This protected amino acid is a valuable building block for the synthesis of novel peptides and peptidomimetics with potential applications in drug development and chemical biology.
References
-
Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1a: Boc-protected L-tryptophan, DCC, N-hydroxysuccinimide,.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
WordPress.com. (2012). Reactions that Work: Boc Protection | Chemtips. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Anaspec. (n.d.). Boc-4-methyl-DL-tryptophan. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. Retrieved from [Link]
-
ACS Publications. (2002). Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). N-Boc-l-tryptophan methyl ester. Retrieved from [Link]
-
Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Retrieved from [Link]
-
UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of Boc-4-methyl-DL-tryptophan in the Synthesis of Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole alkaloids represent one of the largest and most structurally diverse classes of natural products, with many exhibiting significant physiological activities.[1][2] The amino acid tryptophan is the universal biochemical precursor for this vast family of compounds.[1][2] Consequently, synthetic access to structurally modified tryptophan analogues is of paramount importance for the development of novel therapeutic agents and chemical probes. This guide details the strategic application of Boc-4-methyl-DL-tryptophan , a key building block for introducing a C4-methylated indole moiety into complex molecular architectures. We will explore its chemical properties, core synthetic applications, and provide a detailed protocol for its use in peptide coupling, a fundamental step in the assembly of more complex alkaloid-inspired structures.
Introduction: The Significance of the 4-Methylindole Moiety
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] The strategic placement of substituents on the indole ring can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. The 4-position of the indole ring is of particular interest. In the biosynthesis of ergot alkaloids, for instance, the initial step is the prenylation of tryptophan at the C4 position.[4]
Synthetically, the introduction of a small, lipophilic methyl group at the C4-position can:
-
Modulate Receptor Binding: The methyl group can serve as a steric director, influencing the orientation of the molecule within a protein's binding pocket.
-
Enhance Metabolic Stability: It can block a potential site of oxidative metabolism, thereby increasing the compound's in vivo half-life.
-
Improve Lipophilicity: The added methyl group increases the overall lipophilicity, which can affect membrane permeability and bioavailability.
This compound serves as an invaluable, ready-to-use starting material for incorporating this specific structural feature into target molecules. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is critical, rendering the amino acid stable and preventing unwanted side reactions during synthesis, while allowing for its selective removal under mild acidic conditions.[5][6][7]
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-methyl-1H-indol-3-yl)propanoic acid | PubChem |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [8] |
| Molecular Weight | 318.37 g/mol | [8] |
| CAS Number | 53083-81-9 | [9] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in methanol, DMF, DMSO; sparingly soluble in water | General Knowledge |
Core Synthetic Strategies & Mechanistic Considerations
This compound is primarily used as a building block rather than a precursor for indole ring formation. Its utility lies in its incorporation into larger structures via reactions at its amino or carboxyl termini, or through functionalization of the indole ring itself.
Peptide Coupling and Amide Bond Formation
The most direct application is in the synthesis of peptides or amide-containing natural products. The Boc-protected amino group is inert to standard peptide coupling conditions, allowing the carboxylic acid to be selectively activated and reacted with a free amine. This strategy is foundational for building complex peptide-alkaloid hybrids.
Derivatization to Key Intermediates: The 4-Methyltryptamine Scaffold
Many indole alkaloids, particularly those formed via the Pictet-Spengler reaction, are derived from tryptamine.[1] this compound can be readily converted to Boc-4-methyltryptamine. This transformation typically involves:
-
Carboxyl Activation: Conversion of the carboxylic acid to an activated species (e.g., a mixed anhydride or an active ester).
-
Reduction: Reduction of the activated carboxyl group, often via a two-step procedure (e.g., reduction to the alcohol followed by conversion to a leaving group and displacement) or more directly using powerful reducing agents. A common route is conversion to a Weinreb amide followed by reduction.
The resulting Boc-4-methyltryptamine is a versatile intermediate for constructing β-carboline cores, which are central to a vast number of indole alkaloids.
Diagram: The Pictet-Spengler Reaction Pathway
The following diagram illustrates the fundamental mechanism for the formation of the β-carboline skeleton, a key step in many indole alkaloid syntheses for which 4-methyltryptamine would be a starting material.
Caption: Mechanism of the Pictet-Spengler reaction.
Detailed Protocol: Synthesis of a Dipeptide Derivative
This protocol provides a robust, field-proven method for coupling this compound with a representative amino acid ester, L-Alanine methyl ester. This procedure exemplifies the standard use of this building block in solid-phase or solution-phase synthesis.
Objective: To synthesize N-(tert-butoxycarbonyl)-4-methyl-DL-tryptophyl-L-alanine methyl ester.
Materials & Reagents
-
This compound (1.0 eq)
-
L-Alanine methyl ester hydrochloride (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Experimental Workflow Diagram
Caption: Step-by-step workflow for dipeptide synthesis.
Step-by-Step Procedure
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (318 mg, 1.0 mmol, 1.0 eq), L-Alanine methyl ester hydrochloride (153 mg, 1.1 mmol, 1.1 eq), and HATU (418 mg, 1.1 mmol, 1.1 eq).
-
Causality Note: HATU is a highly efficient, low-racemization coupling reagent that rapidly forms an active ester with the carboxylic acid, facilitating nucleophilic attack by the amine.
-
-
Solvent Addition: Add anhydrous DMF (5 mL) and anhydrous DCM (15 mL) to dissolve the solids. Stir the resulting solution until homogeneous.
-
Initiation: Cool the flask to 0 °C using an ice-water bath. Slowly add DIPEA (0.52 mL, 3.0 mmol, 3.0 eq) dropwise over 2 minutes.
-
Causality Note: DIPEA serves two purposes: it deprotonates the L-Alanine methyl ester hydrochloride to liberate the free amine, and it acts as a base to neutralize the acid formed during the coupling reaction. Three equivalents are used to ensure complete neutralization and drive the reaction forward. Cooling to 0 °C minimizes potential side reactions and racemization.
-
-
Reaction: After the addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate/Hexanes eluent. The product spot should be visible (visualize with UV light and/or a potassium permanganate stain), and the starting this compound spot should diminish.
-
Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted acid and HATU byproducts.
-
1 M aqueous HCl (2 x 25 mL) to remove residual DIPEA.
-
Brine (1 x 25 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or foam.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 50% EtOAc). Combine the fractions containing the pure product and concentrate under reduced pressure to afford the title dipeptide.
References
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Anaspec, Inc. (n.d.). This compound. Retrieved from [Link]
-
Carbone, A., et al. (2021). Synthesis of Indole Alkaloids. Encyclopedia MDPI. Retrieved from [Link]
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Franzén, H., Grehn, L., & Ragnarsson, U. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of The Chemical Society, Chemical Communications. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole alkaloid. Retrieved from [Link]
-
Franzén, H., Grehn, L., & Ragnarsson, U. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of the Chemical Society, Chemical Communications, (24), 1647-1648. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from [Link]
-
Ma, D., et al. (2009). General approach to the total synthesis of 9-methoxy-substituted indole alkaloids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Trieselmann, T. S., & Reisman, S. E. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Catalysis. Retrieved from [Link]
-
Stark, C. B. W., et al. (2020). Prenylation of Tryptophan Derivatives for the Synthesis of Biologically Active Indole Alkaloid Natural Products. University of Hamburg. Retrieved from [Link]
-
Amaike, K., Loach, R. P., & Movassaghi, M. (2012). Direct C7 Functionalization of Tryptophan. Organic Syntheses. Retrieved from [Link]
-
Lin, H. C., & Li, S. M. (2013). Biosynthesis of Fungal Indole Alkaloids. Methods in Enzymology. Retrieved from [Link]
-
Sharma, G., et al. (2017). Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. Organic Letters. Retrieved from [Link]
-
Gribble, G. W. (2015). Recent strategy for the synthesis of indole and indoline skeletons in natural products. Chemical Communications. Retrieved from [Link]
-
Amaike, K., Loach, R. P., & Movassaghi, M. (2012). Direct C7 Functionalization of Tryptophan. Organic Syntheses. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). 4-Methyltryptophan. PubChem Compound Database. Retrieved from [Link]
-
Zhang, X., et al. (2013). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules. Retrieved from [Link]
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Use of Boc-4-methyl-DL-tryptophan in studying protein-protein interactions
An Application Guide to Elucidating Protein-Protein Interactions Using the Unnatural Amino Acid 4-Methyl-Tryptophan
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the non-canonical amino acid (ncAA) 4-Methyl-Tryptophan as a precision tool for the study of protein-protein interactions (PPIs). This guide delves into the underlying principles, provides detailed protocols for its incorporation and use in biophysical assays, and offers insights into data analysis and interpretation.
Introduction: Beyond the Canonical 20 Amino Acids
Protein-protein interactions are fundamental to nearly every biological process, from signal transduction to enzymatic regulation. Understanding these interactions at a molecular level is paramount for basic research and therapeutic development. While native tryptophan is a powerful intrinsic fluorescent probe, its utility can be limited, especially in proteins containing multiple tryptophan residues, which complicates the interpretation of spectroscopic data.
The expansion of the genetic code to include non-canonical amino acids (ncAAs) provides a powerful toolkit to overcome these limitations.[1][2] By site-specifically incorporating an ncAA with unique chemical or physical properties, researchers can introduce a localized probe into a protein of interest without significantly perturbing its structure or function.[3][4]
Boc-4-methyl-DL-tryptophan is a commercially available derivative[5][6] used as a precursor for incorporating the probe 4-Methyl-Tryptophan (4-Me-Trp) into proteins. The addition of a methyl group to the indole side chain of tryptophan subtly alters its properties, creating a sensitive reporter for changes in the local microenvironment that often accompany protein-protein interactions.[7][8] This guide will focus on the practical application of 4-Me-Trp for elucidating the dynamics, affinity, and kinetics of PPIs.
Core Principles: Why 4-Methyl-Tryptophan?
Tryptophan and its analogs are invaluable tools in biophysical studies due to the sensitivity of the indole side chain's fluorescence to its local environment.[9][10][11] The rationale for using 4-Me-Trp as a site-specific probe for PPIs is grounded in several key advantages:
-
Minimal Perturbation: The methyl group is small and sterically unobtrusive, minimizing the risk of disrupting the native protein structure or the interaction interface, a common concern with larger extrinsic fluorescent labels.
-
Unique Spectroscopic Signature: The methyl group can induce subtle but measurable shifts in the fluorescence emission spectrum compared to native tryptophan.[12] This allows the signal from the engineered probe to be distinguished from the background fluorescence of other tryptophans in the protein, providing site-specific information.
-
Enhanced Hydrophobicity: The added methyl group slightly increases the hydrophobicity of the side chain. When this residue is at a PPI interface, the change in its environment upon binding (e.g., moving from a solvent-exposed to a buried state) can lead to a more pronounced change in its fluorescent signal, increasing the assay's sensitivity.
-
NMR Probe: The unique chemical environment of the methyl group can also serve as a sensitive probe in Nuclear Magnetic Resonance (NMR) spectroscopy, providing atomic-level information on structural changes and dynamics upon binding.[13][14]
The general workflow for utilizing 4-Me-Trp involves genetically encoding it at a specific site within a protein of interest, expressing and purifying the modified protein, and then using it in biophysical assays to monitor its interaction with a binding partner.
Caption: Overall experimental workflow for PPI analysis using 4-Me-Trp.
Detailed Protocols
This section provides detailed, step-by-step methodologies for the incorporation of 4-Me-Trp and its subsequent use in a fluorescence-based PPI assay.
Protocol 1: Site-Specific Incorporation of 4-Methyl-Tryptophan via Amber Suppression
This protocol describes the incorporation of 4-Me-Trp into a target protein expressed in E. coli using an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[2][15] This is the most common method for site-specific ncAA incorporation.
Caption: Amber stop codon suppression for ncAA incorporation.
Materials:
-
Plasmid encoding the protein of interest (POI).
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for Tryptophan analogs (e.g., an evolved M. jannaschii tyrosyl-tRNA synthetase/tRNA pair).
-
E. coli expression strain (e.g., BL21(DE3)).
-
This compound (or a more soluble salt form of 4-methyl-DL-tryptophan).
-
Standard molecular biology reagents for cloning and transformation.
-
LB media, appropriate antibiotics, and IPTG for induction.
Methodology:
-
Site-Directed Mutagenesis:
-
Identify the residue to be replaced with 4-Me-Trp. The ideal location is often at or near the suspected PPI interface but not a residue critical for folding.
-
Using a standard mutagenesis protocol (e.g., QuikChange), mutate the codon for the selected residue to the amber stop codon, TAG.
-
Verify the mutation by DNA sequencing.
-
-
Transformation:
-
Co-transform the E. coli expression strain with two plasmids:
-
The plasmid containing your POI with the TAG mutation.
-
The plasmid encoding the orthogonal synthetase/tRNA pair.
-
-
Plate on LB agar with the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a 5-10 mL starter culture in LB media with antibiotics and grow overnight at 37°C.
-
The next day, use the starter culture to inoculate a larger volume (e.g., 1 L) of expression media (e.g., Terrific Broth or M9 minimal media) containing the same antibiotics.
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Add 4-Methyl-Tryptophan to a final concentration of 1-2 mM. Note: The Boc protecting group is not required for in-vivo incorporation and may hinder uptake; use the free amino acid if available. If using the Boc-protected form, dissolve it in a minimal volume of DMSO or 0.1 M NaOH before adding to the culture.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-0.5 mM).
-
Reduce the temperature to 18-25°C and continue expression for 12-18 hours. The lower temperature aids proper protein folding.
-
-
Purification and Validation:
-
Harvest the cells by centrifugation.
-
Purify the POI using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).
-
Crucially, validate the incorporation of 4-Me-Trp. This is best done using mass spectrometry (e.g., ESI-MS). The measured mass of the full-length protein should correspond to the theoretical mass calculated with 4-Me-Trp instead of the original amino acid. The mass of 4-Me-Trp (C12H14N2O2) is 218.25 g/mol , compared to Tryptophan (C11H12N2O2) at 204.23 g/mol , a difference of +14.02 Da.
-
Protocol 2: Characterizing a PPI Using Tryptophan Fluorescence Quenching
This protocol details how to perform a fluorescence titration experiment to measure the binding affinity (dissociation constant, Kd) between the 4-Me-Trp-containing protein (Protein A) and its binding partner (Protein B).[9][10][16]
Principle: The fluorescence of 4-Me-Trp at the PPI interface is "quenched" (decreases) or shifted upon binding of the partner protein. This change is due to the alteration of the probe's local environment. By titrating one protein into the other and measuring the fluorescence change, a binding curve can be generated.
Materials:
-
Purified, validated 4-Me-Trp-containing Protein A.
-
Purified Protein B (the binding partner).
-
Assay Buffer (e.g., PBS or HEPES buffer, pH 7.4). Ensure the buffer is filtered and degassed.
-
Spectrofluorometer with a temperature-controlled cuvette holder.
-
Quartz micro-cuvette.
Methodology:
-
Instrument Setup:
-
Set the excitation wavelength. For 4-Me-Trp, this will be near the absorbance maximum of the indole ring, typically ~295 nm. Exciting at 295 nm minimizes excitation of tyrosine residues.
-
Perform an emission scan (e.g., from 310 nm to 450 nm) on a sample of Protein A to determine the wavelength of maximum emission (λ_em).
-
Set the instrument to record fluorescence intensity at this fixed λ_em. Optimize the excitation and emission slit widths to maximize signal while avoiding photobleaching.
-
-
Sample Preparation:
-
Prepare a solution of Protein A in the assay buffer at a concentration well below the expected Kd (e.g., 10-100 nM). This ensures that the concentration of the titrated protein required to see binding is not excessively high.
-
Prepare a concentrated stock solution of Protein B (the titrant) in the exact same buffer. This stock should be at least 20-50 times more concentrated than the Protein A solution to minimize dilution effects during titration.
-
-
Titration Experiment:
-
Place a known volume of the Protein A solution (e.g., 100 µL) into the cuvette and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Record the initial fluorescence intensity (F0).
-
Add a small aliquot of the Protein B stock solution (e.g., 1-2 µL). Mix gently by pipetting or with a micro-stir bar, being careful not to introduce bubbles.
-
Allow the system to reach equilibrium (typically 1-2 minutes) and record the new fluorescence intensity (F).
-
Repeat the additions of Protein B, recording the fluorescence after each addition, until the signal no longer changes significantly, indicating saturation.
-
-
Control for Inner Filter Effect:
-
The titrant (Protein B) might absorb light at the excitation or emission wavelengths, causing an artificial decrease in fluorescence known as the inner filter effect.[9][10]
-
To correct for this, perform an identical titration of Protein B into a solution of buffer only containing a fluorophore with similar spectral properties (e.g., free N-Acetyl-L-tryptophanamide, NATA) at a similar fluorescence intensity. The observed decrease in fluorescence in this control titration is due to the inner filter effect and must be used to correct the primary experimental data.
-
Data Analysis and Interpretation
-
Data Correction:
-
Correct for dilution: Multiply each measured fluorescence value (F) by a dilution factor (V_total / V_initial).
-
Correct for the inner filter effect using the data from the control titration.
-
-
Plotting and Fitting:
-
Calculate the change in fluorescence (ΔF = F0 - F_corrected) for each concentration of Protein B.
-
Plot ΔF as a function of the total concentration of Protein B.
-
Fit the resulting binding isotherm to a suitable binding model. For a simple 1:1 interaction, the data can be fit to a quadratic binding equation or, if [Protein A] << Kd, a simpler hyperbolic equation:
ΔF = (ΔF_max * [Protein B]) / (Kd + [Protein B])
Where:
-
ΔF_max is the maximum change in fluorescence at saturation.
-
[Protein B] is the concentration of the titrant.
-
Kd is the dissociation constant.
-
| Parameter | Description | Typical Value Range |
| [Protein A] | Concentration of the 4-Me-Trp labeled protein | 10 - 100 nM |
| [Protein B] Stock | Concentration of the titrant stock solution | 5 - 50 µM |
| Excitation λ | Wavelength for exciting the 4-Me-Trp probe | ~295 nm |
| Emission λ | Wavelength for monitoring fluorescence change | 330 - 360 nm |
| Kd | Dissociation Constant (measure of affinity) | pM to mM |
Conclusion
The site-specific incorporation of 4-Methyl-Tryptophan represents a sophisticated yet accessible strategy for probing the intricacies of protein-protein interactions. By providing a minimally perturbative, environmentally sensitive probe at a defined location, this ncAA allows for the quantitative determination of binding affinities and kinetics with high precision. The combination of genetic code expansion technology with robust biophysical techniques like fluorescence spectroscopy empowers researchers to dissect complex biological systems, validate computational models of PPIs, and accelerate the discovery of novel therapeutics that modulate these critical interactions.
References
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Vivian, J. T., & Callis, P. R. (2001). Mechanisms of Tryptophan Fluorescence Quenching in Proteins. Biophysical Journal, 80(5), 2093–2109. [Link]
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Ababou, A., & Ladbury, J. E. (2007). Tryptophan fluorescence quenching as a tool for studying protein-ligand binding. Methods in Molecular Biology, 383, 195–211. [Link]
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Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413–444. [Link]
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Luchinat, E., & Banci, L. (2018). In-cell NMR to characterise the structure and function of proteins in their native environment. Nature Reviews Chemistry, 2(5), 32–42. [Link]
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Dumas, A., et al. (2015). Designing logical codon reassignment - Expanding the chemistry in biology. Chemical Science, 6(1), 50-69. [Link]
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Royer, C. A. (1995). Probing protein-protein and protein-DNA interactions by time-resolved fluorescence spectroscopy. Methods in Enzymology, 246, 441–463. [Link]
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Chin, J. W. (2017). Expanding and reprogramming the genetic code. Nature, 550(7674), 53–60. [Link]
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Hubbard, J. A., & MacLaughlin, C. M. (2012). NMR-based screening for ligands that block protein-protein interactions. Methods in Molecular Biology, 841, 199–214. [Link]
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Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Forster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 15(12), 22518–22538. [Link]
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Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). 19F NMR as a tool to study protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1–29. [Link]
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Davis, L., & Chin, J. W. (2012). Designer proteins: applications of genetic code expansion in cell biology. Nature Reviews Molecular Cell Biology, 13(3), 168–182. [Link]
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JoVE Science Education Database. (2022). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of Visualized Experiments. [Link]
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Silverman, A. D., et al. (2019). Cell-free synthesis of proteins containing multiple non-canonical amino acids. Nature Communications, 10(1), 4732. [Link]
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Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
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AnaSpec, Inc. (n.d.). This compound. Retrieved from [Link]
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Mills, J. H., & Scheck, R. A. (2021). Computational protein design utilizes unnatural amino acids. ASU News. [Link]
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Angell, Y., et al. (2008). Simple and inexpensive incorporation of 19F-Tryptophan for protein NMR spectroscopy. Chemical Communications, (43), 5557-5559. [Link]
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Sun, H., & Oldfield, E. (2004). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. Journal of the American Chemical Society, 126(10), 3144-3153. [Link]
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Groemping, Y., & Hellmann, N. (2005). Spectroscopic methods for the determination of protein interactions. Current Protocols in Protein Science, Chapter 20, Unit 20.8. [Link]
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Elliott, T. S., et al. (2014). Development of an Unnatural Amino Acid Incorporation System in the Actinobacterial Natural Product Producer Streptomyces venezuelae ATCC 15439. ACS Synthetic Biology, 3(8), 533-542. [Link]
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Franzén, H., Grehn, L., & Ragnarsson, U. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of the Chemical Society, Chemical Communications, (24), 1699-1700. [Link]
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Royer, C. A. (2006). Probing protein-protein and protein-DNA interactions by time-resolved fluorescence spectroscopy. Methods in Molecular Biology, 338, 259-281. [Link]
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Semantic Scholar. (n.d.). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Retrieved from [Link]
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Kerppola, T. K. (2008). Bimolecular fluorescence complementation (BiFC) analysis as a probe of protein interactions in living cells. Annual Review of Biophysics, 37, 465–487. [Link]
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Wan, W., et al. (2020). Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs. Briefings in Bioinformatics, 21(5), 1590-1599. [Link]
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Albayrak, C., & Swartz, J. R. (2013). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. ACS Synthetic Biology, 2(7), 366-375. [Link]
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Cropp, T. A., & Chin, J. W. (2009). A perspective on the genetic encoding of unnatural amino acids. Chembiochem, 10(5), 793-795. [Link]
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van der Velden, N. S., et al. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Journal of the American Chemical Society, 144(31), 14049-14058. [Link]
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van der Velden, N. S., et al. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. PMC. [Link]
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Snider, J., et al. (2021). Mass spectrometry-based protein-protein interaction networks for the study of human diseases. FEBS Journal, 288(7), 2169-2185. [Link]
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Dou, J., et al. (2018). Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy. Journal of the American Chemical Society, 140(42), 13683-13687. [Link]
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Ambrosetti, F., & Bonvin, A. M. J. J. (2025). Computational methods for modeling protein-protein interactions in the AI era: Current status and future directions. Drug Discovery Today, 30(6), 104382. [Link]
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Lu, H., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 556-559. [Link]
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Fleishman, S. J., & Baker, D. (2012). Computational design of protein-protein interactions. Current Opinion in Structural Biology, 22(1), 60-65. [Link]
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van der Velden, N. S., et al. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Journal of the American Chemical Society. [Link]
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Best, M. D. G., & Martin, B. R. (2023). Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chemical Science, 14(1), 4-15. [Link]
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Sluchanko, D. C., & Gusev, N. B. (2017). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Biophysical Reviews, 9(4), 435-449. [Link]
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Vasudha, S., & Ramasubbu, N. (2018). Implications of aromatic–aromatic interactions: From protein structures to peptide models. Peptide Science, 110(1), e24036. [Link]
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van der Velden, N. S., et al. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Journal of the American Chemical Society. [Link]
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Ma, B., et al. (2007). Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design. Current Pharmaceutical Design, 13(13), 1371-1382. [Link]
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Application Notes & Protocols: A Guide to the Regioselective C7 Functionalization of Boc-Protected Tryptophan
Abstract
The indole scaffold, particularly the tryptophan side chain, is a cornerstone of numerous natural products and pharmaceutical agents. While functionalization of the C2 and C3 positions of the indole ring is well-established, selective modification at the C7 position has historically posed a significant challenge due to the inherent electronic properties of the heterocycle. This guide provides an in-depth exploration of modern, reliable methods for the C7 functionalization of N-Boc-protected tryptophan, a crucial building block in medicinal chemistry and peptide synthesis. We will delve into the mechanistic rationale, provide field-tested protocols, and offer practical insights for researchers, scientists, and drug development professionals aiming to expand the chemical space of tryptophan-containing molecules.
Introduction: The C7 Challenge and Opportunity
The C7 position of the indole nucleus is a strategic site for modulating the biological activity, pharmacokinetic properties, and conformational preferences of tryptophan-containing compounds. Many biologically active natural products feature C7 substituents, highlighting the importance of accessing this chemical space.[1] However, the innate reactivity of the pyrrole ring strongly favors electrophilic substitution and metal-catalyzed cross-coupling at the more electron-rich C2 and C3 positions.[2][3] Overcoming this inherent regioselectivity is the central challenge in C7 functionalization.
Early approaches often required multi-step syntheses starting from pre-functionalized indoles.[1] Modern methods, however, leverage direct C-H activation, offering a more atom- and step-economical route. This guide focuses on two premier strategies: a versatile iridium-catalyzed borylation and various transition-metal-catalyzed methods employing N-directing groups.
Strategic Overview: Pathways to C7 Selectivity
Achieving C7 selectivity requires overriding the natural reactivity of the indole ring. The two primary strategies accomplish this through distinct mechanisms.
Caption: High-level overview of C7 functionalization strategies.
Method 1: Iridium-Catalyzed C-H Borylation - A Gateway to Diverse C7 Functionalities
This is arguably one of the most versatile and scalable methods for preparing C7-functionalized tryptophan derivatives. The strategy, pioneered by Movassaghi and others, does not require a removable directing group on the indole nitrogen. Instead, it leverages the intrinsic reactivity of the indole C2 and C7 positions in a clever, sequential process.[1][4]
Mechanistic Rationale: A Tale of Two Positions
The core of this method is a one-pot, two-step sequence:
-
Iridium-Catalyzed C2/C7-Diboronation: The reaction of Boc-L-tryptophan methyl ester with an iridium catalyst and a boron source (e.g., pinacolborane, B₂pin₂) leads to the simultaneous borylation of both the C2 and C7 positions. The C2 position is highly susceptible to electrophilic attack, while the iridium catalyst, coordinated by a bipyridine ligand, directs borylation to the sterically accessible C7 C-H bond on the benzene ring.[4][5]
-
Palladium-Catalyzed C2-Protodeboronation: The resulting 2,7-diboronated intermediate is not isolated. Instead, a palladium catalyst and a proton source (acetic acid) are added to the same pot. The high nucleophilicity and basicity of the C2 position facilitate a rapid and selective protodeboronation, cleaving the C2-B bond while leaving the more robust C7-B bond intact.[1][4]
This sequence provides clean access to the C7-boronated tryptophan product, which is a powerful synthetic handle for a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Chan-Lam).
Caption: Workflow for the one-pot C7-boronation method.
Detailed Protocol: Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate
This protocol is adapted from a robust and scalable procedure published in Organic Syntheses.[4]
Materials & Reagents:
-
N-Boc-L-tryptophan methyl ester (1)
-
[Ir(cod)OMe]₂ ((1,5-cyclooctadiene)(methoxy)iridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane, H-BPin)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic Acid (AcOH)
-
Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, acetone)
-
Anhydrous sodium sulfate
-
Silica gel
Equipment:
-
Flame-dried, two-necked round-bottomed flask with a magnetic stir bar
-
Condenser or thermometer
-
Rubber septum
-
Nitrogen or Argon gas line with vacuum manifold
-
Syringes
-
Heating mantle with temperature control
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
Part A: Iridium-Catalyzed Diboronation
-
To a flame-dried 500-mL two-necked round-bottomed flask under a nitrogen atmosphere, add N-Boc-L-tryptophan methyl ester (6.31 g, 19.8 mmol, 1.0 equiv), [Ir(cod)OMe]₂ (328 mg, 0.500 mmol, 0.025 equiv), and 4,4'-di-tert-butyl-2,2'-bipyridine (266 mg, 0.991 mmol, 0.05 equiv).
-
Seal the flask and purge with nitrogen by performing three vacuum-nitrogen cycles.
-
Add anhydrous THF (180 mL) via syringe. The solution should turn dark brown.
-
Add pinacolborane (14.4 mL, 99.1 mmol, 5.0 equiv) in a single portion via syringe. The solution will rapidly change color to dark red.
-
Heat the reaction mixture to 60 °C and stir for 12-14 hours.
-
Monitoring: The reaction can be monitored by TLC (thin-layer chromatography) to confirm the consumption of the starting material.
Part B: Palladium-Catalyzed Protodeboronation & Workup 7. Cool the reaction mixture to room temperature (23 °C). 8. Concentrate the solution under reduced pressure to remove the THF, affording a dark brown residue. 9. Under a nitrogen atmosphere, slowly add acetic acid (20.0 mL) to the residue, followed by palladium(II) acetate (223 mg, 0.991 mmol, 0.05 equiv) in a single portion. 10. Stir the mixture at 30 °C for 12 hours. Monitor by TLC to confirm the complete consumption of the diboronated intermediate. 11. Cool the reaction to room temperature. Carefully quench the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (400 mL). 12. Extract the aqueous layer with ethyl acetate (3 x 200 mL). 13. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Part C: Purification 14. The resulting brown residue is purified by flash column chromatography on silica gel. 15. A typical eluent system is a mixture of acetone, dichloromethane, and hexanes (e.g., 5% acetone, 15% dichloromethane, 80% hexanes).[4] 16. The pure product, N-Boc-7-boro-L-tryptophan methyl ester (3), is typically isolated as a white or light yellow solid. The reported yield is in the range of 46-49%.[4]
| Reagent | Molar Equiv. | Purpose | Key Insight |
| N-Boc-Trp-OMe | 1.0 | Substrate | The Boc and methyl ester groups protect the amine and acid functionalities. |
| [Ir(cod)OMe]₂ | 0.025 | Catalyst Precursor | Forms the active Iridium(I) catalyst for C-H activation. |
| dtbpy | 0.05 | Ligand | Stabilizes the Ir catalyst and influences regioselectivity. |
| Pinacolborane | 5.0 | Boron Source | A large excess drives the diboronation to completion. |
| Pd(OAc)₂ | 0.05 | Catalyst | Selectively catalyzes the C2-protodeboronation step. |
| Acetic Acid | ~100 | Proton Source | Provides the proton to replace the boryl group at the C2 position. |
Method 2: Directing Group Strategies for C-H Activation
An alternative and powerful approach involves the installation of a directing group (DG) on the indole nitrogen. This group chelates to a transition metal catalyst, delivering it to the proximate C7 C-H bond and enforcing regioselectivity.[3][6][7] This strategy allows for the direct installation of various functional groups without proceeding through a borylated intermediate.
The choice of directing group and metal catalyst is critical and dictates the type of transformation possible.
Caption: Chelation-assisted C-H activation at the C7 position.
Common Directing Groups and Associated Reactions
| Directing Group (DG) | Metal Catalyst | Typical Reaction | Key Features & Considerations |
| Pivaloyl (Piv) | Rhodium (Rh) | Alkenylation, Alkylation[8][9] | The bulky pivaloyl group is crucial for high regioselectivity. Rh(III) catalysts like [RhCp*Cl₂]₂ are commonly used.[10] |
| Phosphinoyl (P(O)R₂) | Palladium (Pd) | Arylation[11][12] | A sterically hindered phosphinoyl group, such as N-P(O)tBu₂, directs arylation with arylboronic acids. A pyridine-type ligand is often required.[12] |
| Phosphorus(III) (PR₂) | Rhodium (Rh) | Arylation[2] | N-P(tBu)₂ is an easily attached and removed directing group. This method has been successfully applied to late-stage functionalization of peptides.[13] |
| Sulfur-based DGs | Iridium (Ir) | Alkynylation[14] | Offers a route to C7-alkynylated indoles, which are valuable building blocks. The DG can be readily removed or transformed.[14] |
Application in Late-Stage Peptide Functionalization
A significant advantage of directing group strategies is their application in complex settings, such as the modification of tryptophan residues within a peptide chain.[10][13][15] By synthesizing a Boc- or Fmoc-protected tryptophan amino acid already bearing the directing group, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS). The C-H functionalization is then performed on the fully assembled peptide.
This "late-stage" functionalization is a powerful tool for creating peptide libraries with diverse C7 modifications, enabling the exploration of structure-activity relationships in drug discovery.[10][13] For example, rhodium-catalyzed C7-amidation and C7-maleimidation have been successfully demonstrated on complex peptides.[10][15]
Troubleshooting and Key Considerations
-
Moisture and Air Sensitivity: Many of the catalysts and reagents used, particularly in the borylation protocol, are sensitive to air and moisture. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
Catalyst Activity: The activity of transition metal catalysts can vary. Use catalysts from reputable suppliers and store them properly. For the borylation, the [Ir(cod)OMe]₂ dimer is a common and reliable precursor.
-
Directing Group Removal: If using a directing group strategy, the final step is its removal. Conditions for removal vary depending on the group (e.g., strong base for pivaloyl, reducing agents for phosphinoyl) and must be compatible with other functional groups in the molecule.[2]
-
Purification: C7-functionalized tryptophan derivatives can be challenging to purify. Careful flash column chromatography is almost always required. Monitoring fractions by TLC is critical.
Conclusion
The selective functionalization of the C7 position of Boc-protected tryptophan is no longer an insurmountable challenge. The development of iridium-catalyzed C-H borylation and a suite of directing-group-mediated C-H activation methods has provided chemists with powerful and reliable tools. The borylation route offers a versatile entry point to a wide range of derivatives via a common intermediate. Directing group strategies provide a direct and often highly efficient route to specific functionalities and are particularly potent for the late-stage modification of complex peptides. By understanding the principles behind these methods and adhering to careful experimental technique, researchers can effectively unlock the C7 position for the development of novel therapeutics and chemical probes.
References
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Movassaghi, M., et al. (2016). Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate. Organic Syntheses, 92, 321-333. [Link]
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Various Authors. (2025). C-H Functionalization of Indoles at the C7 Position. ResearchGate. [Link]
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You, J., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2248-2263. [Link]
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Shi, Z., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]
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You, J., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(9), 2248–2263. [Link]
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Shi, Z., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-8. [Link]
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Miura, M., et al. (2019). Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. Angewandte Chemie International Edition, 58(29), 9856-9860. [Link]
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Shi, Z., et al. (2018). Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Science Advances, 4(12), eaav0267. [Link]
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Movassaghi, M., et al. (2014). C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. The Journal of Organic Chemistry, 79(22), 11054-11072. [Link]
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Zhu, J., et al. (2023). Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan. Nature Communications, 14(1), 3988. [Link]
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Movassaghi, M., et al. (2016). Direct C7 Functionalization of Tryptophan. Semantic Scholar. [Link]-2-Movassaghi/e82205566f145b23b53f47e3a968603d366a6a77)
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Wang, H., Shi, Z., et al. (2026). Expanding the Chemical Space of Peptides via Biocompatible Tryptophan C7-Arylation. ChemRxiv. [Link]
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Singh, M. S., et al. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55(10), 1355-1370. [Link]
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Alcaide, B., & Almendros, P. (2014). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 10, 259-275. [Link]
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Movassaghi, M., et al. (2014). C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. DSpace@MIT. [Link]
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Various Authors. (2016). Direct C7Functionalization of Tryptophan. Synthesis of Methyl ( S )-2-(( tert -Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1 H -indol-3-yl)propanoate. ResearchGate. [Link]
-
Ackermann, L., et al. (2020). Peptide Late-Stage Diversifications by Rhodium-Catalyzed Tryptophan C7 Amidation. Angewandte Chemie International Edition, 59(41), 18055-18060. [Link]
-
Various Authors. (2023). Rhodium‐Catalyzed Regioselective C7Ar‐Functionalization of Tryptophan with Quinones and its Late Stage Peptide Exemplification. ResearchGate. [Link]
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Ma, D., et al. (2012). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 51(42), 10654-10657. [Link]
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Application Notes and Protocols for Methylated Tryptophan Analogs as Potential Antitumor Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Exploiting a Metabolic Vulnerability in Cancer
Cancer is characterized by profound metabolic reprogramming to sustain rampant proliferation and evade immune destruction.[1] One of the most critical metabolic pathways co-opted by tumors is that of the essential amino acid, L-tryptophan (Trp).[2][3] Tumors exhibit an increased uptake of tryptophan, not only for protein synthesis but also as fuel for the kynurenine pathway, which plays a pivotal role in creating an immunosuppressive tumor microenvironment (TME).[4][5]
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is the first and rate-limiting step in this pathway, catabolizing tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine (Kyn).[6][7] IDO1 is overexpressed in a wide variety of malignancies and its activity has two major consequences:
-
Tryptophan Depletion: The local depletion of Trp in the TME stalls the proliferation of effector T cells, which are crucial for antitumor immunity.[5]
-
Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively promotes the generation of regulatory T (Treg) cells and induces apoptosis in effector T cells, effectively shielding the tumor from immune attack.[6][8]
This reliance on the IDO1 pathway presents a compelling therapeutic target. Methylated tryptophan analogs, such as 1-methyl-tryptophan (1-MT), are designed as competitive inhibitors of IDO1, aiming to block this immunosuppressive mechanism and restore antitumor immunity.[9][10] This guide provides a comprehensive overview of the scientific rationale and detailed protocols for evaluating the antitumor potential of these analogs.
Section 1: Mechanism of Action - Reversing Immune Suppression
The primary antitumor mechanism of methylated tryptophan analogs is the inhibition of IDO1 enzymatic activity. By competitively binding to the enzyme, these analogs prevent the breakdown of tryptophan. This action is hypothesized to reverse the immunosuppressive TME through a dual effect.
First, restoring local tryptophan levels allows for the normal function and proliferation of cytotoxic T lymphocytes (CTLs). Second, preventing the accumulation of kynurenine reduces the signals that promote Treg development and effector T cell apoptosis.[7][8] The most studied analog, 1-methyl-tryptophan, exists as two stereoisomers: 1-L-MT, which more directly inhibits IDO1 enzymatic activity, and 1-D-MT (Indoximod), which has shown superior antitumor activity in some preclinical models, suggesting it may have additional, complex immunomodulatory mechanisms beyond direct enzyme inhibition.[10][11]
The central hypothesis is that by inhibiting IDO1, methylated tryptophan analogs can render tumors more susceptible to immune-mediated destruction, making them attractive candidates for combination therapy with other immunotherapies like checkpoint inhibitors.[12]
Section 2: In Vitro Evaluation Protocols
The initial assessment of methylated tryptophan analogs involves a series of in vitro assays to determine their cytotoxic potential and their ability to modulate immune cell function.
Protocol: Cell Viability Assessment (MTT/XTT Assay)
This protocol determines the direct cytotoxic effect of the analogs on cancer cells. It is crucial to establish whether the compound kills cancer cells directly or if its primary effect is immunomodulatory. The MTT and XTT assays are reliable methods for assessing cell metabolic activity, which is a proxy for cell viability.
Causality: These assays are based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce a tetrazolium salt (yellow) to a colored formazan product (purple for MTT, orange for XTT). The intensity of the color is directly proportional to the number of viable cells. XTT is often preferred as its formazan product is water-soluble, simplifying the protocol.[13]
Step-by-Step Methodology
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methylated tryptophan analog in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include necessary controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Untreated Control: Cells treated with culture medium only.
-
Medium Blank: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14] Afterwards, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to dissolve the formazan crystals.[15]
-
For XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement:
-
MTT: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure absorbance at 570 nm using a microplate reader.
-
XTT: Shake the plate gently. Measure absorbance between 450-500 nm.
-
-
Data Analysis: Subtract the background absorbance (medium blank) from all readings. Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Protocol: Apoptosis Detection (Annexin V/PI Staining)
If an analog shows cytotoxic activity, it is important to determine if it induces apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is a standard method for this, analyzed by flow cytometry.[16]
Causality: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can label early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised.[18] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat with the tryptophan analog at various concentrations (e.g., its IC50 and 2x IC50 values) for 24-48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant. Centrifuge the cell suspension to pellet the cells.[17]
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.[18]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.[18]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[18] Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[18]
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.[18]
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered artifacts).
Section 3: In Vivo Antitumor Efficacy Studies
Following promising in vitro results, the antitumor efficacy of methylated tryptophan analogs must be evaluated in vivo using animal models.[19]
Protocol: Xenograft/Syngeneic Tumor Model
The choice of model is critical. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are used to assess the direct antitumor effects of a compound.[20][21] However, to evaluate an immunomodulatory agent like an IDO1 inhibitor, a syngeneic model , which uses mouse tumor cells implanted into an immunocompetent mouse of the same strain, is essential as it possesses a fully functional immune system.[22][23]
Causality: The syngeneic model allows researchers to study the interplay between the therapeutic agent, the tumor, and the host immune system. Efficacy in this model would support the hypothesis that the analog's antitumor activity is mediated through the reversal of immune suppression.
Step-by-Step Methodology
-
Animal Acclimatization: House immunocompetent mice (e.g., C57BL/6 or BALB/c) for at least one week to acclimate to the facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Inject a suspension of a syngeneic tumor cell line (e.g., B16 melanoma or 4T1 breast cancer) subcutaneously into the flank of the mice.[12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable, measurable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control.
-
Group 2: Methylated tryptophan analog.
-
Group 3: Positive control (e.g., an established chemotherapy or immunotherapy).
-
Group 4: Combination of the analog and another therapy (optional). Administer the treatments according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).[24]
-
-
Measurement: Measure tumor volume with digital calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration. Euthanize animals and harvest tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
Section 4: Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: In Vitro Cytotoxicity of Tryptophan Analogs
| Compound | Cell Line | Assay Duration (hr) | IC₅₀ (µM) |
| Analog A | B16-F10 (Melanoma) | 72 | > 200 |
| Analog A | 4T1 (Breast Cancer) | 72 | > 200 |
| Analog B | B16-F10 (Melanoma) | 72 | 150.5 |
| Analog B | 4T1 (Breast Cancer) | 72 | 185.2 |
| Doxorubicin | B16-F10 (Melanoma) | 72 | 0.8 |
IC₅₀: The concentration of a drug that gives half-maximal inhibitory response. A high IC₅₀ value, as seen for Analog A, suggests low direct cytotoxicity and points towards an immunomodulatory mechanism of action.
Table 2: In Vivo Efficacy in Syngeneic B16-F10 Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | Daily, p.o. | 1540 ± 210 | - |
| Analog A (50 mg/kg) | Daily, p.o. | 985 ± 150 | 36.0 |
| Anti-PD-1 Ab | Twice weekly, i.p. | 830 ± 135 | 46.1 |
| Analog A + Anti-PD-1 | Combination Schedule | 350 ± 95 | 77.3 |
Tumor Growth Inhibition (TGI) is a key metric for in vivo studies. The synergistic effect seen in the combination therapy group is a strong indicator that the tryptophan analog enhances the efficacy of checkpoint blockade, supporting its proposed immunomodulatory mechanism.
Conclusion
The evaluation of methylated tryptophan analogs as antitumor agents requires a multi-faceted approach. The protocols outlined in this guide provide a robust framework for assessing their direct cytotoxicity, mechanism of cell death, and, most importantly, their immunomodulatory efficacy in vivo. By systematically applying these methods, researchers can effectively validate and advance promising candidates toward clinical development, potentially unlocking a powerful new strategy in the arsenal against cancer.
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Abd-El-Gawad, W. M., & El-Gamal, M. I. (2022). Tryptophan metabolism and disposition in cancer biology and immunotherapy. Saudi Pharmaceutical Journal, 30(11), 1569-1582. Available from: [Link]
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National Cancer Institute. Clinical Trials Using IDO1 Inhibitor. Available from: [Link]
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Wang, Y., et al. (2025). Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). Oncology Reports, 54(1), 86. Available from: [Link]
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Mondanelli, G., et al. (2021). Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives. Frontiers in Immunology, 12, 752229. Available from: [Link]
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ResearchGate. The tryptophan catabolic pathway in cancer. Available from: [Link]
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Li, Y., et al. (2015). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 20(1), 1-11. Available from: [Link]
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Galluzzi, L., et al. (2020). Trial watch: IDO inhibitors in cancer therapy. Oncoimmunology, 9(1), 1777625. Available from: [Link]
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Li, F., et al. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology, 12, 777138. Available from: [Link]
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Charles River Laboratories. Cancer Models. Available from: [Link]
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Renata, H., et al. (2013). Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase. Nature Chemical Biology, 9(8), 481-483. Available from: [Link]
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Fujiwara, Y., et al. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Seminars in Cancer Biology, 85, 29-41. Available from: [Link]
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de Groot, M. H., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology, 11, 613861. Available from: [Link]
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Vena, F., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 987333. Available from: [Link]
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Wang, Y., et al. (2018). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. ACS Medicinal Chemistry Letters, 9(10), 1039-1044. Available from: [Link]
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Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1957, 205-220. Available from: [Link]
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Fox Chase Cancer Center. (2020). Trial watch: IDO inhibitors in cancer therapy. Available from: [Link]
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Li, X., et al. (2021). Inhibition of Indoleamine 2,3-Dioxygenase Enhances the Therapeutic Efficacy of Immunogenic Chemotherapeutics in Breast Cancer. Frontiers in Oncology, 11, 703343. Available from: [Link]
-
Pallotta, M., et al. (2018). Towards the identification of the mechanism of action of antitumor 1-methyl-D-tryptophan. Annals of Oncology, 29(suppl_8), viii32-viii33. Available from: [Link]
-
ACS Publications. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 480-483. Available from: [Link]
-
National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
-
Crown Bioscience. In Vivo Model Systems. Available from: [Link]
-
OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. Available from: [Link]
-
Labcorp Oncology. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Available from: [Link]
-
ResearchGate. Clinical Trials of Other IDO1/TDO Inhibitors in Oncological Indications. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
National Institutes of Health. (2013). Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model. Journal of Pharmacy and Pharmacology, 65(11), 1596-1604. Available from: [Link]
-
MDPI. (2019). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 24(12), 2296. Available from: [Link]
-
protocols.io. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Available from: [Link]
-
MDPI. (2022). Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells. International Journal of Molecular Sciences, 23(19), 11849. Available from: [Link]
-
Al-Khami, A. A., et al. (2018). 1-Methyl-D-tryptophan Reduces Tumor CD133+ cells, Wnt/β-catenin and NF-κβp65 while Enhances Lymphocytes NF-κβ2, STAT3, and STAT4 Pathways in Murine Pancreatic Adenocarcinoma. Scientific Reports, 8(1), 9869. Available from: [Link]
Sources
- 1. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 87P - Towards the identification of the mechanism of action of antitumor 1-methyl-D-tryptophan [research.unipg.it]
- 11. 1-Methyl-D-tryptophan Reduces Tumor CD133+ cells, Wnt/β-catenin and NF-κβp65 while Enhances Lymphocytes NF-κβ2, STAT3, and STAT4 Pathways in Murine Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Indoleamine 2,3-Dioxygenase Enhances the Therapeutic Efficacy of Immunogenic Chemotherapeutics in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytome... [protocols.io]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 22. criver.com [criver.com]
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- 24. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions with Boc-4-methyl-DL-tryptophan
Welcome to the technical support center for optimizing coupling reactions involving Boc-4-methyl-DL-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically modified amino acid. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your peptide synthesis success.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block for introducing conformational constraints and modulating the electronic properties of peptides. However, its successful incorporation into a peptide sequence requires careful consideration of several factors. The presence of the tert-butyloxycarbonyl (Boc) protecting group, the methyl group on the indole ring, and the racemic nature of the amino acid each contribute to potential synthetic hurdles.
The primary challenges include:
-
Steric Hindrance: The 4-methyl group, in proximity to the indole nitrogen and the peptide backbone, increases the steric bulk around the reaction center. This can significantly slow down coupling kinetics and lead to incomplete reactions.
-
Altered Indole Reactivity: The methyl group is electron-donating, which increases the electron density of the indole ring.[1] This heightened nucleophilicity can make the indole more susceptible to side reactions, such as alkylation, during acidic conditions like the final cleavage step.
-
Racemization Management: As a DL-mixture, controlling the stereochemistry during coupling is paramount to avoid the formation of complex diastereomeric mixtures that can be challenging to separate and characterize. The choice of coupling reagents and conditions can influence the degree of epimerization.[2]
-
Solubility Issues: Like many protected amino acids, this compound can exhibit poor solubility in common peptide synthesis solvents, potentially leading to aggregation and reduced coupling efficiency.[3]
This guide will provide systematic approaches to address these challenges, ensuring higher yields and purity of your target peptide.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is showing low yield. What are the likely causes and immediate troubleshooting steps?
A1: Low coupling yield is the most common issue and typically stems from steric hindrance. The 4-methyl group impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
-
Immediate Action: Perform a "double coupling." After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound. This is a highly effective method to drive the reaction to completion.
Q2: Which coupling reagents are most effective for this compound?
A2: Standard carbodiimide reagents like DCC or DIC may not be potent enough.[4] For sterically demanding couplings, it is crucial to use a more powerful activating reagent.
-
Recommended Reagents:
-
Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly recommended due to their ability to form highly reactive OAt or OBt esters.[4] HATU is often considered the gold standard for difficult couplings.
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, known for their high reactivity and efficiency in minimizing racemization when used with an appropriate base.
-
| Coupling Reagent Class | Examples | Key Advantage for Hindered Couplings |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Form highly reactive activated esters, driving difficult reactions to completion. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity and can be used in excess to push slow reactions forward. |
Q3: How can I minimize the risk of side reactions on the 4-methyl-indole ring?
A3: The electron-rich 4-methyl-indole ring is susceptible to alkylation, particularly from carbocations generated during the final TFA cleavage of other protecting groups (e.g., from Arg(Pbf)).
-
Protective Strategy: While this compound already has its alpha-amino group protected, for sequences containing other sensitive residues, consider using a tryptophan derivative with indole protection, such as Fmoc-Trp(Boc)-OH, in Fmoc-based synthesis.[5] For Boc-based synthesis, the primary concern is during the final cleavage.
-
Cleavage Cocktail Optimization: Use a cleavage cocktail with effective scavengers. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides particularly prone to indole alkylation, adding 1-2% ethanedithiol (EDT) can be beneficial.[6]
Q4: What is the best solvent to use for coupling this compound?
A4: Proper solvation of the growing peptide chain on the resin is critical to prevent aggregation and ensure accessibility of the reactive sites.[7]
-
Solvent Recommendation: N-methylpyrrolidone (NMP) is often superior to N,N-dimethylformamide (DMF) for its enhanced solvating properties, especially for hydrophobic and aggregation-prone sequences.[3] For particularly challenging couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.
Q5: Since I am using a DL-racemic mixture, how can I manage the stereochemistry and subsequent purification?
A5: The use of a racemic amino acid will result in the formation of diastereomeric peptides. The primary goal during synthesis is to prevent further epimerization at the alpha-carbon of both the D- and L-isomers.
-
Minimizing Epimerization:
-
Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, as they are less likely to abstract the alpha-proton.[2]
-
Avoid elevated temperatures for extended periods. If heating is necessary to drive the coupling, use it judiciously and for the shortest time possible.
-
The choice of coupling reagent and additive is crucial. Combinations like DIC/OxymaPure have been shown to be effective in suppressing racemization.[8]
-
-
Purification Strategy: Be prepared for the separation of diastereomers. Reverse-phase HPLC (RP-HPLC) is the standard method. You will likely observe two closely eluting peaks representing the two diastereomeric peptides. A shallow gradient and a high-resolution column will be necessary for effective separation.
Troubleshooting Guide: A Systematic Approach
Use the following workflow to diagnose and resolve issues encountered during the coupling of this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with this compound, especially in difficult sequences.
-
Resin Preparation: Following the standard deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading). Dissolve the amino acid, HATU (2.9 equivalents), and DIPEA (6 equivalents) in NMP. Allow the pre-activation to proceed for 2-5 minutes.
-
First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with NMP (3 x 1 min) to remove excess reagents.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated this compound.
-
Monitoring and Final Wash: After the second coupling, perform a Kaiser test to confirm the absence of free primary amines. If the test is negative, wash the resin thoroughly with NMP (3 x 1 min) and then with DCM (3 x 1 min) to prepare for the next cycle.
Protocol 2: Monitoring Coupling Completion by HPLC
For critical applications where quantitative assessment of coupling completion is necessary, a small sample of the resin can be cleaved and analyzed by HPLC.
-
Sample Collection: After the coupling reaction (and before the next deprotection step), remove a small sample of the resin (approx. 5-10 mg).
-
Washing: Wash the resin sample thoroughly with DMF and DCM, then dry it under vacuum.
-
Micro-cleavage: Treat the dried resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours.
-
Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and dissolve the pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water).
-
HPLC Analysis: Analyze the sample by RP-HPLC. The presence of a significant peak corresponding to the uncoupled peptide (deletion sequence) indicates incomplete coupling. The absence of this peak suggests the coupling was successful.
References
- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
-
Indian Academy of Sciences. (n.d.). Inductive effect of methyl group in a series of methylated indoles. Retrieved from [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science, 5(10), 457-461.
- Benchchem. (n.d.). Impact of base selection on Boc-trp-ome reaction outcomes.
-
Wiley Online Library. (n.d.). Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of Protected Tryptophan in Therapeutic Peptide Synthesis.
- ResearchGate. (n.d.). ChemInform Abstract: Excited-State Properties of the Indole Chromophore. Electronic Transition Moment Directions from Linear Dichroism Measurements: Effect of Methyl and Methoxy Substituents.
-
Nature. (2023). Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan. Retrieved from [Link]
- ResearchGate. (n.d.). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-61.
-
Royal Society of Chemistry. (2022). Peptide cyclization via late-stage functionalization of tryptophan by sulfonium. Retrieved from [Link]
-
SlideShare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
Thieme. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]
- Sci-Hub. (n.d.). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC.
-
National Institutes of Health. (2021). Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Retrieved from [Link]
- Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Nature. (2023). Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan. Retrieved from [Link]
- ResearchGate. (n.d.). Energetic and electronic study of indole derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-6-methyl-L-tryptophan in Solid-Phase Peptide Synthesis.
- Benchchem. (n.d.). A Comparative Analysis of Tryptophan Protecting Groups in Peptide Synthesis.
-
National Institutes of Health. (2024). Selective Late-Stage Functionalization of Tryptophan-Containing Peptides To Facilitate Bioorthogonal Tetrazine Ligation. Retrieved from [Link]
-
ACS Publications. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why is the methyl group electron-donating via the inductive effect?. Retrieved from [Link]
-
PubMed. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Retrieved from [Link]
-
CSBio. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Figshare. (n.d.). Collection - Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - The Journal of Organic Chemistry. Retrieved from [Link]
- Luxembourg Bio Technologies. (n.d.). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- ResearchGate. (n.d.). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. en.highfine.com [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Sci-Hub. A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC / Tetrahedron Letters, 2009 [sci-hub.st]
- 6. peptide.com [peptide.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Preventing side reactions during the synthesis of peptides with Boc-4-methyl-DL-tryptophan
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of peptides containing Boc-4-methyl-DL-tryptophan. The unique properties of this modified amino acid can introduce specific challenges, and this resource is designed to help you navigate and overcome them, ensuring the successful synthesis of your target peptide.
I. Understanding the Core Challenges: FAQs
This section addresses the most common issues encountered when using this compound in solid-phase peptide synthesis (SPPS).
Q1: What are the primary side reactions associated with 4-methyl-DL-tryptophan in peptide synthesis?
The indole side chain of tryptophan, and its derivatives like 4-methyl-tryptophan, is highly susceptible to several side reactions during SPPS. The primary concerns are:
-
Alkylation: The electron-rich indole ring is a prime target for electrophilic attack by carbocations. These carbocations are generated during the acid-catalyzed cleavage of tert-butyl-based side-chain protecting groups (e.g., from Asp, Glu, Ser, Thr, Tyr) or from the resin linker itself, particularly with Wang and Rink Amide resins.[1][2] Alkylation can lead to the addition of a tert-butyl group or a fragment from the linker to the indole ring.[1][3]
-
Oxidation: The indole nucleus is prone to oxidation, which can occur at various stages of synthesis and cleavage, leading to the formation of kynurenine-type structures or other oxidized species.[4] This is often exacerbated by prolonged exposure to acidic conditions and atmospheric oxygen.[5]
-
Acid-Catalyzed Degradation: Strong acidic conditions, especially during the final cleavage step with trifluoroacetic acid (TFA), can lead to the degradation of the tryptophan side chain.[6][7]
Q2: Why is the choice of cleavage cocktail so critical for peptides containing 4-methyl-tryptophan?
The cleavage cocktail serves a dual purpose: to cleave the peptide from the solid support and to remove the side-chain protecting groups.[8] During this process, a high concentration of reactive carbocations is generated.[9] For sensitive residues like 4-methyl-tryptophan, the cleavage cocktail must contain "scavengers" that can effectively trap these carbocations before they react with the indole ring.[9] An inadequate or poorly chosen scavenger system will inevitably lead to a higher percentage of alkylated and other modified peptide byproducts.
Q3: Can the Boc protecting group on the indole nitrogen of tryptophan prevent all side reactions?
Utilizing a Boc protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH) is a highly effective strategy to prevent many side reactions, particularly alkylation at the indole nitrogen. However, it does not offer complete protection against all possible modifications. The indole ring can still be susceptible to oxidation, and harsh cleavage conditions can still lead to degradation products. Furthermore, the Boc group itself is removed during the final TFA cleavage, and if scavengers are not present in sufficient quantities, side reactions can still occur on the newly deprotected indole ring.
II. Troubleshooting Guide: From Synthesis to Cleavage
This section provides a structured approach to diagnosing and resolving common problems.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis of the Crude Peptide
Symptom: Your analytical data shows multiple peaks, with some corresponding to mass additions of +56 Da (tert-butyl group) or other unexpected masses.
Primary Cause: Alkylation of the 4-methyl-tryptophan residue.
Troubleshooting Workflow:
Troubleshooting Decision Tree
Detailed Solutions:
-
Optimize Scavenger Cocktail: The choice and concentration of scavengers are paramount. For peptides containing sensitive residues like tryptophan, a standard TFA/water cocktail is often insufficient.[10]
-
Recommended Cocktails: A more robust mixture, such as "Reagent K" (TFA/water/phenol/thioanisole/EDT), is highly recommended.[11] Triisopropylsilane (TIS) is a very effective scavenger for carbocations.
-
Rationale: Each scavenger has a specific role. TIS is a potent reducing agent that effectively quenches carbocations.[12] Thioanisole and ethanedithiol (EDT) also act as carbocation scavengers.[11] Water can help to hydrolyze some of the reactive intermediates.[8] Phenol can also act as a scavenger.[8]
-
-
Reduce Cleavage Time: Prolonged exposure to strong acid can increase the likelihood of side reactions. Most cleavage reactions are complete within 1-2 hours at room temperature.[11] If your protocol calls for longer cleavage times, consider if this is truly necessary for the complete removal of other protecting groups (e.g., Pbf from Arginine).
-
Consider Resin Choice: Wang and Rink Amide resins can release reactive species during cleavage that can alkylate tryptophan.[1][2] If you are consistently observing resin-derived adducts, consider synthesizing your peptide on a more acid-stable resin, such as a 2-chlorotrityl chloride (2-Cl-Trt) resin, especially for preparing protected peptide fragments.
Issue 2: Low Yield of the Desired Peptide
Symptom: After purification, the final yield of your target peptide is significantly lower than expected.
Primary Causes:
-
Oxidative degradation of the 4-methyl-tryptophan residue.
-
Incomplete cleavage from the resin.
-
Aggregation during synthesis.
Troubleshooting Workflow:
Troubleshooting Decision Tree for Low Yield
Detailed Solutions:
-
Incorporate Antioxidants/Reducing Agents: To minimize oxidation, include scavengers that also have reducing properties.
-
Modify Cleavage Protocol: If cleavage is incomplete, you can try a second cleavage of the resin. After filtering the first cleavage solution, wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[10]
-
Optimize Synthesis Conditions to Prevent Aggregation: Peptide aggregation on the resin can hinder subsequent coupling and deprotection steps, leading to lower overall yield.[2]
-
Strategies: Consider using a lower substitution resin, switching to a more polar solvent like N-methylpyrrolidone (NMP), performing couplings at a higher temperature, or incorporating pseudoprolines or other backbone modifications to disrupt secondary structure formation.[2]
-
III. Experimental Protocols & Data
Protocol 1: Optimized Cleavage of a Peptide Containing this compound
This protocol is designed to minimize both alkylation and oxidation.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent K: trifluoroacetic acid (82.5%), phenol (5%), water (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%)[11]
-
Cold methyl t-butyl ether (MTBE) or diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add Reagent K to the resin (approximately 10 mL per gram of resin).[11]
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours. For peptides with multiple arginine residues, the time may need to be extended.[11]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the combined filtrates under a gentle stream of nitrogen until a syrup is formed.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold MTBE (at least 10 times the volume of the concentrate) to precipitate the peptide.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold MTBE two more times.
-
Dry the crude peptide pellet under vacuum.
Table 1: Common Cleavage Cocktails and Their Applications
| Cleavage Cocktail | Composition (v/v) | Primary Application & Comments |
| Reagent K [11] | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Recommended for Trp-containing peptides. Suitable for most sensitive residues, including Cys, Met, and Tyr. |
| Reagent B [8][12] | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | Good general-purpose cocktail, particularly for trityl-based protecting groups. TIS is an excellent carbocation scavenger. |
| TFA/TIS/Water | TFA (95%), TIS (2.5%), Water (2.5%) | A simpler, effective cocktail for many peptides, but may be less robust for sequences with multiple sensitive residues. |
| TFA/Water [10] | TFA (95%), Water (5%) | Not recommended for Trp-containing peptides due to the high risk of alkylation. |
IV. References
-
A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. (1993). Journal of the Chemical Society, Chemical Communications. [Link]
-
Cleavage Cocktail Selection. (n.d.). CDN. Retrieved January 19, 2026, from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 19, 2026, from [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research, 48(3), 292-298.
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]
-
Overview of Custom Peptide Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. (n.d.). Retrieved January 19, 2026, from [Link]
-
A side-reaction in the SPPS of Trp-containing peptides. (1999). Journal of Peptide Science, 5(10), 457-461.
-
Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. (1992). Peptide Research, 5(4), 241-244.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved January 19, 2026, from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Side reactions in the SPPS of Cys-containing peptides. (2013). Amino Acids, 44(3), 857-864.
-
Peptide Hand Synthesis Part 8: Cleaving. (2022, July 12). YouTube. Retrieved January 19, 2026, from [Link]
-
A Side-Reaction in the SPPS of Trp-containing Peptides. (1999). Journal of Peptide Science, 5(10), 457-461.
-
Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? (2018). Molecules, 23(11), 2886.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(37), 22005-22013.
-
Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. (2019). Water, 11(11), 2351.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 19, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(37), 22005-22013.
-
Kinetics of L-Tryptophan Oxidation in Acidic Medium using TMGCC. (2025). International Journal of Research and Innovation in Applied Science.
-
Beta-3-Oxindolylalanine: The main intermediate in tryptophan degradation occurring in acid hydrolysis of protein. (1976). Biochimica et Biophysica Acta (BBA) - Protein Structure, 420(2), 258-264.
-
L-tryptophan degradation X (mammalian, via tryptamine). (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. (2011). Applied and Environmental Microbiology, 77(18), 6538-6545.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsisinternational.org [rsisinternational.org]
- 7. Beta-3-Oxindolylalanine: The main intermediate in tryptophan degradation occurring in acid hydrolysis of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Purification Strategies for Peptides Containing Boc-4-methyl-DL-tryptophan
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating the unnatural amino acid Boc-4-methyl-DL-tryptophan. The unique physicochemical properties of this modified amino acid introduce specific challenges during purification, primarily managed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This document is designed to provide you with the expertise and actionable protocols to overcome these hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the behavior of peptides containing this compound during purification and analysis.
Q1: How does the this compound residue affect my peptide's behavior in RP-HPLC?
The incorporation of this compound significantly increases the hydrophobicity of a peptide due to the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group and the methyl group on the indole ring. This increased hydrophobicity leads to stronger interaction with the C18 stationary phase of the RP-HPLC column, resulting in longer retention times compared to its unprotected or non-methylated counterparts. This property can be advantageous for separating the target peptide from more polar, synthesis-related impurities such as deletion sequences.
Q2: What are the primary challenges I should anticipate when purifying peptides with this modification?
The main challenges stem from the increased hydrophobicity imparted by the this compound residue:
-
Poor Aqueous Solubility: Peptides rich in hydrophobic residues often have limited solubility in the highly aqueous mobile phases used at the beginning of an RP-HPLC gradient.[1][2] This can lead to precipitation on the column, causing peak broadening, tailing, and reduced recovery.
-
Aggregation: The hydrophobic nature of these peptides can promote intermolecular aggregation, which complicates purification and can diminish yield.[3]
-
Strong Retention: The high hydrophobicity necessitates the use of higher concentrations of organic solvent (e.g., acetonitrile) for elution, which can sometimes co-elute with closely related impurities.
Q3: Is there a risk of the Boc group being cleaved during standard RP-HPLC purification?
Yes, the Boc group is known to be acid-labile. Standard RP-HPLC conditions for peptides often utilize 0.1% trifluoroacetic acid (TFA) in the mobile phase. Prolonged exposure to these acidic conditions, especially if fractions are left at room temperature, can lead to partial or complete cleavage of the Boc group. It is crucial to process the collected fractions promptly, for instance, by immediate neutralization or lyophilization, to minimize this side reaction.
Q4: What are the most common impurities I might encounter during purification?
Common impurities in the synthesis of peptides, including those with this compound, include:
-
Deletion Sequences: Peptides missing one or more amino acids from the target sequence.[4]
-
Truncated Sequences: Incomplete peptide chains resulting from failed coupling steps.[4]
-
Byproducts from Coupling Reagents: For example, if carbodiimides like DCC or DIC are used, the corresponding urea byproducts can be significant impurities.
-
Oxidation of Tryptophan: The indole side chain of tryptophan is susceptible to oxidation, which can occur during synthesis or purification, leading to impurities such as N-formylkynurenine or various hydroxylated species.[5]
-
Racemization: A loss of stereochemical integrity at the alpha-carbon of the amino acids can occur, particularly with non-optimized coupling conditions.
-
Boc-deprotected Peptide: The peptide without the Boc group, resulting from premature cleavage during synthesis or purification.
Q5: How can I confirm the identity and purity of my final peptide product?
A combination of analytical techniques is essential for comprehensive characterization:
-
Analytical RP-HPLC: Used to determine the purity of the lyophilized peptide, typically by UV detection at 210-220 nm.[6]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are critical for confirming the molecular weight of the peptide.[7] Fragmentation analysis (MS/MS) can provide sequence confirmation and identify sites of modification.
-
Amino Acid Analysis (AAA): This technique verifies the amino acid composition of the peptide and can be used to determine the net peptide content.[8]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of peptides containing this compound.
Problem 1: Poor Peptide Solubility and Column Precipitation
Symptoms:
-
Broad, tailing peaks in the chromatogram.
-
Low recovery of the target peptide.
-
Visible precipitate in the sample solution or at the head of the column.
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Inadequate Sample Solvent | Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or isopropanol before diluting with the initial mobile phase.[2][9] Perform solubility trials with a small amount of peptide first.[1] |
| Precipitation on the Column | Increase the initial percentage of organic solvent in your gradient. However, be cautious as this may reduce the binding of your peptide to the column and affect separation. |
| Peptide Aggregation | Use structure-disrupting agents or "magic mixtures" containing nonionic detergents or chaotropic salts to disrupt hydrogen bonding and reduce aggregation.[3] Consider increasing the column temperature to improve solubility and peak shape. |
Problem 2: Co-elution of Impurities
Symptoms:
-
The main peak in the chromatogram is not symmetrical.
-
Mass spectrometry analysis of the collected fraction shows the presence of multiple species.
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Insufficient Resolution | Optimize the HPLC gradient by making it shallower (e.g., a slower increase in the percentage of organic solvent over time) to improve the separation of closely eluting species.[10] |
| Similar Hydrophobicity of Impurities | Employ an orthogonal purification strategy.[11] If the primary purification is by RP-HPLC, a secondary method like ion-exchange chromatography (IEX) can be used to separate impurities with different charge properties.[12] |
| Complex Impurity Profile | Consider using a different stationary phase for the RP-HPLC, such as a phenyl or C8 column, which may offer different selectivity compared to a C18 column.[1] |
Problem 3: Unwanted Side Reactions During Purification
Symptoms:
-
Appearance of new peaks in the chromatogram over time.
-
Mass spectrometry reveals the presence of the Boc-deprotected peptide or oxidized forms of tryptophan.
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Acid-Catalyzed Boc Cleavage | Minimize the exposure of the peptide to acidic conditions. Neutralize collected fractions immediately with a suitable buffer or proceed directly to lyophilization. |
| Oxidation of Tryptophan | Use degassed solvents and buffers to minimize dissolved oxygen.[9] Consider adding antioxidants like DTT to the mobile phase, but be aware of potential interference with detection methods.[9] |
| TFA Adducts | If TFA salts are undesirable for the final application, consider performing a salt exchange step after purification. |
III. Experimental Protocols
Protocol 1: General RP-HPLC Purification of a this compound Containing Peptide
This protocol provides a starting point for the purification of your peptide. Optimization will likely be required based on the specific properties of your sequence.
1. Sample Preparation: a. Dissolve the crude peptide in a minimal volume of DMSO or DMF. b. Dilute the solution with Mobile Phase A to a concentration suitable for injection. Aim for a final organic solvent concentration that is compatible with the initial HPLC conditions to avoid peak distortion.
2. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-65% B over 60 minutes). Adjust based on the retention time of your peptide. |
| Flow Rate | Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column) |
| Detection | UV at 214 nm and 280 nm (the indole ring of tryptophan absorbs at 280 nm) |
3. Post-Purification Processing: a. Analyze collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity. b. Pool the pure fractions. c. Immediately freeze and lyophilize the pooled fractions to remove the solvent and TFA.
Workflow for Troubleshooting Peptide Purification
Caption: A flowchart for troubleshooting common issues in peptide purification.
IV. References
-
BenchChem. A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH. Available from:
-
BenchChem. Purification challenges for peptides containing Boc-trp-phe-ome. Available from:
-
Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Available from:
-
BenchChem. Technical Support Center: HPLC Purification of Peptides Containing BOC-L-Alanine Benzyl Ester. Available from:
-
BenchChem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Available from:
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. Available from:
-
Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. Available from:
-
ChemPep. Boc Solid Phase Peptide Synthesis. Available from:
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from:
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Available from:
-
Gyros Protein Technologies. Higher purities with orthogonal peptide purification using PurePep EasyClean. Available from:
-
PubMed. Side reactions in solid-phase peptide synthesis and their applications. Available from:
-
Xtalks. A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Available from:
-
Thermo Fisher Scientific. Peptide solubility guidelines. Available from:
-
BenchChem. Application Note: Mass Spectrometry Analysis of Boc-Trp-Phe-OMe Derivatives. Available from:
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from:
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available from:
-
PubMed. Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. Available from:
-
BioPharmaSpec. Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Available from:
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from:
-
Bachem. Peptide solubility. Available from:
-
Quora. What are the common challenges faced in peptide purification using chromatography? Available from:
-
Biosynth. Analytical methods and Quality Control for peptide products. Available from:
-
Bachem. Quality Control of Amino Acids & Peptides: A Guide. Available from:
-
PubMed. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Available from:
Sources
- 1. nestgrp.com [nestgrp.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. peptide.com [peptide.com]
- 4. Boc Protected Compounds [pt.bzchemicals.com]
- 5. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. biosynth.com [biosynth.com]
- 9. bachem.com [bachem.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 12. xtalks.com [xtalks.com]
Technical Support Center: Synthesis of 4-Substituted Tryptophan Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-substituted tryptophan derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the tryptophan scaffold. The unique electronic properties of the indole ring, particularly the challenge of selectively functionalizing the C4-position of the benzene core, present a significant synthetic hurdle.[1][2]
This document provides practical, field-proven insights in a question-and-answer format to address common challenges, troubleshoot experimental setbacks, and answer frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your synthetic workflow. Each entry details the issue, explains the underlying chemical principles, and provides actionable solutions.
Question: My C4-functionalization reaction is suffering from poor regioselectivity. I'm getting a mixture of products functionalized at C2, C3, or C7. How can I improve selectivity for the C4 position?
Answer:
This is the most common challenge in this field. The inherent electronic nature of the indole nucleus favors electrophilic attack or metallation at the C3 position of the pyrrole ring, followed by C2 and the benzenoid positions.[3] Achieving C4 selectivity requires overriding this natural reactivity.
Causality: The higher nucleophilicity of the C3 and C2 positions makes them kinetically favored sites for many reactions. Functionalization of the benzene ring (C4-C7) is considerably more challenging and often requires specific strategies to direct the reaction to the desired position.[3]
Troubleshooting & Optimization Strategies:
-
Choice of Indole Nitrogen (N¹-in) Protecting Group: The size and electronic nature of the group on the indole nitrogen are critical. Bulky protecting groups can sterically block the more accessible C2 and C7 positions, thereby increasing the relative accessibility of the C4 and C5 positions.
-
Insight: Studies have shown that a bulky triisopropylsilyl (TIPS) group on the indole nitrogen enhances site selectivity at the C4 position more effectively than smaller groups like Boc or Piv (pivaloyl) in certain Pd-catalyzed C-H activation reactions.[4]
-
-
Implementation of a Directing Group (DG): This is a powerful strategy in modern C-H functionalization. A directing group, typically installed on the α-amino group of the tryptophan backbone, coordinates to the metal catalyst and delivers it to a specific C-H bond in close proximity.
-
Insight: For C4-functionalization, directing groups that provide the correct geometry and distance are essential. While many directing groups favor C2 functionalization, specific auxiliaries have been developed to target the benzenoid ring.[1] For instance, a triflyl (Tf) protecting group on the α-amino group was found to be an effective directing group for Pd-catalyzed C4-olefination.[4]
-
-
Catalyst and Ligand Optimization: The choice of transition metal and its associated ligands can dramatically influence regioselectivity.
-
Insight: Palladium catalysis is frequently used for C4-functionalization.[4][5] However, other metals like rhodium have also been employed, often directed by groups on the aniline precursor in de novo syntheses of the indole ring.[6] Systematically screening different catalysts (e.g., Pd(OAc)₂, PdCl₂) and ligands can help identify the optimal system for your specific substrate.
-
Below is a decision-making workflow for troubleshooting poor C4 regioselectivity.
Caption: Troubleshooting workflow for poor C4 regioselectivity.
Question: I am attempting a final deprotection using trifluoroacetic acid (TFA), but I'm seeing significant degradation of my tryptophan derivative and the formation of multiple side products. What is happening and how can I prevent it?
Answer:
The indole ring of tryptophan is highly nucleophilic and susceptible to electrophilic attack, particularly under strong acidic conditions used for deprotection (e.g., cleaving a Boc group).
Causality: During acid-catalyzed cleavage of protecting groups like tert-butyloxycarbonyl (Boc), reactive carbocations (e.g., tert-butyl cation) are generated. These electrophiles can readily alkylate the electron-rich indole nucleus at various positions, leading to a complex mixture of side products. The indole ring can also be prone to oxidation.[7]
Troubleshooting & Optimization Strategies:
-
Use of Scavengers: This is the most critical preventative measure. Scavengers are "carbocation traps" that are more nucleophilic or act as reducing agents to quench the harmful electrophiles and prevent them from reacting with your product.
-
Standard Practice: A common and effective "TFA cocktail" includes TFA, a silane reducing agent, and a thiol.
-
Recommended Cocktail: A mixture of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water is a robust starting point. TIS effectively reduces carbocations and prevents alkylation. Water helps to solvate the peptide and can suppress some side reactions. For particularly sensitive sequences, adding 1-2% ethanedithiol (EDT) can further help prevent side reactions.
-
Experimental Protocol 1: Standard TFA Cleavage with Scavengers
-
Place the resin-bound peptide or the protected tryptophan derivative in a suitable reaction vessel.
-
Prepare the cleavage cocktail. For every 100 mg of resin, prepare 2 mL of the following mixture:
-
Trifluoroacetic Acid (TFA): 1.90 mL (95%)
-
Triisopropylsilane (TIS): 0.05 mL (2.5%)
-
Deionized Water: 0.05 mL (2.5%)
-
-
Add the cleavage cocktail to the resin/compound and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitate the crude product by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Dry the crude product under vacuum before purification by HPLC.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies to access 4-substituted tryptophan derivatives?
There are three main modern approaches, each with distinct advantages and challenges:
-
De Novo Synthesis (Indole Ring Construction): This involves building the substituted indole ring from a pre-functionalized precursor, such as a substituted aniline.[6]
-
Pros: Excellent control over the position of the substituent.
-
Cons: Can be lengthy and may not be suitable for late-stage functionalization.
-
-
Transition Metal-Catalyzed C-H Functionalization: This is a powerful and increasingly popular strategy that involves the direct conversion of a C-H bond at the C4 position into a C-C or C-X bond.[1][2] This approach often relies on a directing group to achieve regioselectivity.[3][4]
-
Enzymatic Synthesis (Biocatalysis): This approach uses enzymes, such as engineered tryptophan synthase (TrpB), to catalyze the condensation of a substituted indole with serine to form the desired tryptophan derivative.[9][10]
Caption: Major strategies for synthesizing 4-substituted tryptophans.
Q2: How do I select the best protecting group for the indole nitrogen (N¹-in) for my synthesis?
The choice of the N¹-in protecting group is critical and depends on the subsequent reaction conditions you plan to employ. An ideal group must be stable during synthesis but readily removable at the end without damaging the molecule.
Data Presentation: Comparison of Common Indole Nitrogen Protecting Groups
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Advantages & Considerations |
| tert-Butyloxycarbonyl | Boc | Stable to base (e.g., piperidine for Fmoc removal). | Strong acid (e.g., TFA, HCl).[12] | Excellent at preventing indole alkylation during acidolysis. Widely used in Fmoc-based peptide synthesis.[12] |
| Formyl | For | Stable to moderate acid. | Base (e.g., piperidine, hydrazine) or strong acid (HF) with scavengers. | Very stable, but removal can be harsh or require specific nucleophilic conditions. |
| Allyloxycarbonyl | Aloc | Stable to standard Fmoc/tBu conditions. | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger. | Orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups, offering great flexibility in complex syntheses.[13] |
| 2,4-dimethylpent-3-yloxycarbonyl | Doc | Stable to TFA and nucleophiles (e.g., piperidine). | Strong acid (e.g., HF). | Designed for Boc-based peptide synthesis where TFA stability is required. Suppresses alkylation side reactions.[14] |
Q3: Can you provide a general protocol for a transition metal-catalyzed C4-functionalization reaction?
Certainly. The following is a representative protocol for a Palladium-catalyzed direct olefination at the C4 position of a protected tryptophan derivative, based on published methods.[4] This should be seen as a starting point for optimization with your specific substrate.
Experimental Protocol 2: Pd-Catalyzed C4-Olefination of a Tryptophan Derivative
Materials:
-
Nα-Tf, N¹-in-TIPS protected Tryptophan methyl ester (Substrate)
-
Olefin (e.g., methyl acrylate, 5.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 10-20 mol%)
-
Silver Acetate (AgOAc, 2.5 equiv)
-
Anhydrous Toluene (Solvent)
-
Inert atmosphere supplies (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the protected tryptophan substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and AgOAc (2.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the substrate.
-
Add the olefin (5.0 equiv) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. Reactions may take 16-72 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium black and silver salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to isolate the 4-olefinated tryptophan derivative.
References
-
D. H. Wang, et al. (2013). Direct Olefination at the C-4 Position of Tryptophan via C–H Activation: Application to Biomimetic Synthesis of Clavicipitic Acid. Organic Letters. [Link]
-
A. Stathopoulos, et al. (2007). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
J. A. Leitch, et al. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science. [Link]
-
Y. He, et al. (2018). Transition-metal-catalyzed C-H functionalization for late-stage modification of peptides and proteins. Chinese Chemical Letters. [Link]
-
A. D. B. Smith, et al. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. ACS Chemical Biology. [Link]
-
J. T. B. H. Jastrzebski, et al. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society. [Link]
-
L. Z. Yan, et al. (1998). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Journal of Peptide Research. [Link]
-
B. W. Hett, et al. (1998). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications. [Link]
- G. K. Tot, et al. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
-
J. Z. Huang, et al. (2025). Synthesis of Non-canonical Tryptophan Variants via Rh-catalyzed C-H Functionalization of Anilines. Angewandte Chemie International Edition. [Link]
-
Y. Zhang, et al. (2020). Selective functionalization of Trp residues via copper-catalyzed Ullmann coupling. Organic & Biomolecular Chemistry. [Link]
-
J. A. Leitch, et al. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science. [Link]
-
T. G. G. A. Nigst, et al. (2023). Late-stage C-H Functionalization of Tryptophan-Containing Peptides with Thianthrenium Salts: Conjugation and Ligation. Angewandte Chemie International Edition. [Link]
-
R. K. Zhang, et al. (2017). Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase. Nature Chemical Biology. [Link]
-
E. M. Brustad, et al. (2018). Improved Synthesis of 4-Cyanotryptophan and Other Tryptophan Analogues in Aqueous Solvent Using Variants of TrpB from Thermotoga maritima. ACS Catalysis. [Link]
-
C. H. Chen, et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. [Link]
-
Y. Wei, et al. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Journal of Chemistry. [Link]
-
B. F. Shi, et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. [Link]
Sources
- 1. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Late-stage C-H Functionalization of Tryptophan-Containing Peptides with Thianthrenium Salts: Conjugation and Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Non-canonical Tryptophan Variants via Rh-catalyzed C-H Functionalization of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-catalyzed C-H functionalization for late-stage modification of peptides and proteins [html.rhhz.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Synthesis of 4-Cyanotryptophan and Other Tryptophan Analogues in Aqueous Solvent Using Variants of TrpB from Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 13. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Boc-4-methyl-DL-tryptophan
Welcome to the technical support center for the synthesis of Nα-(tert-Butoxycarbonyl)-4-methyl-DL-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing Boc-4-methyl-DL-tryptophan?
The synthesis involves the protection of the α-amino group of 4-methyl-DL-tryptophan using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction is a nucleophilic acylation where the deprotonated amino group of the tryptophan derivative attacks one of the carbonyl carbons of the Boc anhydride. This forms a stable tert-butyl carbamate, effectively "protecting" the amine from participating in subsequent reactions, such as peptide coupling.[1][][3] The byproducts are carbon dioxide and tert-butanol, which are easily removed.[4]
Q2: Why is pH control critical during the reaction?
Proper pH management is arguably the most critical factor for achieving a high yield. The α-amino group of the starting material must be in its nucleophilic, unprotonated state (-NH₂) to react with the Boc anhydride.
-
If the pH is too low (acidic): The amino group will be protonated (-NH₃⁺). This positively charged ammonium group is not nucleophilic and will not react with the Boc anhydride. A common procedure involves adjusting the pH to around 2.4 during workup to protonate the carboxylic acid for extraction, but the reaction itself must be basic.[5]
-
If the pH is too high (strongly basic): This can lead to two primary issues:
-
Hydrolysis of Boc Anhydride: Boc₂O is susceptible to hydrolysis under strongly basic conditions, consuming the reagent before it can react with the amino acid.
-
Racemization or other side reactions: While less common for simple Boc protection, extreme pH values can compromise the integrity of the starting material.
-
A moderately basic pH (typically 8.5-10) provides the optimal balance, ensuring the amino group is sufficiently deprotonated for reaction while minimizing reagent decomposition.[5]
Q3: What are the best solvent and base combinations for this synthesis?
The starting material, 4-methyl-DL-tryptophan, is a zwitterionic amino acid, making it soluble in water but poorly soluble in many organic solvents.[6] Conversely, Boc anhydride is nonpolar and soluble in organic solvents. Therefore, a biphasic or homogeneous aqueous-organic solvent system is required.
Commonly used systems include:
-
Dioxane/Water: A popular choice that provides good solubility for both reactants.[5]
-
Tetrahydrofuran (THF)/Water: Another effective mixture.
-
Methanol (MeOH): In some cases, reactions can be run in protic solvents like methanol, which can help activate the Boc anhydride via hydrogen bonding.[1]
The base is chosen to maintain the target pH. Common choices include:
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃): Inorganic bases used in aqueous systems. NaOH is stronger and requires careful monitoring of the pH.[1][5]
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): Organic bases often used in primarily organic solvent systems or as a pH modifier.[1]
General Synthesis & Workflow
Reaction Mechanism
The diagram below illustrates the nucleophilic attack of the deprotonated amino group on the Boc anhydride, leading to the formation of the protected amino acid.
Sources
- 1. en.highfine.com [en.highfine.com]
- 3. Understanding Boc Anhydride: A Key Player in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Boc Deprotection in the Presence of Sensitive Amino Acids
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of tert-butoxycarbonyl (Boc) deprotection, particularly when working with peptides containing sensitive amino acids. Here, we will delve into the common challenges and provide practical, field-tested solutions in a comprehensive question-and-answer format. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and purity of your synthetic peptides.
The Core Challenge: The Double-Edged Sword of Acidic Deprotection
The removal of the Boc protecting group is a fundamental step in solid-phase peptide synthesis (SPPS). This process typically employs a strong acid, most commonly trifluoroacetic acid (TFA), which efficiently cleaves the Boc group to reveal the free amine necessary for peptide chain elongation.[] However, this acid-catalyzed reaction generates a highly reactive electrophile: the tert-butyl cation (t-Bu⁺).[2]
This cation is the primary culprit behind a host of undesirable side reactions. It can readily attack any nucleophilic sites within your peptide, leading to modifications that can be difficult to remove and may compromise the biological activity of your final product.[2] Amino acids with nucleophilic side chains are especially vulnerable.
Frequently Asked Questions & Troubleshooting Guides
Q1: Which amino acids are most susceptible to side reactions during Boc deprotection, and what are the common modifications?
A1: Amino acid residues with electron-rich, nucleophilic side chains are the most prone to alkylation by the tert-butyl cation. The most sensitive residues include:
-
Tryptophan (Trp): The indole ring of tryptophan is highly susceptible to tert-butylation. This modification adds 56 Da to the mass of the peptide.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][4] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[3]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for alkylation, resulting in an S-tert-butyl modification.[5]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation by the tert-butyl cation.
It's also worth noting that while the guanidinium group of Arginine (Arg) is often protonated under acidic conditions, it can still be susceptible to alkylation. Furthermore, protecting groups used for arginine, such as Pmc, can themselves lead to side reactions with tryptophan during TFA deprotection.[6][7]
Q2: What are scavengers, and what is their mechanism of action in preventing these side reactions?
A2: Scavengers, also known as cation traps, are nucleophilic compounds added to the deprotection or cleavage cocktail.[5][8] Their primary function is to intercept and neutralize the reactive tert-butyl cations before they can react with sensitive amino acid residues in the peptide.[5] They achieve this by being either more reactive or present in a much higher concentration than the vulnerable sites on the peptide.
Q3: I'm synthesizing a peptide with multiple tryptophan and methionine residues. What scavenger cocktail do you recommend?
A3: For peptides containing a combination of sensitive residues like tryptophan and methionine, a multi-component scavenger cocktail is highly advisable. A widely used and effective mixture is Reagent K .[9][10]
Table 1: Composition of Common Cleavage Cocktails
| Reagent | Composition (v/v/v) | Key Applications & Notes |
| Standard TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | A good general-purpose, non-malodorous cocktail for peptides without highly sensitive residues. TIS is an excellent carbocation scavenger. |
| Reagent K | TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Highly effective for peptides with multiple sensitive residues including Cys, Met, Trp, and Tyr.[9][10] |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A versatile cocktail suitable for most peptides, including those with sensitive residues.[11] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/Dimethyl Sulfide/Ammonium Iodide (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent methionine oxidation.[3][10][11] The ammonium iodide can help reduce any methionine sulfoxide that has already formed.[3][11] |
-
Why Reagent K is a good choice:
-
Thioanisole: Helps prevent alkylation of Met and Cys.[12] It is also effective in suppressing side reactions from Arg(Pmc/Pbf) protecting groups.[6]
-
1,2-Ethanedithiol (EDT): An excellent scavenger for tert-butyl cations and is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[9] It also helps to keep cysteine residues in a reduced state.[13]
-
Phenol: Acts as a scavenger for carbocations.
-
Water: Helps to hydrolyze tert-butyl cations.[11]
-
Q4: My peptide contains cysteine, and I'm observing disulfide bond formation and other cysteine-related side products. How can I prevent this?
A4: Cysteine is particularly challenging due to the high nucleophilicity of its thiol side chain and its propensity for oxidation.[5][14]
-
Preventing S-tert-butylation: The primary strategy is to use effective scavengers to trap the t-Bu⁺ cations. A study on a Cys-containing peptide showed that adding an additional scavenger to the standard TFA/TIS/H₂O mixture significantly reduced the amount of S-tert-butylation.[5] Thiol-based scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are highly effective.[5][9]
-
Preventing Oxidation: Cysteine thiols can readily oxidize to form disulfide bonds (dimerization) or other oxidized species.[13] Including a reducing agent in your cleavage cocktail is crucial. EDT and DTT serve this purpose well by maintaining a reducing environment.[5][13]
Q5: I've heard that even with scavengers, methionine can still be problematic. Are there any new or optimized strategies?
A5: Yes, methionine presents a dual challenge: S-alkylation and oxidation.[3][4][15] While traditional cocktails like Reagent H are effective, recent research has focused on developing even more robust solutions.
A recent study developed two new cleavage solutions that were shown to eradicate oxidation and significantly reduce S-alkylation.[3][4][15] The key components of these novel cocktails are:
-
Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃): This combination was found to be key in minimizing and even eliminating the oxidation of methionine.[3]
-
Dimethyl Sulfide (Me₂S): Acts as a scavenger.
-
Anisole: A classic scavenger that helps prevent alkylation.[12]
-
Triisopropylsilane (TIS): Included when the peptide also contains Cys(Trt) to ensure the efficient removal of the trityl group.[3]
The optimal mixtures developed were:
-
For Cys-containing peptides: TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃.[3]
-
For other peptides: TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃.[3]
These formulations proved to be highly effective even when other sensitive residues like Cys and Trp were present.[3][4]
Experimental Protocols
Protocol 1: General Boc Deprotection/Cleavage using Reagent K
This protocol is suitable for peptides containing a combination of sensitive amino acids like Trp, Met, Cys, and Tyr.[9][10]
-
Preparation:
-
Prepare Reagent K fresh before use: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Weigh the peptide-resin into a suitable reaction vessel.
-
-
Cleavage Reaction:
-
Add the Reagent K cocktail to the peptide-resin (a common ratio is 10 mL of cocktail per 0.25 mmol of synthesis scale).[11]
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling. Monitor the reaction for completeness.
-
-
Peptide Precipitation:
-
Filter the reaction mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add cold methyl tert-butyl ether (MTBE) or diethyl ether (typically 10 times the volume of the TFA) to precipitate the crude peptide.
-
-
Isolation and Work-up:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with fresh cold ether to remove residual scavengers. Repeat this step 2-3 times.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the peptide in an appropriate aqueous solvent (e.g., water/acetonitrile mixture) for purification by HPLC.
-
References
-
CDN. Cleavage Cocktail Selection. [Link]
- BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.
-
ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
-
NIH. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
-
NIH. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. [Link]
-
Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
ResearchGate. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts | Request PDF. [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
RSC Publishing. Cysteine protecting groups: applications in peptide and protein science. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- BenchChem.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]
-
ResearchGate. (PDF) p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. [Link]
- BenchChem. Side reactions of Boc deprotection with scavengers.
-
ResearchGate. (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
PubMed. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. [Link]
- BenchChem. Boc-guanidine deprotection side reactions and how to avoid them.
-
Aapptec Peptides. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
PubMed. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. [Link]
-
Aapptec Peptides. Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
-
PubMed. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. [Link]
Sources
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. biotage.com [biotage.com]
- 14. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 15. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding racemization of Boc-4-methyl-DL-tryptophan during peptide synthesis
Topic: Strategies to Mitigate Racemization of Boc-4-methyl-L-tryptophan During Peptide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. This guide is designed to provide you, our fellow scientists, with in-depth, field-proven insights into a critical challenge in peptide synthesis: preventing the racemization of Nα-Boc-protected tryptophan derivatives, specifically Boc-4-methyl-L-tryptophan. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind these experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Q1: What exactly is racemization, and why is it a critical issue for my peptide containing 4-methyl-tryptophan?
Racemization is the process where a pure enantiomer (like your desired Boc-4-methyl-L -tryptophan) converts into an equal mixture of both its L- and D-forms.[1] In peptide synthesis, this results in diastereomeric peptide impurities where the 4-methyl-tryptophan residue is in the D-configuration.
This is a critical issue for several reasons:
-
Biological Inactivity: The precise three-dimensional structure of a peptide dictates its biological function. The presence of a D-amino acid in a sequence designed with L-amino acids can drastically alter its conformation, leading to a partial or complete loss of biological activity.[2]
-
Altered Pharmacokinetics: Diastereomeric peptides can have different absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Purification Challenges: Separating diastereomeric peptides can be exceptionally difficult, often requiring specialized and costly chromatographic methods, which leads to significant yield loss.
Q2: What is the primary chemical mechanism that causes racemization during the coupling step?
The dominant mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3] This occurs after the carboxyl group of your Boc-4-methyl-L-tryptophan is activated by a coupling reagent.
Here's the causal chain:
-
Activation: The coupling reagent activates the C-terminal carboxyl group, making it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.
-
Oxazolone Formation: The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the Boc protecting group.
-
Loss of Chirality: The α-proton (the hydrogen on the chiral carbon) of the resulting oxazolone is highly acidic. In the presence of a base, this proton is easily abstracted, forming a planar, achiral enolate intermediate.[1]
-
Racemization: When this intermediate is re-protonated, it can occur from either face of the planar molecule with roughly equal probability, leading to a mixture of L- and D-isomers.[4]
Q3: I thought the Boc protecting group was supposed to prevent racemization. Why is it still happening?
You are correct that urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc are significantly better at suppressing racemization than simple acyl groups (e.g., Benzoyl).[5] The lone pair of electrons on the urethane nitrogen is delocalized, which makes the α-proton less acidic and oxazolone formation less favorable.
However, "suppression" does not mean "elimination." Under suboptimal coupling conditions—such as the use of aggressive coupling reagents without additives, excess base, or prolonged reaction times—the energy barrier to oxazolone formation can still be overcome, leading to unacceptable levels of racemization.[6]
Q4: Is the 4-methyl-tryptophan residue itself especially prone to racemization?
While certain amino acids like cysteine and histidine are notoriously prone to racemization, tryptophan is generally considered to have a moderate risk.[4] The primary factors driving racemization are not minor substitutions on the indole side chain but rather the conditions of the carboxyl group activation.[7] The main concern with the tryptophan side chain itself is its susceptibility to modification (oxidation or alkylation) during the repetitive acid-mediated deprotection steps in Boc-SPPS, which is a separate issue from α-carbon racemization.[8][9]
Troubleshooting Guide: High D-Isomer Content Detected
Problem: Your post-synthesis analysis (e.g., chiral HPLC) of the crude peptide reveals a significant peak corresponding to the D-4-methyl-tryptophan diastereomer.
This is a classic sign that the conditions of your coupling step are not optimized. The following workflow will help you systematically diagnose and resolve the issue.
Logical Flow for Troubleshooting Racemization
Caption: A systematic workflow for troubleshooting racemization.
Step 1: Evaluate Your Coupling Reagent and Additive
The single most effective change you can make is to optimize your activation chemistry.
-
Likely Cause: Using a carbodiimide reagent (e.g., DCC, DIC) without a racemization-suppressing additive is a primary driver of racemization.
-
Solution: Always use a carbodiimide in conjunction with a nucleophilic additive. Better yet, switch to a pre-formulated onium salt reagent that includes an additive component. The role of the additive is to rapidly form an active ester intermediate that is more reactive towards the amine than it is towards internal cyclization to the oxazolone.[10][11]
Table 1: Comparison of Common Racemization-Suppressing Additives
| Additive | Chemical Name | Efficacy & Comments | Safety Concern |
| HOBt | 1-Hydroxybenzotriazole | The classic standard. Effective at suppressing racemization.[4][11] | Classified as explosive, restricting transport and storage. |
| HOAt | 1-Hydroxy-7-azabenzotriazole | More effective than HOBt due to the electron-withdrawing effect of the pyridine nitrogen, which accelerates coupling and further suppresses racemization.[12][13] | Also classified as explosive. |
| Oxyma Pure® | Ethyl cyano(hydroxyimino)acetate | A non-explosive alternative to HOBt/HOAt with comparable or superior performance in suppressing racemization and accelerating coupling.[10] This is our primary recommendation. | None (non-explosive). |
Recommendation: For maximum efficacy and safety, use a coupling strategy involving Oxyma Pure . The combination of DIC / Oxyma Pure is highly effective. Alternatively, use an aminium/uronium salt like HATU or HBTU, which are based on HOAt and HOBt, respectively.
Step 2: Assess Your Base
-
Likely Cause: Using an excessive amount of a strong, non-hindered base like Diisopropylethylamine (DIPEA). The base's primary role is to neutralize the protonated N-terminus, but excess base can facilitate the abstraction of the α-proton from the oxazolone intermediate.[10]
-
Solution:
-
Stoichiometry: Use the minimum amount of base required for neutralization. Typically 1-2 equivalents relative to the amino acid.
-
Base Type: If racemization persists, switch to a weaker or more sterically hindered base. N-Methylmorpholine (NMM) is a good alternative to DIPEA. In very sensitive cases, the highly hindered base sym-collidine can be used.[10]
-
Step 3: Review Your Reaction Conditions
-
Likely Cause: Prolonged pre-activation or extended coupling times. The longer the activated amino acid exists before it couples, the greater the opportunity for racemization.
-
Solution:
-
Minimize Pre-activation: Add the coupling reagent to your amino acid/additive mixture and add it to the resin immediately or within 2-5 minutes. Do not let the activated mixture sit for extended periods.
-
Temperature: Perform couplings at room temperature. If the problem is severe, consider running the coupling at 0°C, though this will slow down the reaction rate. Avoid elevated temperatures unless absolutely necessary for a sterically hindered coupling.
-
Validated Experimental Protocols
Protocol 1: Optimized Low-Racemization Coupling of Boc-4-methyl-L-tryptophan
This protocol utilizes the recommended DIC/Oxyma Pure combination for minimal racemization.
Materials:
-
Peptide-resin with free N-terminal amine
-
Boc-4-methyl-L-tryptophan
-
Oxyma Pure
-
Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), synthesis grade
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in your reaction vessel.
-
In a separate vial, dissolve Boc-4-methyl-L-tryptophan (3 eq.), and Oxyma Pure (3 eq.) in a minimal amount of DMF.
-
Add DIC (3 eq.) to the amino acid/Oxyma solution. Vortex briefly. Allow to pre-activate for no more than 2 minutes.
-
Drain the DMF from the swollen resin.
-
Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Add DIPEA or NMM (4 eq.) to the vessel.
-
Agitate the mixture (shaking or N₂ bubbling) at room temperature.
-
Monitor the reaction for completion using a qualitative method (e.g., Kaiser test). Coupling is typically complete within 1-2 hours.
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next synthesis cycle.
Protocol 2: General Procedure for Racemization Analysis by Chiral HPLC
This protocol provides a framework for quantifying the level of D-isomer in your final, cleaved peptide. It is a critical step for validating your synthesis strategy.
Procedure:
-
Peptide Hydrolysis: a. Place a small amount (approx. 1 mg) of your crude, cleaved peptide into a hydrolysis tube. b. Add 6N HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. Cool, open the tube, and evaporate the HCl to dryness.
-
Derivatization (Marfey's Method): a. Re-dissolve the amino acid hydrolysate in a suitable buffer (e.g., sodium bicarbonate solution). b. Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). c. Heat the mixture (e.g., 40°C for 1 hour) to form diastereomeric derivatives. The L-amino acids from your peptide will form L-L diastereomers, and any D-amino acids will form L-D diastereomers. d. Quench the reaction (e.g., with 2N HCl).
-
HPLC Analysis: a. Analyze the derivatized sample by reverse-phase HPLC. b. The L-L and L-D diastereomers will have different retention times, allowing for their separation and quantification.[14] c. Calculate the percentage of the D-isomer by integrating the respective peak areas. A successful synthesis should have <0.5% of the D-isomer.
Mechanism of Racemization via Oxazolone Intermediate
Caption: The competitive pathways following carboxyl activation.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag.
-
Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
- Gübitz, G., & Schmid, M. G. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- Fields, G. B., Lauer, J. L., Dykhoff, K. K., Fields, C. G., & Barany, G. (1990). The N-9-fluorenylmethoxycarbonyl (Fmoc) and N-2-(p-biphenylyl)isopropyloxycarbonyl (Bpoc) groups for solid-phase synthesis of tryptophan-containing peptides. Peptide Research, 3(1), 39–50.
- Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
- Dachwitz, S., Scharkowski, B., & Sewald, N. (2021). Negishi Cross-Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Chemistry – A European Journal, 27(64), 16035-16040.
- Jensen, K. J. (2013). Solid-Phase Peptide Synthesis: An Introduction. In Methods in Molecular Biology (Vol. 1047, pp. 3–25). Humana Press.
- Fields, G. B., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In Techniques in Protein Chemistry VIII (pp. 391–402). Academic Press.
- Francis, V. S., & Slaninova, J. (1993). Selective modification of tryptophan residues in peptides and proteins using a biomimetic electron transfer process. International Journal of Peptide and Protein Research, 41(5), 445–452.
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
- Löw, M., & Kisfaludy, L. (1979). Solid-phase synthesis of tryptophan-containing peptides.
- Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Méry, J., & Calas, B. (1988). Tryptophan reduction and histidine racemization during deprotection by catalytic transfer hydrogenation of an analog of the luteinizing hormone releasing factor. International Journal of Peptide and Protein Research, 31(4), 412–419.
-
ResearchGate. (2023). What factors may cause racemization in acidic removal of Boc?. Retrieved from [Link]
- Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 471–481.
-
ResearchGate. (n.d.). Analysis of the Racemization of Tryptophan. Retrieved from [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Peptide Synthesis: An Introduction | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. bachem.com [bachem.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. nbinno.com [nbinno.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method Development for Boc-4-methyl-DL-tryptophan Purity Analysis
Welcome to the technical support center for the analysis of Boc-4-methyl-DL-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing a robust HPLC method for purity assessment. Here, we will address common challenges and provide scientifically grounded solutions in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides a foundational understanding for developing your HPLC method.
Q1: What are the key physicochemical properties of this compound that influence HPLC method development?
A1: Understanding the analyte's properties is the cornerstone of effective method development. This compound (Molecular Formula: C₁₇H₂₂N₂O₄, Molecular Weight: 318.38 g/mol ) has two key features that dictate the chromatographic approach[1][2]:
-
The tert-Butyloxycarbonyl (Boc) Group: This bulky, non-polar protecting group significantly increases the hydrophobicity of the tryptophan molecule.
-
The Tryptophan Core: The indole ring of tryptophan is aromatic and can interact with the stationary phase through π-π interactions. The carboxylic acid and the carbamate moieties are ionizable.
These properties make reversed-phase high-performance liquid chromatography (RP-HPLC) the most suitable analytical technique. The hydrophobicity ensures good retention on a non-polar stationary phase, such as C18.
Q2: What is a good starting point for an HPLC method for this compound?
A2: For initial method development, a gradient elution method using a C18 column is recommended. This provides a broad screening capability to separate the main peak from potential impurities with varying polarities.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, 5 µm particle size, 150 x 4.6 mm | Provides good retention for hydrophobic molecules like Boc-protected amino acids[3]. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, sharpening peaks for acidic compounds, and maintains a low pH to ensure consistent ionization[4][5]. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity[5]. |
| Gradient | 30% to 90% B over 20 minutes | A broad gradient helps to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at 220 nm and 280 nm | The indole ring of tryptophan has a strong absorbance around 280 nm, while 220 nm allows for the detection of a wider range of impurities[6]. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
Q3: What are the likely impurities I should be looking for?
A3: Impurities in this compound can originate from the synthesis process or from degradation of the final product. Potential impurities include:
-
Synthesis-Related Impurities:
-
Degradation Products:
-
Oxidation of the indole ring: Tryptophan and its derivatives can be susceptible to oxidation[9][10].
-
Loss of the Boc group (de-Boc): This can occur under highly acidic conditions, though it's generally stable in 0.1% TFA for the duration of an HPLC run[11].
-
Products of hydrolysis or photolysis: Depending on storage and handling conditions[12].
-
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My main peak for this compound is tailing significantly. What could be the cause and how do I fix it?
A: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase or issues with the HPLC system.
Potential Causes & Solutions:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the acidic proton of the carboxylic acid or the N-H of the indole ring, causing tailing[13].
-
Solution:
-
Lower the Mobile Phase pH: Adding an acidic modifier like TFA or formic acid (0.1%) to the mobile phase will suppress the ionization of the silanol groups and the carboxylic acid, minimizing these secondary interactions[4].
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume. Perform a dilution series to determine the optimal sample load.
-
-
Extra-Column Volume: Excessive tubing length or a void at the head of the column can cause peak broadening and tailing[13].
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum. If a void is suspected, reversing and flushing the column may help, but replacement is often necessary[14].
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Problem 2: Inconsistent Retention Times
Q: The retention time of my main peak is shifting between injections. What is causing this instability?
A: Retention time variability can compromise the reliability of your method. The cause is often related to the mobile phase, temperature, or HPLC system hardware.
Potential Causes & Solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer or acid concentration, can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly before use[4].
-
-
Column Temperature Fluctuations: Even small changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature (e.g., 30 °C).
-
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times will be inconsistent.
-
Solution: Ensure a sufficient equilibration time between runs, typically 5-10 column volumes.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and lead to retention time shifts.
-
Solution: Perform regular maintenance on your HPLC system, including pump seals and check valves.
-
Problem 3: Poor Resolution Between the Main Peak and Impurities
Q: I have an impurity peak that is not well-separated from the main this compound peak. How can I improve the resolution?
A: Improving resolution requires optimizing the selectivity of your chromatographic system.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent can significantly impact selectivity.
-
Solution:
-
Change the Organic Modifier: Try methanol instead of acetonitrile. The different solvent properties can alter the elution order and improve separation.
-
Adjust the Gradient Slope: A shallower gradient will increase the separation between closely eluting peaks.
-
-
-
Incorrect pH of the Mobile Phase: The ionization state of the analyte and impurities can be manipulated to improve separation.
-
Solution: Adjust the pH of the mobile phase. For example, using a buffered mobile phase (e.g., ammonium acetate) at a different pH might improve the separation of impurities with different pKa values.
-
-
Insufficient Column Efficiency: An old or poorly packed column will have lower efficiency, leading to broader peaks and reduced resolution.
-
Solution: Replace the column with a new one, or consider using a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm for UHPLC systems) to increase efficiency.
-
Workflow for Improving Resolution
Caption: A step-by-step approach to improving chromatographic resolution.
III. Experimental Protocols
Protocol 1: Sample and Mobile Phase Preparation
Objective: To ensure the preparation of consistent and high-quality samples and mobile phases for reproducible HPLC analysis.
Materials:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase A (0.1% TFA in Water): a. Measure 1 L of HPLC-grade water into a clean mobile phase bottle. b. Carefully add 1.0 mL of TFA. c. Mix thoroughly and degas for 15 minutes using an ultrasonicator or vacuum degasser.
-
Mobile Phase B (0.1% TFA in Acetonitrile): a. Measure 1 L of HPLC-grade acetonitrile into a clean mobile phase bottle. b. Carefully add 1.0 mL of TFA. c. Mix thoroughly and degas for 15 minutes.
-
Sample Preparation: a. Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. b. Dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent. c. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: HPLC Method Validation according to ICH Q2(R1)
Objective: To validate the developed HPLC method to ensure it is suitable for its intended purpose, adhering to ICH guidelines[15][16][17].
1. Specificity:
-
Inject the diluent (blank), a solution of the reference standard, and a sample solution.
-
Analyze a placebo sample (if applicable).
-
Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate the main peak from degradation products.
2. Linearity:
-
Prepare at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999[18].
3. Accuracy:
-
Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120%).
-
Analyze the spiked samples in triplicate and calculate the percentage recovery. The recovery should be within 98-102%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or instrument. The RSD between the two sets of data should be ≤ 2%.
5. Robustness:
-
Systematically vary key method parameters and observe the effect on the results.
-
Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
Wavelength (± 2 nm)
-
-
The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.
IV. References
-
This compound - Anaspec. [Link]
-
Boc-4-(trifluoromethyl)-L-tryptophan | C17H19F3N2O4 | CID 166609443 - PubChem. [Link]
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples - ResearchGate. [Link]
-
ANALYSIS OF TRYPTOPHAN AND ITS METABOLITES BY REVERSE-PHASE HIGH-PRESSURE LIQUID CHROMATOGRAPHY - eScholarship.org. [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences. [Link]
-
How to Get Improved Retention and Peak Shape for Glutamine Glutamic Acid and Aspartic Acid - Tips & Suggestions - MicroSolv. [Link]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [Link]
-
I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? | ResearchGate. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Quality Guidelines - ICH. [Link]
-
(PDF) A simplified HPLC method for determination of tryptophan in some cereals and legumes - ResearchGate. [Link]
-
ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. [Link]
-
Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. [Link]
-
HPLC Methods for analysis of Tryptophan - HELIX Chromatography. [Link]
-
Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography - PubMed. [Link]
-
Boc-1-methyl-DL-tryptophan | C17H22N2O4 | CID 13821418 - PubChem - NIH. [Link]
-
Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - Frontiers. [Link]
-
Scholars Research Library - Der Pharma Chemica. [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
-
Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study - PubMed. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. [Link]
-
Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions - PMC - NIH. [Link]
-
TLC separation of L-tryptophan using microemulsion mobile phase and its spectrophotometric determination - SciSpace. [Link]
-
TLC separation of L-tryptophan using microemulsion mobile phase and its spectrophotometric determination | Request PDF - ResearchGate. [Link]
-
Analysis of Amino Acids by HPLC - Agilent. [Link]
-
Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents.
-
Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods - ResearchGate. [Link]
-
Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan - PubMed. [Link]
-
Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy - ResearchGate. [Link]
-
Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC - NIH. [Link]
-
Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH | Request PDF - ResearchGate. [Link]
-
Investigation of Impurities in Peptide Pools - MDPI. [Link]
-
Tryptophan-impurities - Pharmaffiliates. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Boc-1-methyl-DL-tryptophan | C17H22N2O4 | CID 13821418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. scribd.com [scribd.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
Validation & Comparative
A Comparative Guide to Tryptophan-Based IDO1 Inhibitors: 1-Methyl-DL-Tryptophan vs. Boc-4-Methyl-DL-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a pivotal role in tumor immune evasion by catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1][2][3] This enzymatic degradation of tryptophan depletes a crucial amino acid for T-cell proliferation and generates immunosuppressive metabolites, collectively fostering a tolerant tumor microenvironment.[2][3][4] Consequently, the development of small molecule inhibitors targeting IDO1 has become a significant focus in cancer immunotherapy.[2][5]
Among the earliest and most studied IDO1 inhibitors is 1-methyl-DL-tryptophan. This guide provides a detailed comparative analysis of the biological activity of 1-methyl-DL-tryptophan with a structurally related analogue, Boc-4-methyl-DL-tryptophan. While extensive data exists for 1-methyl-DL-tryptophan, publicly available information on the specific biological activity of this compound as an IDO1 inhibitor is notably scarce. Therefore, this guide will present a comprehensive overview of 1-methyl-DL-tryptophan's activity, complemented by a theoretical discussion on how the structural modifications in this compound might predictably influence its biological function based on established structure-activity relationships of IDO1 inhibitors.
Chemical Structures
| Compound | Structure |
| 1-Methyl-DL-tryptophan | |
| This compound | ![]() |
1-Methyl-DL-Tryptophan: A Prototypical IDO1 Inhibitor
1-Methyl-DL-tryptophan (often referred to as 1-MT) is a competitive inhibitor of IDO1.[3] Its mechanism of action involves binding to the active site of the IDO1 enzyme, thereby preventing the binding of its natural substrate, L-tryptophan. It exists as a racemic mixture of D and L stereoisomers, with studies suggesting that the L-isomer is a more potent direct inhibitor of the IDO1 enzyme in cell-free assays.[6] However, the D-isomer (indoximod) has also shown biological activity and has been the subject of clinical investigation, suggesting a more complex mechanism of action beyond direct enzyme inhibition, potentially involving downstream signaling pathways.[3][7]
Biological Activity and Experimental Data
Extensive preclinical research has demonstrated the ability of 1-methyl-DL-tryptophan to reverse IDO1-mediated immunosuppression in various cancer models.[8] By inhibiting IDO1, 1-MT can restore T-cell proliferation and function within the tumor microenvironment.
Table 1: Summary of Biological Activity for 1-Methyl-DL-Tryptophan
| Parameter | Value | Reference |
| Mechanism of Action | Competitive IDO1 inhibitor | [3] |
| Cell-Free IC50 (L-isomer) | ~70 µM | [6] |
| Cell-Based EC50 (HeLa cells) | L-isomer: ~10 µM; DL-racemate: ~40 µM; D-isomer: >160 µM | [6] |
| In Vivo Efficacy | Demonstrated tumor growth delay in various preclinical cancer models | [8] |
It is important to note that while 1-MT has shown promise in preclinical studies, its clinical development has been met with mixed results, leading to further investigation into more potent and selective IDO1 inhibitors.
This compound: A Theoretical and Comparative Perspective
As of the latest literature review, direct experimental data on the IDO1 inhibitory activity of this compound is not publicly available. However, we can infer its potential biological activity by analyzing its structural modifications compared to 1-methyl-DL-tryptophan.
This compound features two key modifications:
-
A methyl group at the 4-position of the indole ring.
-
A tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group.
The Potential Impact of 4-Methyl Substitution
Structure-activity relationship (SAR) studies on tryptophan analogues as IDO1 inhibitors have shown that substitutions on the indole ring can significantly impact binding affinity and inhibitory potency.[5] Substitution at the 4-position, in particular, has been explored in other inhibitor scaffolds. The introduction of a small alkyl group like methyl could potentially enhance binding through hydrophobic interactions within a corresponding pocket of the IDO1 active site. However, without experimental data, it is difficult to predict whether this substitution would be favorable, neutral, or detrimental to inhibitory activity.
The Role of the Boc Protecting Group
The Boc group is a bulky, acid-labile protecting group commonly used in peptide synthesis to prevent unwanted reactions of the amine group.[9] In the context of a small molecule inhibitor, the presence of the Boc group is likely to have a significant impact on its biological activity for several reasons:
-
Steric Hindrance: The bulky nature of the Boc group could sterically hinder the molecule's ability to fit into the active site of the IDO1 enzyme. This is a critical consideration as the active site has a defined volume and shape to accommodate its natural substrate, L-tryptophan.
-
Altered Physicochemical Properties: The Boc group significantly increases the lipophilicity of the molecule. This could affect its solubility, cell permeability, and overall pharmacokinetic profile. While increased lipophilicity can sometimes enhance cell penetration, it can also lead to non-specific binding and altered distribution.
-
Prodrug Potential: It is conceivable that this compound could act as a prodrug. The Boc group can be cleaved under acidic conditions, such as those found in certain tumor microenvironments or within cellular compartments. If the Boc group is removed in vivo, it would release 4-methyl-DL-tryptophan, which could then potentially act as the active IDO1 inhibitor. This would depend on the rate and location of Boc group cleavage.
Experimental Workflows for Comparative Analysis
To definitively compare the biological activity of this compound to 1-methyl-DL-tryptophan, a series of standardized in vitro and cell-based assays are required.
In Vitro IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Workflow Diagram:
Caption: Workflow for in vitro IDO1 enzyme inhibition assay.
Protocol:
-
Preparation: Prepare serial dilutions of 1-methyl-DL-tryptophan and this compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, combine recombinant human IDO1 enzyme, assay buffer containing necessary cofactors (e.g., ascorbic acid, methylene blue), and the test compounds.
-
Initiation: Add L-tryptophan to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a quenching agent like trichloroacetic acid (TCA).
-
Detection: Measure the amount of kynurenine produced. This can be done colorimetrically by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with kynurenine to produce a colored product, or by using a more sensitive method like HPLC.[8]
-
Analysis: Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the IDO1 enzyme activity.
Cell-Based IDO1 Inhibition Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Workflow Diagram:
Caption: Workflow for cell-based IDO1 inhibition assay.
Protocol:
-
Cell Seeding: Seed a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells) in a 96-well plate.[8]
-
IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.
-
Compound Treatment: Add serial dilutions of 1-methyl-DL-tryptophan and this compound to the cells.
-
Substrate Addition: Add a known concentration of L-tryptophan to the cell culture medium.
-
Incubation: Incubate the cells for 24-48 hours to allow for tryptophan metabolism.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine using the methods described in the in vitro assay.
-
Analysis: Determine the EC50 value for each compound, which is the concentration that causes a 50% reduction in kynurenine production.
Conclusion and Future Directions
1-Methyl-DL-tryptophan has been a foundational tool compound for understanding the role of IDO1 in immune regulation and for validating it as a therapeutic target. However, its moderate potency and complex pharmacology have driven the search for new generations of IDO1 inhibitors.
This compound represents an interesting but uncharacterized analogue. Based on SAR principles, both the 4-methyl group and the Boc protecting group are expected to significantly influence its biological activity. The bulky Boc group may sterically hinder binding to the IDO1 active site, potentially rendering the molecule inactive unless it can be efficiently cleaved in a biologically relevant context to act as a prodrug. The 4-methyl substitution could potentially enhance activity through favorable hydrophobic interactions, but this remains to be experimentally verified.
To provide a definitive comparison, direct experimental evaluation of this compound in standardized IDO1 inhibition assays is essential. Such studies would not only elucidate the inhibitory potential of this specific compound but also contribute valuable data to the broader understanding of the structure-activity relationships of tryptophan-based IDO1 inhibitors, aiding in the rational design of future immunotherapeutic agents.
References
-
Li, Y., Winburn, H., Wang, Y., & Fan, D. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters, 16(10), 1979-1985. [Link]
-
Cundy, N. J., et al. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Chemical Biology, 2(6), 1651-1660. [Link]
- Muller, A. J., & Prendergast, G. C. (2010). Indoleamine 2,3-dioxygenase in cancer: targeting pathological immune tolerance with small-molecule inhibitors. Expert opinion on therapeutic targets, 14(10), 1079-1091.
- Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a highly potent and selective indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor for cancer therapy. Journal of medicinal chemistry, 60(16), 6983-6999.
-
Lewis, H. C., et al. (2017). The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. Oncotarget, 8(51), 88473. [Link]
- Qian, F., et al. (2018). Cell-based assays for screening and characterization of IDO1 inhibitors. Methods in enzymology, 611, 255-271.
- Holmgaard, R. B., et al. (2015). Targeting IDO1 in cancer: a new frontier in immuno-oncology. Journal for immunotherapy of cancer, 3(1), 1-10.
- Cheong, J. E., & Sun, L. (2018). Targeting the IDO1/TDO2-KYN-AhR pathway for cancer immunotherapy–challenges and opportunities. Trends in pharmacological sciences, 39(3), 307-325.
-
Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer research, 77(24), 6795-6811. [Link]
- Lob, S., et al. (2009). Inhibition of indoleamine 2,3-dioxygenase in dendritic cells by stereoisomers of 1-methyl-tryptophan correlates with antitumor responses. Cancer research, 69(4), 1546-1553.
- Opitz, C. A., et al. (2011). The indoleamine-2, 3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. PloS one, 6(5), e19823.
-
Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2015). Cancer immunotherapy by targeting IDO1/TDO and their downstream effectors. Frontiers in immunology, 5, 673. [Link]
Sources
- 1. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Indole Nitrogen Protection in Tryptophan: A Comparative Analysis
Introduction: The Enduring Challenge of the Tryptophan Indole
Tryptophan (Trp), with its unique indole side chain, is a cornerstone of many biologically active peptides and complex natural products. However, the very nucleophilicity and reactivity that make the indole ring crucial for biological function also present a significant challenge during chemical synthesis. The indole nitrogen (N-in) and the electron-rich aromatic system are susceptible to a variety of undesirable side reactions, particularly under the acidic conditions frequently employed in peptide synthesis for deprotection steps. These side reactions can include oxidation, alkylation, and acid-catalyzed degradation, leading to impurities that are often difficult to separate from the target molecule.
Consequently, the protection of the indole nitrogen is a critical consideration in synthetic strategies involving tryptophan. An ideal protecting group should be introduced efficiently, remain stable throughout the synthetic sequence (including multiple deprotection cycles of other functional groups), and be removed under specific, mild conditions that do not compromise the integrity of the final product. This guide provides a comparative analysis of the most common N-in protecting groups, offering experimental insights and data to aid researchers in selecting the optimal strategy for their specific application.
Diagram: Selecting an Indole Protecting Group
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the chemistry of the Nα-protecting group (e.g., Fmoc or Boc) and the conditions required for final cleavage from a solid support.
Caption: Decision workflow for selecting a suitable tryptophan indole protecting group based on the primary synthetic methodology.
I. The Workhorse: N-in-tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most widely used protecting group for the tryptophan indole, especially in Fmoc-based solid-phase peptide synthesis (SPPS). Its popularity stems from its stability to the basic conditions used for Fmoc removal (e.g., piperidine) and its convenient, simultaneous cleavage with side-chain protecting groups and resin linkage during the final acidolysis step.
Mechanism & Rationale:
-
Introduction: The Boc group is typically installed on the indole nitrogen using Boc-anhydride ((Boc)₂O) with a catalyst such as 4-(dimethylamino)pyridine (DMAP) in an organic solvent.
-
Cleavage: The Boc group is labile to strong acids. In Fmoc-SPPS, it is cleaved concurrently with other acid-sensitive side-chain protecting groups (e.g., tBu, Trt) and the resin linker using a trifluoroacetic acid (TFA) "cocktail".
Key Challenge - tert-Butylation: A significant drawback of the Boc group is the risk of indole ring modification during cleavage. The tert-butyl cation (t-Bu⁺), a byproduct of Boc deprotection, is a potent electrophile that can re-alkylate the electron-rich indole ring at various positions (C2, C5, C7). This leads to the formation of difficult-to-remove impurities.
Mitigation Strategy: The inclusion of "scavengers" in the TFA cleavage cocktail is mandatory when using Boc-protected tryptophan. Scavengers are nucleophilic species that competitively trap the liberated carbocations.
-
Common Scavengers: Triisopropylsilane (TIS) and water are effective at reducing the t-butyl cation. A typical cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Thiol-based Scavengers: 1,2-ethanedithiol (EDT) is also highly effective.
Experimental Protocol: Cleavage of a Peptide containing Trp(Boc) from Rink Amide Resin
-
Resin Preparation: Swell 100 mg of peptide-bound resin in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the DCM.
-
Cleavage Cocktail Preparation: Prepare 2 mL of the cleavage cocktail: 1.9 mL TFA, 50 µL Triisopropylsilane (TIS), and 50 µL deionized water. Caution: Work in a fume hood and wear appropriate personal protective equipment (PPE).
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Cap the vessel and allow it to react for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold (0 °C) solution of diethyl ether (10 mL). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension at 3000-4000 rpm for 5 minutes. Decant the ether. Wash the peptide pellet twice more with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Reconstitute the peptide in a suitable solvent (e.g., water/acetonitrile) for analysis by HPLC and mass spectrometry to confirm identity and purity.
II. The Acid-Stable Alternative: N-in-Tosyl (Tos)
The Tosyl (Tos) group is a sulfonyl-based protecting group that offers a distinct advantage: exceptional stability to strong acids, including the TFA used for Boc group removal. This makes it an orthogonal choice suitable for Boc-based SPPS, where the final cleavage is performed with harsher reagents like hydrogen fluoride (HF).
Mechanism & Rationale:
-
Introduction: The tosyl group is attached via reaction with tosyl chloride (TsCl) under basic conditions.
-
Stability: The electron-withdrawing nature of the sulfonyl group deactivates the indole ring, rendering it less susceptible to oxidation and electrophilic attack during synthesis. It is completely stable to TFA.
-
Cleavage: Removal of the Tos group requires very strong, reductive conditions. The most common methods are treatment with liquid HF or sodium in liquid ammonia, which are hazardous and require specialized equipment. Milder, more modern methods using trifluoromethanesulfonic acid (TFMSA) have also been developed.
Advantages:
-
Excellent stability to both acidic and basic conditions encountered in peptide synthesis.
-
Effectively suppresses side reactions at the indole ring.
Disadvantages:
-
Harsh deprotection conditions limit its application and can potentially damage the peptide.
-
Not compatible with standard Fmoc-SPPS cleavage protocols.
III. The Base-Labile Option: N-in-Formyl (For)
The formyl (For) group is a simple, electron-withdrawing group that provides good protection against acid-catalyzed degradation and oxidation. Its key feature is its lability to basic conditions, offering an orthogonal deprotection strategy relative to acid-labile groups like Boc.
Mechanism & Rationale:
-
Introduction: Formylation can be achieved using various reagents, but a common method involves treatment with HCl in formic acid.
-
Stability: The N-in-For group is stable to TFA, making it compatible with the cleavage of many side-chain protecting groups in both Boc and Fmoc-SPPS strategies.
-
Cleavage: The formyl group is typically removed post-synthesis using a nucleophilic reagent under basic or neutral conditions. Common methods include:
-
Aqueous piperidine (e.g., 20% in DMF).
-
Hydrazine hydrate.
-
Hydroxylamine. The deprotection is often performed on the purified, fully side-chain deprotected peptide in solution.
-
Advantages:
-
Provides excellent protection against t-butylation and other acid-mediated side reactions.
-
Offers an orthogonal removal strategy, which can be useful for on-resin modifications or for synthesizing complex peptides where staged deprotection is required.
Disadvantages:
-
Removal often requires a separate step after cleavage from the resin, adding to the workflow.
-
The basic conditions for deformylation can potentially cause other side reactions, such as epimerization or hydrolysis, if not carefully controlled.
Comparative Data Summary
The following table summarizes the key characteristics and compatibilities of the primary indole protecting groups.
| Protecting Group | Introduction Reagent | Cleavage Condition | Stability (Fmoc SPPS) | Stability (Boc SPPS) | Key Advantage | Major Disadvantage |
| Boc | (Boc)₂O, DMAP | TFA / Scavengers | Stable to piperidine | Cleaved by TFA | Simultaneous cleavage with side-chains in Fmoc SPPS | Risk of indole alkylation by t-Bu⁺ cations |
| Tos | Tosyl Chloride, Base | Liquid HF or TFMSA | Stable to piperidine | Stable to TFA | High stability to acid | Requires extremely harsh, hazardous cleavage conditions |
| For | HCl / Formic Acid | Aqueous Piperidine or Hydrazine | Stable to piperidine | Stable to TFA | Orthogonal removal; prevents alkylation side-reactions | Requires a separate, often basic, deprotection step post-synthesis |
| None | N/A | N/A | Prone to modification | Prone to modification | Cost-effective; no extra steps | High risk of side-reactions; requires potent scavengers |
Conclusion and Recommendations
The selection of an appropriate protecting group for the tryptophan indole nitrogen is a critical decision that directly impacts the purity and yield of the final peptide.
-
For routine Fmoc-based SPPS , N-in-Boc remains the default choice due to its convenience and compatibility with standard cleavage protocols. However, the use of an effective scavenger cocktail (e.g., TFA/TIS/H₂O/EDT) is non-negotiable to prevent side-product formation.
-
The N-in-For group represents a superior alternative when maximum purity is required, or when the peptide is particularly sensitive to the byproducts of Boc-cleavage. Its stability to TFA and orthogonal removal make it a powerful tool, albeit at the cost of an additional synthetic step.
-
The N-in-Tos group is largely reserved for specialized applications, primarily in Boc-based SPPS or solution-phase synthesis, where its extreme acid stability is a necessity and the required hazardous cleavage reagents are available.
Ultimately, the optimal choice depends on a careful evaluation of the synthetic route, the scale of the synthesis, and the purity requirements of the final product. By understanding the distinct advantages and liabilities of each protecting group, researchers can devise more robust and efficient strategies for the synthesis of tryptophan-containing molecules.
References
A Senior Application Scientist's Guide to the Analytical Validation of Boc-4-methyl-DL-tryptophan Synthesis
Introduction: Establishing Analytical Trust in a Key Building Block
In the landscape of peptide synthesis and drug discovery, the quality of your starting materials is paramount. Boc-4-methyl-DL-tryptophan, a protected and modified amino acid, serves as a crucial building block. The presence of the tert-butyloxycarbonyl (Boc) protecting group ensures controlled reactivity during peptide synthesis, while the 4-methyl modification on the indole ring can be used to fine-tune the steric and electronic properties of the final peptide.[1] The "DL" designation signifies that the compound is a racemic mixture of both D and L enantiomers, which is critical for applications where a specific stereochemistry is not required or where both enantiomers are being studied.
Validating the synthesis of this compound is not a mere box-ticking exercise; it is the foundational step that ensures the identity, purity, and integrity of the final active pharmaceutical ingredient (API). A failure to rigorously validate can lead to failed syntheses, ambiguous biological data, and significant delays in development timelines.
This guide provides an in-depth comparison of the essential analytical methods required to validate the synthesis of this compound. We will move beyond simple protocols to explain the scientific rationale behind methodological choices, grounding our discussion in the principles of the International Council for Harmonisation (ICH) guidelines, which represent the global gold standard for analytical method validation.[2][3]
The Validation Workflow: An Integrated Strategy
A robust validation strategy is multi-faceted, employing orthogonal techniques to build a complete analytical picture of the synthesized compound. No single method can provide all the necessary information. The overall workflow should confirm the molecule's identity, quantify its purity, and verify its enantiomeric composition.
Caption: Integrated workflow for the analytical validation of this compound.
Pillar 1: Identity Confirmation
Before assessing purity, you must unequivocally confirm that you have synthesized the correct molecule. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of structural elucidation.
A. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: Mass spectrometry provides a rapid and highly sensitive confirmation of the molecular weight of the target compound. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization technique. ESI is a soft ionization method that minimizes fragmentation, allowing for the clear observation of the molecular ion.[4] We expect to see the protonated molecule [M+H]⁺ in positive ion mode.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve a small amount (~0.1 mg/mL) of the synthesized product in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) for accurate mass measurement.[5]
-
Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Verification:
-
Theoretical Mass: C₁₇H₂₂N₂O₄ = 318.1580 g/mol
-
Expected Ion: [M+H]⁺ = 319.1658 m/z
-
Acceptance Criterion: The observed mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass. This high mass accuracy definitively confirms the elemental composition.[6]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: While MS confirms the molecular weight, NMR provides the definitive structural proof by mapping the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The chemical shifts, integration values, and coupling patterns of the NMR signals act as a molecular fingerprint. For this compound, we must confirm the presence of all key structural motifs.
Trustworthiness: The protocol is self-validating through the use of an internal standard (like TMS) for chemical shift referencing and by ensuring the observed signals are consistent with the proposed structure and not with potential starting materials or side products.
Key ¹H NMR Spectral Signatures to Verify:
-
Boc Group: A characteristic singlet at ~1.4 ppm, integrating to 9 protons.[7]
-
Tryptophan Backbone:
-
Alpha-proton (α-CH): A multiplet around 4.6 ppm.
-
Beta-protons (β-CH₂): Diastereotopic protons appearing as multiplets around 3.3 ppm.
-
-
Indole Ring:
-
Aromatic protons in the 7.0-7.7 ppm region. The substitution at the 4-position will influence the specific splitting patterns compared to unsubstituted tryptophan.
-
Indole N-H proton: A broad singlet typically above 8.0 ppm.
-
-
4-Methyl Group: A singlet around 2.4-2.5 ppm, integrating to 3 protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the sample well and allows for the observation of exchangeable N-H protons.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard 1D ¹H NMR spectrum.
-
Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard. Integrate all signals and analyze the chemical shifts and coupling constants to confirm they match the expected structure.
Pillar 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-Phase HPLC (RP-HPLC) is the industry-standard method for quantifying the purity of pharmaceutical compounds and profiling related impurities. The method separates compounds based on their hydrophobicity. For this compound, the nonpolar Boc group and the indole ring provide strong retention on a nonpolar stationary phase like C18. The choice of a gradient elution (gradually increasing the organic solvent percentage) is crucial. A gradient ensures that any potential impurities, which may have significantly different polarities (e.g., deprotected starting material or over-methylated byproducts), are eluted from the column in a reasonable time with good peak shape.
Authoritative Grounding: The validation of this method must adhere to ICH Q2(R2) guidelines, which outline the necessary performance characteristics to demonstrate a method is fit for its purpose.[8][9]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Objective: To quantitatively determine the purity of this compound and separate it from potential process-related impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, sharpening peak shapes for acidic and basic analytes.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: 95% to 30% B
-
31-35 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Detection: UV at 220 nm (for the amide bond in Boc) and 280 nm (for the indole ring). Dual wavelength monitoring provides more comprehensive data.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
| Validation Parameter | Objective | Typical Acceptance Criterion |
| Specificity | Ensure the method can separate the main peak from impurities and degradation products. | Main peak is resolved from all other peaks (Resolution > 2). |
| Linearity | Demonstrate a proportional response of the detector to analyte concentration. | Correlation coefficient (R²) ≥ 0.999 over a specified range. |
| Accuracy | Closeness of the measured value to the true value. | 98.0% - 102.0% recovery of a spiked sample. |
| Precision (%RSD) | Agreement between a series of measurements. | Repeatability (intra-day) RSD ≤ 1.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%.[3] |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10.[6] |
Pillar 3: Chiral Analysis
Expertise & Experience: Since the target molecule is a DL-racemate, it is essential to confirm the presence of both enantiomers, ideally in a 1:1 ratio. Standard RP-HPLC cannot distinguish between enantiomers. This requires a specialized technique, Chiral HPLC, which uses a Chiral Stationary Phase (CSP).[10] CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[11] For tryptophan and its derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often highly effective.[12]
Experimental Protocol: Chiral HPLC
-
Objective: To separate the D and L enantiomers of Boc-4-methyl-tryptophan and determine their relative ratio.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak series). Rationale: These columns have a proven track record for separating a wide range of chiral compounds, including amino acid derivatives.
-
Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized for the specific column and compound. An acidic or basic additive may also be required.
-
Elution Mode: Isocratic (constant mobile phase composition). Rationale: Isocratic elution is generally preferred for chiral separations to maximize resolution between the two closely eluting enantiomeric peaks.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.
Data Interpretation: A successful chiral separation will show two well-resolved peaks of equal area (for a 50:50 racemic mixture). The enantiomeric excess (e.e.) should be 0% for a true racemate.
Comparative Summary of Analytical Methods
| Method | Primary Purpose | Information Provided | Key Advantages | Limitations |
| ESI-MS | Identity Confirmation | Molecular Weight, Elemental Formula (HRMS) | High sensitivity, speed, low sample consumption | Provides no structural or isomeric information |
| NMR | Identity Confirmation | Detailed atomic structure, connectivity | Unambiguous structure determination | Lower throughput, requires higher sample amount, complex mixture analysis is difficult |
| RP-HPLC | Purity Quantitation | Purity (%), Impurity Profile | High resolution, quantitative, robust, automatable | Cannot separate enantiomers, method development can be time-consuming |
| Chiral HPLC | Enantiomeric Analysis | Enantiomeric ratio, Enantiomeric Excess (e.e.) | The only reliable method to separate and quantify enantiomers | Columns can be expensive, method development is often empirical |
Conclusion
The validation of this compound synthesis is a critical quality control step that demands a rigorous, multi-technique approach. A combination of high-resolution mass spectrometry and NMR spectroscopy provides an unassailable confirmation of molecular identity. A well-validated, gradient RP-HPLC method is essential for accurately determining purity and identifying any process-related impurities, with all validation parameters benchmarked against ICH guidelines.[13] Finally, Chiral HPLC is indispensable for confirming the racemic nature of the product.
By integrating these methods, researchers and drug development professionals can build a comprehensive analytical data package that ensures the quality, consistency, and reliability of this important synthetic building block, thereby safeguarding the integrity of their downstream research and development efforts.
References
- Lab Manager. (2025).
- AMSbiopharma. (2025).
- National Institutes of Health (NIH).
- European Medicines Agency. (2024). ICH Q2(R2)
- International Council for Harmonisation (ICH). (2023).
- International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Royal Society of Chemistry. Analytical Methods.
- National Institutes of Health (NIH). (2012).
- Creative Proteomics. Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
- MS Vision. Characterization of intact and modified proteins by mass spectrometry.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- PubMed. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
- VTechWorks.
- SciELO. (2014).
- National Institutes of Health (NIH). Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)
- Phenomenex.
- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Boc-7-hydroxy-L-tryptophan Containing Peptides.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 5. msvision.com [msvision.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
A Comparative Guide to Peptides Synthesized with Boc-4-methyl-DL-tryptophan versus Natural Tryptophan
For researchers, medicinal chemists, and drug development professionals, the strategic modification of amino acid residues is a cornerstone of modern peptide design. The introduction of non-canonical amino acids can profoundly alter a peptide's structural and functional properties, leading to enhanced therapeutic potential. This guide provides an in-depth technical comparison between peptides synthesized with the naturally occurring amino acid L-tryptophan and those incorporating the synthetic analog, Boc-4-methyl-DL-tryptophan. We will explore the fundamental chemical differences, their impact on peptide synthesis, and the resulting changes in physicochemical and biological characteristics, supported by detailed experimental protocols and expected data.
Introduction: The Rationale for Tryptophan Modification
Tryptophan, with its unique indole side chain, is a critical residue in many bioactive peptides.[1][2] Its aromatic and hydrophobic nature often plays a pivotal role in molecular recognition, protein folding, and membrane interactions.[3] However, the indole ring is also susceptible to oxidation, and peptides containing natural L-tryptophan can be subject to rapid enzymatic degradation.[4]
The modification of the tryptophan residue, for instance by methylation, is a well-established strategy to overcome these limitations.[5] The introduction of a methyl group to the indole ring can enhance proteolytic stability, modulate receptor binding affinity, and alter the peptide's overall conformation.[5][6] this compound is a commercially available synthetic building block used in solid-phase peptide synthesis (SPPS) to achieve this modification. This guide will dissect the consequences of substituting natural L-tryptophan with this analog.
Structural and Physicochemical Comparison of the Building Blocks
The primary distinction between L-tryptophan and 4-methyl-DL-tryptophan lies in two key features: the addition of a methyl group at the 4-position of the indole ring and the racemic nature (a mix of D and L stereoisomers) of the synthetic analog.
Caption: Chemical structures of L-Tryptophan and its synthetic analog.
These structural modifications lead to distinct physicochemical properties that are summarized in the table below. The tert-butyloxycarbonyl (Boc) group on the synthetic analog is a temporary protecting group for the α-amino function, essential for controlled, stepwise peptide synthesis.[7][8]
| Property | L-Tryptophan | This compound | Causality and Implication |
| Molecular Formula | C₁₁H₁₂N₂O₂[2] | C₁₇H₂₂N₂O₄[9] | The addition of the Boc group and a methyl group increases molecular weight. |
| Molecular Weight | 204.23 g/mol [10] | 318.38 g/mol [11] | This mass difference is a key diagnostic in mass spectrometry. |
| Stereochemistry | L-isomer (enantiomerically pure)[12] | DL-racemic mixture | The presence of both D and L isomers in the final peptide product will lead to diastereomers, complicating purification and analysis. |
| Hydrophobicity | Moderate | Increased | The methyl group on the indole ring increases the nonpolar surface area, enhancing hydrophobicity. |
| Indole N-H | Present and available for H-bonding | Present and available for H-bonding | The 4-position methylation does not affect the indole nitrogen proton. |
Impact on Solid-Phase Peptide Synthesis (SPPS)
Both natural and modified tryptophan can be incorporated into peptide sequences using standard SPPS protocols. The Boc (tert-butyloxycarbonyl) protecting group on this compound dictates the use of the Boc/Bzl peptide synthesis strategy.[] This method involves the use of a strong acid, typically trifluoroacetic acid (TFA), for the deprotection of the N-terminal Boc group in each cycle.[14][15]
A critical consideration when using this compound is its racemic nature. The coupling of a racemic mixture will result in the synthesis of two diastereomeric peptides at each incorporation site. These diastereomers will have nearly identical chemical properties but can often be separated by reverse-phase high-performance liquid chromatography (RP-HPLC) due to subtle differences in their three-dimensional structure and resulting hydrophobicity.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Experimental Design for Comparative Characterization
To objectively compare the impact of incorporating 4-methyl-DL-tryptophan, we propose the synthesis and characterization of a model pentapeptide, Tyr-Gly-Gly-Phe-X, where X is either L-Tryptophan (Peptide-Trp) or 4-methyl-DL-tryptophan (Peptide-4-Me-Trp).
Peptide Synthesis and Purification
The synthesis is performed using a manual or automated peptide synthesizer following the Boc-SPPS strategy.
Protocol:
-
Resin Preparation: Start with a Merrifield or PAM resin pre-loaded with the C-terminal amino acid (L-Tryptophan or 4-methyl-DL-tryptophan).
-
Deprotection: Swell the resin in dichloromethane (DCM). Remove the Boc protecting group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[15]
-
Washing: Wash the resin sequentially with DCM, isopropanol, and DCM to remove excess TFA and by-products.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the N-terminus with a 10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.[14]
-
Coupling: Dissolve the next Boc-protected amino acid (Boc-Phe-OH) and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF) and add it to the resin. Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence (Gly, Gly, Tyr).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid cocktail, typically hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve the pellet in a water/acetonitrile mixture, and purify using preparative RP-HPLC on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is commonly used.
Primary Structure Verification by Mass Spectrometry
The molecular weight of the purified peptides is confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
Protocol:
-
Sample Preparation: Dissolve a small amount of the lyophilized, purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
MALDI-TOF: Mix the peptide solution with a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate and allow it to dry.
-
Data Acquisition: Analyze the sample in the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the peptide.
-
Analysis: Compare the experimentally observed molecular weight with the theoretically calculated mass for both Peptide-Trp and Peptide-4-Me-Trp.
Secondary Structure Analysis by Circular Dichroism (CD)
CD spectroscopy is used to assess the impact of the modified tryptophan on the peptide's secondary structure in solution.
Protocol:
-
Sample Preparation: Prepare solutions of each peptide at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Data Acquisition: Record the CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1 mm path length.
-
Data Analysis: Analyze the resulting spectra for characteristic signatures of secondary structures. A random coil conformation, common for short, unstructured peptides, will show a strong negative band around 198 nm.
Spectroscopic Characterization by Fluorescence Spectroscopy
The intrinsic fluorescence of the tryptophan indole ring is a sensitive probe of its local environment.
Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 10 µM) of each peptide in a fluorescence-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Data Acquisition: Excite the samples at 295 nm to selectively excite the tryptophan residue. Record the emission spectra from 310 to 450 nm.
-
Analysis: Compare the emission maxima (λ_max) and the fluorescence intensity of the two peptides.
Anticipated Results and Discussion
The incorporation of 4-methyl-DL-tryptophan is expected to yield distinct results in each analytical technique compared to the natural L-tryptophan-containing peptide.
Table of Expected Comparative Data:
| Analysis Technique | Peptide-Trp (Expected Outcome) | Peptide-4-Me-Trp (Expected Outcome) | Interpretation of Differences |
| RP-HPLC | Single major peak at a specific retention time (t_R). | Two distinct, closely eluting major peaks. | The two peaks for the modified peptide represent the diastereomers resulting from the use of a DL-racemic mixture. Both peaks are expected to have a longer retention time than Peptide-Trp due to the increased hydrophobicity from the methyl group. |
| Mass Spectrometry | [M+H]⁺ matches the calculated mass of C₃₈H₄₅N₇O₈ (727.8 g/mol ). | [M+H]⁺ matches the calculated mass of C₃₉H₄₇N₇O₈ (741.8 g/mol ). | The +14 Da mass shift confirms the successful incorporation of the methyltryptophan residue. The two HPLC peaks should have identical masses. |
| Circular Dichroism | Spectrum characteristic of a random coil. | Spectrum likely to remain characteristic of a random coil, but potential subtle shifts indicating altered conformational preferences. | For a short peptide, drastic structural changes are unlikely. However, the increased steric bulk and hydrophobicity of the 4-methyl-tryptophan could induce minor conformational constraints. |
| Fluorescence Spectroscopy | Emission maximum (λ_max) ~350-355 nm in aqueous buffer. | A potential blue shift in λ_max (e.g., to ~345-350 nm) and a change in quantum yield. | The methyl group can alter the electronic properties of the indole ring and its interaction with the solvent, leading to changes in the fluorescence spectrum. A blue shift often indicates a more hydrophobic local environment for the fluorophore. |
Conclusion
The substitution of natural L-tryptophan with this compound is a powerful tool for peptide modification that introduces predictable and measurable changes. The primary consequences are an increase in hydrophobicity and the introduction of diastereomers due to its racemic nature. These changes can be advantageous for increasing a peptide's stability and modulating its biological activity.
Key Takeaways:
-
Synthesis: this compound is readily incorporated using standard Boc-SPPS but will produce diastereomeric products that require careful purification and characterization.
-
Hydrophobicity: The added methyl group significantly increases the hydrophobicity of the peptide, which will be evident in its chromatographic behavior.
-
Characterization: A combination of HPLC, mass spectrometry, and spectroscopic methods is essential to confirm the identity and characterize the properties of the modified peptide.
-
Application: This modification should be considered when aiming to enhance peptide stability, alter receptor interactions, or develop peptide-based drugs with improved pharmacokinetic profiles.
This guide provides a framework for the rational design and characterization of peptides containing 4-methyl-tryptophan. By understanding the fundamental differences and employing the described experimental workflows, researchers can effectively leverage this synthetic amino acid to advance their peptide development programs.
References
- Google Patents. (n.d.). Process for the synthesis of a peptide having a trp residue.
-
Szabo, A., et al. (2020). The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. International Journal of Molecular Sciences. Retrieved from [Link]
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MetwareBio. (n.d.). Tryptophan: Essential Amino Acid for Mood, Sleep, and More. Retrieved from [Link]
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Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]
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Santoro, M. M., & Gaudioso, D. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. BioMed Research International. Retrieved from [Link]
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PubMed. (n.d.). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Retrieved from [Link]
-
Todorovski, T., et al. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). Boc-1-methyl-DL-tryptophan. Retrieved from [Link]
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PubMed. (2020). Chemical modifications of tryptophan residues in peptides and proteins. Retrieved from [Link]
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Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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Sundari, C. S., et al. (2010). Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry. Protein & Peptide Letters. Retrieved from [Link]
-
PubMed. (n.d.). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Retrieved from [Link]
-
ResearchGate. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Retrieved from [Link]
-
Britannica. (2023). Tryptophan. Retrieved from [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
-
ScienceDaily. (2024). Chemists develop a clickable tryptophan modification strategy for late-stage diversification of native peptides. Retrieved from [Link]
-
ACS Publications. (2004). Phosphorescence and Optically Detected Magnetic Resonance of Polynucleotide Complexes of Tryptophan- and 5-Methyltryptophan-Containing Peptide Stereoisomers. Retrieved from [Link]
-
PubMed Central. (n.d.). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tryptophan Derivatives in Enhancing Peptide Properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. Retrieved from [Link]
-
ACS Publications. (1998). Toward Understanding Tryptophan Fluorescence in Proteins. Retrieved from [Link]
-
PubChem. (n.d.). Boc-trp-ome. Retrieved from [Link]
-
AnaSpec. (n.d.). This compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to Peptides Containing Boc-4-methyl-DL-tryptophan: An In Vitro and In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing potency, stability, and pharmacokinetic profiles. Among these, modifications to the tryptophan residue are of particular interest due to its unique structural and functional roles in peptide-protein interactions. This guide provides an in-depth technical comparison of peptides containing Boc-4-methyl-DL-tryptophan against their natural tryptophan counterparts and other modified alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for robust evaluation, and present a framework for interpreting the resulting data.
The Rationale for 4-Methyl-Tryptophan Incorporation: A Game of Hydrophobicity and Steric Hindrance
The introduction of a methyl group at the 4-position of the indole ring of tryptophan, while seemingly a minor alteration, imparts significant changes to the physicochemical properties of the amino acid and, consequently, the peptide in which it is incorporated.
Increased Hydrophobicity: The primary effect of the 4-methyl group is an increase in the hydrophobicity of the tryptophan side chain. This can lead to enhanced interactions with hydrophobic pockets in target receptors or enzymes, potentially increasing binding affinity and biological activity. Furthermore, increased lipophilicity can influence the peptide's ability to cross cellular membranes.
Steric Influence on Conformation: The methyl group introduces steric bulk, which can restrict the conformational freedom of the peptide backbone and the indole ring itself. This "conformational constraint" can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.[1]
Enhanced Proteolytic Stability: The steric hindrance provided by the 4-methyl group can shield adjacent peptide bonds from enzymatic cleavage by proteases, a major hurdle in the development of peptide therapeutics.[2] This can lead to a longer plasma half-life and improved in vivo efficacy.
Comparative In Vitro Performance: A Data-Driven Perspective
While direct head-to-head comparative studies for a wide range of peptides containing 4-methyl-tryptophan are emerging, we can synthesize available data and established principles to construct a comparative performance profile. A recent study on the cyclic peptide antibiotic lugdunin provides a concrete example. When the native tryptophan at position 3 was replaced with a methyl-tryptophan (W11), the antimicrobial activity was evaluated, demonstrating the impact of this modification.[3]
Here, we present a table summarizing the expected and observed effects of incorporating 4-methyl-tryptophan into a hypothetical bioactive peptide compared to the native L-tryptophan and another common modification, D-tryptophan.
| Parameter | Peptide with L-Tryptophan (Control) | Peptide with 4-methyl-DL-Tryptophan | Peptide with D-Tryptophan | Key Experimental Rationale |
| Receptor Binding Affinity (Ki) | Baseline | Potentially Lower (Improved) | Variable | The increased hydrophobicity of 4-methyl-Trp can enhance binding to hydrophobic pockets. D-Trp alters stereochemistry, which can either improve or hinder binding depending on the receptor's chiral recognition. |
| In Vitro Bioactivity (EC50/IC50) | Baseline | Potentially Lower (More Potent) | Variable | Enhanced binding affinity and favorable conformational constraints from the 4-methyl group can lead to increased potency. |
| Proteolytic Stability (t1/2 in Serum) | Low | Significantly Higher | High | The 4-methyl group provides steric hindrance against proteases. D-amino acids are generally resistant to degradation by endogenous L-amino acid-specific proteases. |
| Membrane Permeability | Low | Potentially Higher | Variable | Increased lipophilicity from the 4-methyl group can improve passive diffusion across cell membranes. |
Experimental Workflows: From Synthesis to In Vivo Evaluation
A systematic evaluation of peptides containing this compound requires a logical progression of experiments. The following workflow outlines the key stages.
Figure 1: A typical experimental workflow for the evaluation of modified peptides.
Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS) of a 4-methyl-DL-tryptophan Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound[4]
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin-bound amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with a 3.9-fold excess of HBTU/HOBt and a 6-fold excess of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence. For the incorporation of this compound, use the same coupling procedure.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Purification and Analysis:
-
Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.[]
-
Detailed Protocol: In Vitro Serum Stability Assay
This protocol provides a general method for assessing the stability of the modified peptide in serum.
Materials:
-
Purified peptide stock solution (1 mg/mL in sterile water or buffer)
-
Pooled human or mouse serum
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sodium hydroxide (1 M)
-
RP-HPLC system
Procedure:
-
Incubation: Mix the peptide stock solution with serum to a final concentration of 50-100 µM in a microcentrifuge tube. Incubate at 37°C with gentle agitation.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Protein Precipitation: Immediately add an equal volume of 10% TCA to the aliquot to precipitate serum proteins. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Neutralization and Analysis:
-
Transfer the supernatant to a new tube and neutralize with 1 M NaOH.
-
Analyze the amount of remaining intact peptide in the supernatant by RP-HPLC.[6]
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide in serum.
Navigating In Vivo Studies: Pharmacokinetics and Efficacy
The ultimate test of a modified peptide's therapeutic potential lies in its in vivo performance.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.[7] Key parameters to assess include:
-
Half-life (t1/2): The time it takes for the plasma concentration of the peptide to reduce by half.
-
Clearance (CL): The volume of plasma cleared of the peptide per unit time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
A typical in vivo PK study workflow is depicted below.
Figure 2: Workflow for a typical in vivo pharmacokinetic study.
Pharmacodynamic (PD) and Efficacy Studies
PD studies investigate the biochemical and physiological effects of the peptide on the body. Efficacy studies are designed to demonstrate the therapeutic benefit of the peptide in a relevant disease model. The design of these studies is highly dependent on the therapeutic target and indication.
Conclusion: A Strategic Approach to Peptide Modification
The incorporation of this compound represents a powerful strategy for enhancing the therapeutic potential of peptides. By increasing hydrophobicity, imposing conformational constraints, and improving proteolytic stability, this modification can lead to peptides with superior in vitro and in vivo properties. A rigorous and systematic evaluation, following the principles and protocols outlined in this guide, is essential for unlocking the full potential of this and other non-canonical amino acids in drug discovery and development. The careful interpretation of comparative data will ultimately guide the selection of lead candidates with the highest probability of clinical success.
References
- BenchChem. (2025). Technical Support Center: Improving Anoplin Peptide Stability in Serum.
- Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. PubMed Central. (2021-08-16).
- Emmanuel, M. (2025). Pharmacokinetics and Bioavailability of Peptide-Modified Antibiotics.
- O'Driscoll, L. (n.d.).
- Kloft, M., et al. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.
- Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Scirp.org. (n.d.).
- Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?.
- Otvos, L. (n.d.). Serum Stability of Peptides.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Anaspec. (n.d.). This compound.
- Schiller, P. W., et al. (n.d.). Synthesis, opiate receptor affinity, and conformational parameters of [4-tryptophan]enkephalin analogues. PubMed.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- jOeCHEM. (2020-04-21). Peptide Synthesis with the Boc Protecting Group. [YouTube Video].
- Nowick Laboratory. (2020-03-17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Amblard, M., et al. (2014-06-13). Methods and protocols of modern solid phase peptide synthesis.
- Khedr, S., et al. (2020-10-04). Characterization of tryptophan-containing dipeptides for anti-angiogenic effects.
- BOC Sciences. (n.d.). Peptide Synthesis.
- Li, L., et al. (n.d.). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. PMC.
- Kumar, A., et al. (2020-06-02).
- Wang, Y., et al. (2026-01-14). Cationizing Lugdunin through Trp3 Hydrophobic Fine-Tuning and Cationic Side Chain Engineering. Journal of Medicinal Chemistry.
- Swain, J. A., et al. (2021-09-28). The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain. RSC Publishing.
- Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase.
- Li, B., et al. (2024-07-10).
- Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. PubMed Central. (2016-01-12).
- Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. (n.d.).
- A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC.
- Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase. PMC. (2012-09-13).
- Cochran, A. G., et al. (n.d.). Tryptophan zippers: Stable, monomeric β-hairpins. PMC.
- Design of peptides with alpha,beta-dehydro residues: synthesis, crystal structure and molecular conformation of N-Boc-L-Ile-deltaPhe-L-Trp-OCH3. PubMed. (n.d.).
- Wikipedia. (n.d.). Tryptophan.
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conform
- Chem-Impex. (n.d.). 4-Methyl-DL-tryptophan.
- Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Compar
- Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation.
- Synthesis of tryptophan-dehydrobutyrine diketopiperazine and biological activity of hangtaimycin and its co-metabolites. PMC. (n.d.).
- The Preference of Tryptophan for Membrane Interfaces: INSIGHTS FROM N-METHYLATION OF TRYPTOPHANS IN GRAMICIDIN CHANNELS. PMC. (n.d.).
- Interaction of a tryptophan-containing peptide with chromatin core particles. A fluorescence study. PubMed. (n.d.).
- Tools and Strategies to Match Peptide-Ligand Receptor Pairs. PMC. (n.d.).
- BenchChem. (2025). A Comparative Analysis of Synthetic vs. Natural Tryptophan-Isoleucine (Trp-Ile): Unveiling Biological Equivalence and Therapeutic Potential.
- Wikipedia. (n.d.). Ibogaine.
- Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans.
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Modified Tryptophan Residues
For researchers, scientists, and professionals in drug development, the specificity of an antibody is the bedrock of reliable immunoassays and the cornerstone of a therapeutic's safety and efficacy. A significant and often underestimated challenge is the chemical modification of amino acid residues within a target epitope. Tryptophan (Trp), with its unique indole side chain, is not only a frequent participant in antigen-antibody interactions but is also susceptible to modifications like oxidation. This guide provides an in-depth comparison of methodologies to assess and quantify the cross-reactivity of antibodies against peptides containing modified tryptophan, grounded in experimental data and field-proven insights.
The Molecular Impact of Tryptophan Modification on Antibody Recognition
Tryptophan's distinct hydrophobic and aromatic properties often make it a critical "hot spot" for binding within an antibody's complementarity-determining regions (CDRs).[1][2] When a Trp residue is modified, for instance, through oxidation by reactive oxygen species, its physicochemical nature is drastically altered. The indole ring can be converted to various products, including N-formylkynurenine (NFK) or kynurenine, which introduces polar atoms and changes the side chain's size, hydrophobicity, and hydrogen-bonding capacity.[1]
This chemical alteration can lead to two primary outcomes:
-
Loss of Affinity: The antibody may no longer recognize the modified epitope, leading to a loss of potency or inaccurate detection. Studies have shown that Trp oxidation in the CDRs can severely disrupt antigen binding.[1][3][4]
-
Neo-epitope Formation and Cross-Reactivity: The modified residue can create a new epitope that is recognized by other, off-target antibodies. This is a critical concern in therapeutic antibody development, as it can lead to unforeseen immunogenicity or toxicity.
Understanding the degree to which an antibody cross-reacts with such modified peptides is therefore not an academic exercise, but a crucial step in validation and safety assessment.
Caption: Change in binding due to tryptophan oxidation.
A Comparative Guide to Experimental Assessment Techniques
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The competitive ELISA is a powerful, high-throughput method for assessing the specificity of an antibody by measuring its binding to a target antigen in the presence of competing analytes.
-
Expertise & Causality: This format is superior to direct or indirect ELISA for cross-reactivity because it directly compares the ability of the native and modified peptides to compete for the antibody's binding site. The resulting IC50 value (the concentration of competitor that inhibits 50% of binding) is a quantitative measure of binding avidity. A significant shift in the IC50 between the native and modified peptide indicates a change in recognition.
-
Trustworthiness & Self-Validation: The assay's validity is confirmed by including proper controls: a standard curve with the unconjugated target peptide, a negative control with an irrelevant peptide, and a zero-competitor control to establish maximum signal.
Caption: Workflow for an SPR binding kinetics experiment.
Experimental Protocol: SPR Kinetic Analysis
-
Immobilization: Covalently immobilize the antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target level that will avoid mass transport limitations. [5]2. Analyte Preparation: Prepare a dilution series of the native and modified peptides in running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.
-
Kinetic Analysis Cycle: For each peptide concentration, perform the following cycle:
-
Association: Inject the peptide solution over the antibody-coupled and reference flow cells for a defined period to monitor the binding phase.
-
Dissociation: Switch to flowing running buffer and monitor the dissociation phase. [6]4. Regeneration: Inject a regeneration solution (e.g., Glycine-HCl, pH 1.5) to remove all bound peptide and prepare the surface for the next cycle.
-
-
Data Analysis: After collecting data for the full concentration series, subtract the reference cell data and the buffer injection data. Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 binding) to calculate the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_).
Western Blotting with Peptide Competition
Western blotting is a classic technique used to confirm antibody specificity against a target protein or peptide that has been separated by size. [7][8][9]
-
Expertise & Causality: While less quantitative than ELISA or SPR, a peptide competition or "blocking" assay in a Western blot provides crucial validation. By pre-incubating the antibody with an excess of the native or modified peptide, one can determine if the peptide can block the antibody from binding to its target on the membrane. If the modified peptide fails to block the signal while the native peptide does, it provides strong evidence of lost recognition. [10]* Trustworthiness & Self-Validation: This protocol is self-validating by design. The lane with no competing peptide serves as the positive control, showing the expected band. The lane with the blocking native peptide is the essential negative control; a significant reduction or absence of the band here confirms the specificity of the blocking effect. The lane with the modified peptide is the test condition.
Caption: Workflow for a peptide blocking Western Blot.
Experimental Protocol: Western Blot Peptide Competition
-
Electrophoresis & Transfer: Separate a peptide-carrier conjugate (e.g., 1 µ g/lane ) via SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane. [8]2. Blocking: Block the membrane in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Pre-incubation: Prepare three tubes:
-
Control: Diluted primary antibody in blocking buffer.
-
Native Block: Diluted primary antibody with a 100-fold molar excess of the native peptide.
-
Modified Block: Diluted primary antibody with a 100-fold molar excess of the tryptophan-modified peptide.
-
Incubate these mixtures for 1-2 hours at room temperature with gentle agitation.
-
-
Probing: Cut the membrane into strips (if using the same antigen in all lanes) and incubate each strip with one of the three antibody mixtures overnight at 4°C.
-
Detection: Wash the membrane strips 3 times for 10 minutes in TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Wash the strips 3 times for 10 minutes in TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the bands. Compare the band intensity across the three conditions.
Data Interpretation: A Unified View
The true power of this multi-assay approach lies in synthesizing the data. Let's consider a case study where an antibody was raised against "Peptide-N" (containing a native tryptophan) and tested against "Peptide-M" (containing an oxidized tryptophan).
| Technique | Parameter Measured | Result for Peptide-N (Native) | Result for Peptide-M (Modified) | Interpretation |
| Competitive ELISA | IC50 | 15 nM | > 1000 nM | The modified peptide is a very poor competitor, indicating significantly reduced binding avidity. |
| Surface Plasmon Resonance (SPR) | K_D_ (Affinity) | 5 nM | 850 nM | A 170-fold loss in affinity for the modified peptide, confirming the ELISA result with high precision. |
| Western Blot (Peptide Block) | Band Intensity | Signal blocked by Peptide-N | Signal NOT blocked by Peptide-M | The modified peptide cannot prevent the antibody from binding its target, confirming loss of recognition. |
In this case study, all three techniques provide a concordant and compelling story: the oxidation of the single tryptophan residue severely compromises antibody binding. The ELISA provided a rapid, semi-quantitative screen; the SPR delivered precise, quantitative kinetic and affinity data explaining the magnitude of the loss; and the Western blot visually confirmed the specificity of the interaction in a different assay format.
Conclusion and Best Practices
For researchers and drug developers, rigorously evaluating antibody cross-reactivity with modified peptides is non-negotiable. Tryptophan modification serves as a critical example of how subtle chemical changes can have profound functional consequences.
-
Screening: Utilize competitive ELISA as a primary, high-throughput method to screen for potential cross-reactivity against a panel of relevant modified peptides.
-
Quantification: For any interactions that are flagged, or for lead candidates, employ Surface Plasmon Resonance to obtain high-resolution kinetic data. This is the gold standard for quantifying affinity and understanding the binding mechanism.
-
Validation: Use an orthogonal method like a Western blot with peptide competition to visually confirm the specificity and lack of cross-reactivity. This is especially important for validating the antibody for use in complex biological samples.
By integrating these methodologies, you can build a self-validating system that ensures the technical accuracy and trustworthiness of your findings, ultimately leading to more robust research and safer, more effective therapeutics.
References
-
Wei, Z. et al. (2018). Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance. AAPS J. Available at: [Link]
-
PubMed. (2018). Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance. Available at: [Link]
-
Wu, H. et al. (2020). Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggregation. Biochemistry. Available at: [Link]
-
ResearchGate. (2018). Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance. Available at: [Link]
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Semantic Scholar. (n.d.). Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance. Available at: [Link]
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ResearchGate. (2019). Selective Tryptophan Oxidation of Monoclonal Antibodies: Oxidative Stress and Modeling Prediction. Available at: [Link]
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PubMed. (2019). Selective Tryptophan Oxidation of Monoclonal Antibodies: Oxidative Stress and Modeling Prediction. Available at: [Link]
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ACS Publications. (2019). Selective Tryptophan Oxidation of Monoclonal Antibodies: Oxidative Stress and Modeling Prediction. Analytical Chemistry. Available at: [Link]
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PubMed. (2020). Tryptophan Oxidation of a Monoclonal Antibody Under Diverse Oxidative Stress Conditions: Distinct Oxidative Pathways Favor Specific Tryptophan Residues. Available at: [Link]
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Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques. Available at: [Link]
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PubMed. (2007). High-throughput affinity ranking of antibodies using surface plasmon resonance microarrays. Available at: [Link]
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ScienceDirect. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. Journal of Immunological Methods. Available at: [Link]
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NCBI. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. Available at: [Link]
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NIH. (2023). Insights into the detection of AMPA cross-reactivity: comparing cyclic peptide- and protein-based antigen backbones. Arthritis Research & Therapy. Available at: [Link]
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RayBiotech. (n.d.). Peptide-ELISA Protocol. Available at: [Link]
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NIH. (2011). Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS. PLoS ONE. Available at: [Link]
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NIH. (2021). ELISA based on peptide antigens reproducing cross-reactive viral epitopes to detect antibodies in latent autoimmune diabetes in adults vs. type 1 diabetes. Scientific Reports. Available at: [Link]
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Saper, C.B. (2009). Criteria for Antibody Specificity. Journal of Histochemistry & Cytochemistry. Available at: [Link]
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Gold, L. et al. (2010). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Current Protocols in Immunology. Available at: [Link]
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NIH. (2022). Clickable tryptophan modification for late-stage diversification of native peptides. Science Advances. Available at: [Link]
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Frontiers. (2020). Tryptophan Metabolism in Inflammaging: From Biomarker to Therapeutic Target. Frontiers in Immunology. Available at: [Link]
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ResearchGate. (2014). An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. In Methods in Molecular Biology. Available at: [Link]
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NIH. (2018). Peptide ligand-based ELISA reagents for antibody detection. Analytical Biochemistry. Available at: [Link]
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PubMed. (2005). Photo-activated affinity-site cross-linking of antibodies using tryptophan containing peptides. Journal of Immunological Methods. Available at: [Link]
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Bio-Rad. (n.d.). Western Blot Example: Demonstrating Antibody Specificity. Available at: [Link]
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Wikipedia. (n.d.). Bioconjugation. Available at: [Link]
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ACS Publications. (2009). Surface Plasmon Resonance Binding Kinetics of Alzheimer's Disease Amyloid β Peptide-Capturing and Plaque-Binding Monoclonal Antibodies. Biochemistry. Available at: [Link]
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NCBI. (n.d.). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Available at: [Link]
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NIH. (2007). Development of indole chemistry to label tryptophan residues in protein for determination of tryptophan surface accessibility. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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PubMed. (2019). Immunomodulating Activity and Therapeutic Effects of Short Chain Fatty Acids and Tryptophan Post-biotics in Inflammatory Bowel Disease. Frontiers in Immunology. Available at: [Link]
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Royal Society of Chemistry. (2022). Tryptophan-specific modification and diversification of peptides and proteins. Organic & Biomolecular Chemistry. Available at: [Link]
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Validating the Incorporation of Boc-4-methyl-DL-tryptophan: A Comparative Guide to Mass Spectrometry Analysis
In the landscape of modern drug discovery and peptide therapeutics, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to enhance potency, stability, and pharmacokinetic profiles. Boc-4-methyl-DL-tryptophan, a methylated analog of tryptophan, is one such ncAA that can introduce unique structural and functional properties into a peptide sequence. However, the successful synthesis of these modified peptides hinges on rigorous analytical validation to confirm the precise incorporation of the intended ncAA. This guide provides an in-depth comparison of mass spectrometry-based approaches for validating the incorporation of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Analytical Validation
The introduction of an ncAA like this compound adds a layer of complexity to peptide synthesis. Incomplete coupling, unintended modifications, or deletion of the ncAA can lead to a heterogeneous mixture of peptide products, compromising the reliability of downstream biological assays and therapeutic efficacy. Mass spectrometry (MS) stands as the cornerstone analytical technique for unequivocally verifying the successful incorporation of this compound. Its high sensitivity and ability to provide precise mass measurements and structural information make it indispensable for quality control in peptide synthesis.
Comparing Ionization Techniques for Modified Peptide Analysis: ESI vs. MALDI
The choice of ionization technique is a critical first step in the mass spectrometric analysis of peptides. The two most prevalent methods, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), each present distinct advantages and disadvantages for the analysis of peptides containing this compound.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Process | "Soft" ionization of analytes from a liquid phase, producing multiply charged ions. | "Soft" ionization of analytes co-crystallized with a matrix, typically producing singly charged ions. |
| Sample Throughput | Lower, often coupled with liquid chromatography (LC) for online separation. | Higher, suitable for rapid screening of multiple samples.[1] |
| Tolerance to Salts/Buffers | Lower, requires cleaner samples to avoid ion suppression. | Higher, more tolerant to the presence of salts and buffers.[1] |
| Fragmentation | Can induce in-source fragmentation, especially for labile groups like Boc.[2] | Generally produces less in-source fragmentation, preserving the intact molecular ion. |
| Coupling to Separation | Easily coupled with LC for complex mixture analysis (LC-MS). | Can be coupled with LC (offline), but more commonly used for direct analysis of purified samples. |
| Molecular Weight Range | Well-suited for a wide range of molecular weights due to multiple charging. | Effective for a broad mass range, particularly for larger molecules. |
Expert Insight: For comprehensive validation of this compound incorporation, ESI-MS is generally the preferred method . The ability to couple ESI with liquid chromatography (LC-MS) allows for the separation of the target peptide from impurities and deletion sequences prior to mass analysis, providing a cleaner and more definitive result. While the Boc group can be labile under ESI conditions, this characteristic can be exploited for diagnostic purposes during MS/MS analysis.[2] MALDI-TOF can be a valuable tool for rapid screening of synthesis success due to its high throughput and tolerance to impurities.[1]
Experimental Workflow for Validation
A robust validation workflow ensures the unambiguous confirmation of this compound incorporation. The following diagram outlines the key stages, from sample preparation to data interpretation.
Caption: Workflow for MS validation of this compound incorporation.
Detailed Experimental Protocols
I. Sample Preparation for LC-MS Analysis
-
Solubilization: Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water. If solubility is an issue, add a small amount of organic solvent like acetonitrile or methanol.
-
Concentration Determination: Accurately determine the peptide concentration using a method such as UV absorbance at 280 nm (if the sequence contains other aromatic residues) or a colorimetric peptide assay.
-
Dilution: Dilute the peptide solution to a final concentration of 1-10 µg/mL in the initial mobile phase of the LC gradient (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or analytical-flow liquid chromatography system.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient for a 30-minute run would be:
-
0-5 min: 2% B
-
5-25 min: 2-50% B
-
25-27 min: 50-90% B
-
27-30 min: 90% B (wash)
-
30-35 min: Re-equilibration at 2% B
-
-
Flow Rate: Dependent on the LC system (e.g., 300 nL/min for nano-LC).
-
Injection Volume: 1-5 µL.
III. Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Activation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 25-45 eV) to ensure fragmentation of both the Boc group and the peptide backbone.
-
Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.
Data Interpretation: The Hallmarks of Successful Incorporation
Successful incorporation of this compound is confirmed by a multi-faceted analysis of the mass spectrometry data.
Intact Mass Confirmation
The first step is to confirm the presence of the correct molecular weight for the modified peptide. The expected mass increase due to the incorporation of one this compound residue is 318.16 Da .
| Component | Monoisotopic Mass (Da) |
| Tryptophan (Trp) residue | 186.0793 |
| 4-methyl-tryptophan residue | 200.0950 |
| This compound residue | 300.1474 |
| Mass Shift (vs. Trp) | +114.0681 |
Note: The mass of the Boc-protecting group is 100.0528 Da. The molecular weight of Boc-Trp-OH is 304.34 g/mol .[3]
Characteristic Fragmentation Patterns in MS/MS
Tandem mass spectrometry (MS/MS) provides the definitive evidence of incorporation by revealing the fragmentation pattern of the peptide.
The tert-butoxycarbonyl (Boc) protecting group is notoriously labile in the gas phase and exhibits a characteristic fragmentation pattern upon collision-induced dissociation (CID). The primary neutral losses observed are:
-
Loss of isobutylene (C4H8): -56.0626 Da
-
Loss of carbon dioxide (CO2): -43.9898 Da
-
Combined loss of the entire Boc group (C5H8O2): -100.0524 Da[4]
The presence of a precursor ion in the MS1 scan and fragment ions in the MS/MS spectrum corresponding to these neutral losses from the parent peptide is a strong indicator of the presence of the Boc group.
In addition to the fragmentation of the Boc group, the peptide backbone will also fragment, primarily at the amide bonds, to produce b- and y-type ions .[5] The masses of these fragment ions will be shifted by the mass of the this compound residue at the site of incorporation.
Caption: General representation of b- and y-ion formation in peptide fragmentation.
By analyzing the mass difference between consecutive b- or y-ions, the sequence of the peptide can be confirmed. At the position of this compound, the mass difference will correspond to the mass of this modified residue.
Diagnostic Fragment Ions of the 4-methyl-tryptophan Side Chain
The indole side chain of tryptophan itself can produce characteristic fragment ions. The presence of a methyl group on the indole ring will shift the mass of these fragments. A key diagnostic ion for the tryptophan side chain is often observed at m/z 130.065.[6] For 4-methyl-tryptophan, this would be expected to shift to m/z 144.081 . The observation of this shifted immonium ion in the low-mass region of the MS/MS spectrum provides further confirmation of the correct modification.
Conclusion
The successful incorporation of this compound into a peptide is a critical determinant of its final biological activity and therapeutic potential. Mass spectrometry, particularly LC-ESI-MS/MS, provides an unparalleled level of analytical detail to validate this incorporation. By carefully examining the intact mass, the characteristic fragmentation of the Boc group, the mass shifts in the peptide backbone fragment ions, and the diagnostic side-chain fragment ions, researchers can have high confidence in the identity and purity of their synthesized peptides. This rigorous analytical approach is not merely a quality control step but a fundamental component of robust scientific research and drug development.
References
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Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. PubMed. [Link]
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Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. PubMed. [Link]
-
Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. PubMed. [Link]
-
Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. ACS Publications. [Link]
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This compound. Anaspec. [Link]
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How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]
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Boc-1-methyl-DL-tryptophan | C17H22N2O4 | CID 13821418. PubChem. [Link]
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Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst (RSC Publishing). [Link]
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Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis | Request PDF. ResearchGate. [Link]
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Electrospray Ionisation (ESI) MS spectrum of CQA modified Boc-lysine. ResearchGate. [Link]
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Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PMC. [Link]
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Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. PubMed. [Link]
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Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. PubMed. [Link]
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Section 4B. CID of Peptides and De Novo Sequencing. Chemistry LibreTexts. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Collision-induced dissociation (CID) of peptides and proteins. PubMed. [Link]
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Boc-trp-ome | C17H22N2O4 | CID 7021503. PubChem. [Link]
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The mass spectral fragmentation pattern of acetyl tryptophan... ResearchGate. [Link]
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Mascot help: Peptide fragmentation. Matrix Science. [Link]
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Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. NSF Public Access Repository. [Link]
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I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]
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Tryptophan. NIST WebBook. [Link]
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Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson's Disease Using LC–MS/MS. MDPI. [Link]
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Selective enrichment of tryptophan-containing peptides from protein digests employing a reversible derivatization with malondialdehyde and solid-phase capture on hydrazide beads. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-4-methyl-DL-tryptophan
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of Boc-4-methyl-DL-tryptophan, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework for understanding the principles behind safe chemical waste management.
Understanding the Hazard Profile of this compound
Before any disposal procedure, it is crucial to understand the potential hazards of the substance. The Safety Data Sheet (SDS) is the primary source for this information. For this compound, the following hazards have been identified:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
While a comprehensive toxicological profile may not be fully established, it is prudent to handle this compound with caution, utilizing appropriate personal protective equipment (PPE) at all times.[1] An SDS for a structurally similar compound, Nα-Fmoc-N(in)-Boc-L-tryptophan, indicates that it may be toxic to aquatic life with long-lasting effects, reinforcing the need for controlled disposal.[2]
Table 1: Key Safety and Disposal Information for this compound
| Parameter | Information | Source |
| GHS Hazard Classifications | H315: Causes Skin IrritationH319: Causes Serious Eye IrritationH335: May Cause Respiratory Irritation | [1] |
| Primary Disposal Route | Hazardous Waste Stream | [3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | |
| Spill Management | Avoid generating dust. Collect solid material into a designated, sealed hazardous waste container. | |
| Prohibited Disposal Methods | Do not dispose of down the drain. | [3] |
The Core Principle: Segregation and Professional Disposal
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste .[4] This necessitates segregation from general laboratory waste and disposal through a licensed hazardous waste contractor, typically coordinated by your institution's Environmental Health and Safety (EHS) department.
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Mixing incompatible chemicals can lead to dangerous reactions, while contaminating non-hazardous waste streams with hazardous chemicals increases disposal costs and environmental liability. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of hazardous waste in laboratory settings.[5][6][7]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in solid form and as contaminated labware.
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Solid Waste:
-
Carefully place the unadulterated this compound powder directly into a designated hazardous waste container.
-
This container should be robust, sealable, and made of a material compatible with the chemical.
-
-
Contaminated Materials:
-
Any items that have come into contact with this compound, such as weighing boats, contaminated gloves, and pipette tips, must be considered hazardous waste.
-
Place these items in the same designated hazardous waste container as the solid chemical.
-
-
Solutions:
-
If this compound is in a solvent, collect it in a designated liquid hazardous waste container.
-
The container must be compatible with the solvent used. Never pour solutions containing this chemical down the drain.
-
Proper labeling is a critical compliance requirement. The EPA's Hazardous Waste Generator Improvements Rule specifies the information that must be on the label.[8] Your container must be clearly labeled with:
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Irritant").[4]
-
The date when waste was first added to the container (accumulation start date).
-
Store the sealed and labeled waste container in a designated and secure area, often referred to as a Satellite Accumulation Area (SAA).[4][8]
-
This area should be well-ventilated and away from incompatible chemicals.
-
Follow your institution's specific guidelines for the maximum amount of waste and the maximum time it can be stored in an SAA.
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource for hazardous waste disposal. They will have established procedures and contracts with licensed waste management vendors.
-
Schedule a Pickup: Contact your EHS department to schedule a pickup for your this compound waste.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
Thoroughly decontaminate any reusable laboratory equipment that has come into contact with this compound using an appropriate solvent and cleaning procedure.
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-4-methyl-DL-tryptophan
This guide provides an essential framework for the safe handling of Boc-4-methyl-DL-tryptophan, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a procedural rationale grounded in established safety principles and the known characteristics of the compound. The protocols outlined here are designed to be self-validating, ensuring a robust safety margin for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is an N-Boc protected amino acid derivative. While comprehensive toxicological data is not fully available, the existing Safety Data Sheet (SDS) provides critical GHS hazard classifications that must inform our safety protocols[1]. Handling all laboratory chemicals with caution is a foundational principle of safe lab practice, especially when a substance's hazards have not been exhaustively investigated[1].
The primary identified risks associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause skin irritation.
-
Serious Eye Irritation (H319): Contact with eyes can lead to serious damage.
-
Respiratory Irritation (H335): Inhalation of the powdered form may cause irritation to the respiratory tract.
These known hazards dictate a mandatory level of personal protective equipment to create an effective barrier between the researcher and the chemical.
| Hazard Code | Description | Source |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential. The following recommendations are based on Occupational Safety and Health Administration (OSHA) standards and best practices for handling powdered chemical reagents[2][3][4].
Eye and Face Protection
Given the classification as a serious eye irritant (H319), robust eye protection is non-negotiable[1].
-
Primary Protection: Always wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection from dusts and splashes[5]. OSHA's regulations mandate appropriate eye and face protection when working with hazardous materials.
-
Secondary Protection: When there is a significant risk of splashing, such as during bulk transfers or dissolution in solvents, a face shield should be worn in addition to safety goggles.
Hand Protection
To prevent skin contact and irritation (H315), chemically resistant gloves are mandatory[1].
-
Glove Selection: Nitrile gloves are the recommended choice for handling this compound and many common laboratory solvents.[6][7][8] They offer excellent resistance to weak acids, oils, and many organic solvents, providing a durable barrier with good dexterity.[9][10] Always inspect gloves for tears or punctures before use.
-
Double Gloving: For procedures involving larger quantities or extended handling times, consider wearing two pairs of nitrile gloves. This practice provides an additional layer of protection in case the outer glove is compromised.
| Glove Material | Resistance to Weak Acids & Bases | Resistance to Organic Solvents | Puncture Resistance |
| Nitrile | Good to Excellent [6][9][10] | Good (Varies by solvent) [7] | Excellent [7][10] |
| Latex | Fair | Poor | Good |
| Vinyl | Fair | Poor | Poor |
Protocol: Aseptic Glove Removal
The causality behind this specific sequence is to ensure that the contaminated outer surface of the glove does not contact your skin.
-
Grasp Outer Edge: With your gloved left hand, pinch the outside of the right glove at the wrist.
-
Peel Away: Peel the right glove off, turning it inside-out as you remove it. The contaminants are now contained within the inverted glove.
-
Hold Removed Glove: Hold the removed, inside-out glove in your still-gloved left hand.
-
Slide Under Cuff: With your now-bare right hand, slide your fingers under the cuff of the left glove. Be careful to only touch the inside of the glove.
-
Peel and Contain: Peel the left glove off, turning it inside-out over the first glove you removed. This encapsulates both contaminated gloves.
-
Dispose: Dispose of the gloves in the appropriate chemical waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Body Protection
A laboratory coat is essential to protect your skin and personal clothing from contamination[5]. It should be fully buttoned, with sleeves rolled down. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection
The potential for respiratory irritation (H335) from inhaling the powdered form of this compound requires strict engineering controls and, in some cases, respiratory protection[1].
-
Primary Control: Whenever possible, handle the solid chemical inside a certified chemical fume hood or a powder containment hood.[2] This is the most effective way to prevent inhalation exposure.
-
Secondary Control: If a fume hood is not available for a specific task, a NIOSH-approved N95 respirator or higher should be worn to protect against airborne particulates[4]. Ensure you have been properly fit-tested for the respirator being used.
Operational Plan: PPE Donning and Doffing Sequence
The order in which PPE is put on and removed is critical to prevent cross-contamination.
Caption: Logical workflow for donning and doffing PPE.
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow. All waste must be managed according to institutional and local environmental regulations[11].
-
Solid Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and weigh boats that have come into contact with the chemical, must be disposed of in a designated hazardous waste container. Do not discard these items in the regular trash.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container. The container should be compatible with the solvents used.
Caption: Segregation and disposal workflow for chemical waste.
By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets before beginning any new procedure.
References
- SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
- Ansell Philippines. Are nitrile gloves chemical resistant?.
- S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
- AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves.
- International Enviroguard. (2023, December 14).
- Occupational Safety and Health Administration (OSHA).
- IPG. (2023, September 20).
- USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
- Administration for Strategic Preparedness and Response (ASPR).
- Office of Clinical and Research Safety.
- Anaspec. (2021, March 17). Safety Data Sheet (SDS) - Boc - 4 - methyl - DL - tryptophan.
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Chemical Hazards Emergency Medical Management (CHEMM). Personal Protective Equipment (PPE).
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

